molecular formula C34H44N4O15 B1240204 Methanofuran

Methanofuran

Cat. No.: B1240204
M. Wt: 748.7 g/mol
InChI Key: CKRUWFDORAQSRC-QYOOZWMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanofuran (MFR) is a specialized coenzyme that is integral to the process of methanogenesis in archaea, serving as the primary C1 unit carrier . Its core research value lies in its role in the initial step of biological methane production, where it acts as the CO2 fixation point . The enzyme formylthis compound dehydrogenase (FMD) catalyzes the reduction of CO2 to form formyl-methanofuran, a reaction that is notable for being ATP-independent and representing the entry point of the hydrogenotrophic methanogenesis pathway . This makes this compound and the FMD enzyme complex a critical system for studying biological carbon cycling and sustainable chemistry, with recent research exploring its potential in bioelectrocatalytic CO2 reduction to formate . The structure of this compound consists of a 2-aminomethylfuran moiety linked to a phenoxy group, with variations occurring in the side chain (e.g., this compound, this compound b, this compound c) . Its molecular formula is C34H44N4O15 , and it is also known in scientific literature as Carbon Dioxide Reduction Factor (Cdr factor) . Researchers utilize this compound to investigate the unique biochemistry of methanogenic archaea, the global carbon cycle, and to develop bio-inspired strategies for CO2 conversion into chemical feedstocks .

Properties

Molecular Formula

C34H44N4O15

Molecular Weight

748.7 g/mol

IUPAC Name

(3R,4S)-7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid

InChI

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23-,24+,25-,26-/m0/s1

InChI Key

CKRUWFDORAQSRC-QYOOZWMWSA-N

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H]([C@@H](CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN

Synonyms

carbon dioxide reduction factor
CDR factor
methanofuran

Origin of Product

United States

Foundational & Exploratory

The Discovery and History of Methanofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methanofuran, a unique C1 carrier coenzyme, plays a pivotal role in the metabolism of methanogenic archaea, a domain of single-celled organisms responsible for the majority of biological methane production. This technical guide provides a comprehensive overview of the discovery, history, structure, and function of this compound. It details the key researchers and seminal studies that led to its characterization, outlines its diverse chemical structures, and elucidates its central role in the initial steps of methanogenesis. Furthermore, this document provides detailed experimental protocols for the isolation and analysis of this compound and describes the enzymatic pathways of its biosynthesis and its function in carbon dioxide fixation. This guide is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and enzymology.

A Historical Perspective: The Unveiling of a Novel Coenzyme

The journey to understanding methanogenesis, the biological production of methane, was a long and complex endeavor that led to the discovery of a host of novel coenzymes, including this compound. In the mid-20th century, the biochemical pathway of methane formation remained a black box. A pivotal moment in this field came with the work of Ralph S. Wolfe at the University of Illinois at Urbana-Champaign. Wolfe was a pioneer in the study of methanogenic archaea, developing innovative techniques for their cultivation and analysis.[1][2] His laboratory became a hub for research into the unique biochemistry of these organisms.

The initial breakthrough that paved the way for the discovery of this compound was the identification of Coenzyme M (CoM), the terminal methyl carrier in methanogenesis, in Wolfe's lab.[2] This discovery hinted at the existence of a series of unique cofactors involved in the reduction of carbon dioxide to methane.

The definitive identification and structural elucidation of this compound were the result of a collaborative effort. John A. Leigh , a researcher in Wolfe's group, played a crucial role in the initial characterization of this "carbon dioxide reduction factor."[3] The complex chemical structure of this compound was ultimately determined through the expertise of Kenneth L. Rinehart Jr. , a natural products chemist at the University of Illinois.[4][5][6][7][8] His laboratory specialized in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, techniques that were instrumental in deciphering the intricate molecular architecture of this novel coenzyme.

The Molecular Architecture of Methanofurans

Methanofurans are a family of coenzymes characterized by a core structure consisting of a 2-(aminomethyl)-4-(phenoxymethyl)furan. Variations in the side chain attached to the phenoxy group give rise to different forms of this compound. At least five distinct methanofurans have been identified in various methanogenic bacteria.[9][10] The nature of these differences lies in the modification of the side chain attached to the basic core structure.[9][10]

This compound VariantSide Chain CompositionMolecular Weight (Da)Source Organism Example
This compound (MFR) Tricarboxyheptanoyl851.28Methanobacterium thermoautotrophicum
This compound-b Glutamyl-glutamyl734.28Methanosarcina barkeri
This compound-c Tricarboxy-2-hydroxyheptanoyl867.28Methanobrevibacter smithii[9][10]

Table 1: Physicochemical Properties of this compound Variants. The table summarizes the key structural differences and corresponding molecular weights of the most well-characterized this compound variants.

The Role of this compound in Methanogenesis: The Initial Step of CO2 Fixation

This compound functions as the initial C1 carrier in the hydrogenotrophic pathway of methanogenesis, where carbon dioxide is reduced to methane.[11] The process begins with the reductive formylation of this compound.

Methanogenesis_Initiation cluster_reactants CO2 CO₂ FMD Formylthis compound Dehydrogenase CO2->FMD MFR This compound MFR->FMD Formyl_MFR Formyl-Methanofuran H2 2[H] H2->FMD H2O H₂O FMD->Formyl_MFR FMD->H2O

The enzyme responsible for this crucial step is formylthis compound dehydrogenase (FMD) . This complex iron-sulfur protein can contain either molybdenum or tungsten as a cofactor.[12] The formyl group is subsequently transferred from Formyl-Methanofuran to another C1 carrier, tetrahydromethanopterin, continuing the cascade of reactions that ultimately leads to the formation of methane.

The Biosynthesis of this compound: A Multi-Enzyme Pathway

The biosynthesis of the core structure of this compound, 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu), is a complex process involving a series of enzymatic steps.[11] The pathway begins with precursors from amino acid and carbohydrate metabolism.

// Reactants Tyr [label="Tyrosine", fillcolor="#FBBC05", fontcolor="#202124"]; Glu [label="Glutamate", fillcolor="#FBBC05", fontcolor="#202124"]; GAP [label="Glyceraldehyde-3-P", fillcolor="#FBBC05", fontcolor="#202124"]; Ala [label="Alanine", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ADP [label="ADP", shape=none, fontcolor="#202124"]; PPi [label="PPi", shape=none, fontcolor="#202124"];

// Intermediates Tyramine [label="Tyramine", fillcolor="#F1F3F4", fontcolor="#202124"]; gamma_Glu_Tyr [label="γ-Glutamyltyramine", fillcolor="#F1F3F4", fontcolor="#202124"]; HFC_P [label="4-(hydroxymethyl)-2-\nfurancarboxaldehyde-P", fillcolor="#F1F3F4", fontcolor="#202124"]; F1_P [label="5-(aminomethyl)-3-\nfuranmethanol-P", fillcolor="#F1F3F4", fontcolor="#202124"]; F1_PP [label="5-(aminomethyl)-3-\nfuranmethanol-PP", fillcolor="#F1F3F4", fontcolor="#202124"]; APMF_Glu [label="APMF-Glu", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes MfnA [label="MfnA", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MfnD [label="MfnD", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MfnB [label="MfnB", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MfnC [label="MfnC", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MfnE [label="MfnE", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MfnF [label="MfnF", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway Flow Tyr -> MfnA -> Tyramine; {Tyramine, Glu} -> MfnD -> gamma_Glu_Tyr; GAP -> MfnB -> HFC_P; {HFC_P, Ala} -> MfnC -> F1_P; {F1_P, ATP} -> MfnE -> F1_PP; MfnE -> ADP; {F1_PP, gamma_Glu_Tyr} -> MfnF -> APMF_Glu; MfnF -> PPi; } dot Figure 2: Biosynthetic pathway of the this compound core structure (APMF-Glu). The pathway involves six key enzymes (MfnA-F) and utilizes precursors from common metabolic pathways.

The genes encoding these enzymes have been identified in organisms like Methanocaldococcus jannaschii.[11] The final step in the formation of mature this compound involves the attachment of the specific side chain, a process that is not yet fully elucidated.

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from methods used for the purification of this compound from Methanobacterium thermoautotrophicum.

Materials:

  • Frozen cell paste of methanogenic archaea

  • Buffer A: 50 mM potassium phosphate, pH 7.0

  • Buffer B: 50 mM potassium phosphate, pH 7.0, containing 1 M NaCl

  • DEAE-cellulose column

  • Sephadex G-25 column

  • High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column

Procedure:

  • Cell Lysis: Thaw the frozen cell paste and resuspend in Buffer A. Lyse the cells by sonication or French press.

  • Centrifugation: Centrifuge the cell lysate at high speed (e.g., 100,000 x g) to remove cell debris.

  • Anion Exchange Chromatography: Apply the supernatant to a DEAE-cellulose column pre-equilibrated with Buffer A. Wash the column with Buffer A and elute the bound this compound with a linear gradient of Buffer B.

  • Desalting: Pool the fractions containing this compound and desalt using a Sephadex G-25 column equilibrated with water.

  • Reverse-Phase HPLC: Further purify the desalted this compound by HPLC on a C18 column using a gradient of acetonitrile in water.

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid.

Structural Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified this compound in a suitable deuterated solvent (e.g., D₂O).

  • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

  • Analyze the spectra to determine the chemical shifts, coupling constants, and through-bond correlations to elucidate the molecular structure.

Mass Spectrometry (MS):

  • Prepare a dilute solution of the purified this compound.

  • Analyze the sample using a high-resolution mass spectrometer, such as a Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer, with a suitable ionization technique (e.g., electrospray ionization - ESI).

  • Determine the accurate mass of the molecular ion to confirm the elemental composition.

  • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns that provide further structural information.

Conclusion

The discovery of this compound was a landmark achievement in the field of microbiology, revealing a previously unknown class of coenzymes and providing critical insights into the unique biochemistry of methanogenesis. The collaborative efforts of microbiologists and chemists were essential in isolating and characterizing this complex molecule. Today, our understanding of this compound continues to expand, with ongoing research into the regulation of its biosynthesis and its potential roles in other metabolic pathways. This technical guide serves as a foundational resource for researchers seeking to explore the fascinating world of this essential coenzyme.

References

The Dawn of a New Cofactor: Early Investigations into Coenzyme M and the intricate Dance of Methanogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of microbial metabolism, the process of methanogenesis—the biological production of methane—stands as a unique and vital component of the global carbon cycle. The intricate biochemical pathways that govern this process in methanogenic archaea were largely a black box until the seminal discoveries of the latter half of the 20th century. Central to unraveling this metabolic puzzle was the identification and characterization of a novel cofactor, Coenzyme M (CoM), and its indispensable role in the terminal step of methane formation. This technical guide delves into the foundational early studies that illuminated the structure, function, and importance of Coenzyme M and the enzymatic machinery of methanogenesis, providing a comprehensive resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

The pioneering work of researchers like R.S. Wolfe and his colleagues laid the groundwork for our current understanding. Their meticulous investigations, from the initial detection of a heat-stable cofactor required for methane formation in cell-free extracts to the elucidation of its chemical structure and the resolution of the enzyme system that utilizes it, represent a landmark achievement in microbial biochemistry. This guide will revisit these pivotal experiments, presenting their methodologies in detail, summarizing their quantitative findings in structured tables, and visualizing the logical and experimental workflows through diagrams, offering a deep and practical insight into the dawn of our understanding of this fascinating metabolic pathway.

The Discovery and Isolation of Coenzyme M

The journey to understanding methanogenesis took a significant leap forward with the work of McBride and Wolfe in 1971, who identified a new, small, heat-stable organic cofactor essential for methyl transfer reactions in methanogenic archaea.[1] This cofactor, which they named Coenzyme M, was found to be a crucial component for the formation of methane from methylcobalamin in cell-free extracts of Methanobacterium.

Experimental Protocol: Isolation of Coenzyme M

The following protocol outlines the key steps employed by McBride and Wolfe for the isolation and purification of Coenzyme M from Methanobacterium.[1]

1. Preparation of Cell-Free Extract:

  • Cells of Methanobacterium strain M.o.H. were suspended in 20 mM potassium phosphate buffer (pH 7.0) and disrupted by sonication.

  • The resulting suspension was centrifuged at high speed to obtain a clear cell-free extract.

2. Heat Treatment:

  • The cell-free extract was heated in a boiling water bath for 10 minutes to precipitate proteins.

  • The mixture was then centrifuged to remove the denatured proteins, leaving the heat-stable Coenzyme M in the supernatant.

3. DEAE-Cellulose Chromatography:

  • The supernatant was applied to a DEAE-cellulose column.

  • The column was washed with distilled water.

  • Coenzyme M was eluted with a linear gradient of ammonium bicarbonate.

4. Paper Chromatography:

  • The active fractions from the DEAE-cellulose chromatography were pooled, lyophilized, and further purified by descending paper chromatography on Whatman No. 1 paper.

  • The chromatogram was developed with a solvent system of n-butanol, acetic acid, and water.

  • The region containing Coenzyme M activity was identified by assaying eluted sections of the chromatogram.

5. Assay for Coenzyme M Activity:

  • The assay mixture contained cell-free extract (heated to inactivate endogenous CoM), methylcobalamin, ATP, and a hydrogen atmosphere.

  • The amount of methane produced upon addition of the sample containing Coenzyme M was quantified by gas chromatography.

Structure Elucidation of Coenzyme M

Following its discovery, the chemical structure of Coenzyme M was determined by Taylor and Wolfe in 1974 to be 2-mercaptoethanesulfonic acid (HS-CH₂CH₂-SO₃⁻).[2] This unique structure, containing both a thiol group and a sulfonate group, was unprecedented among known coenzymes.

Experimental Protocol: Structure Determination of Coenzyme M

The determination of Coenzyme M's structure involved a combination of chemical and physical analyses.

1. Elemental Analysis:

  • Purified Coenzyme M was subjected to elemental analysis to determine its empirical formula.

2. Mass Spectrometry:

  • Mass spectrometry was used to determine the molecular weight of the purified cofactor.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Proton NMR spectroscopy was employed to determine the arrangement of protons in the molecule, revealing the presence of two methylene groups.

4. Infrared (IR) Spectroscopy:

  • IR spectroscopy was used to identify functional groups, confirming the presence of a sulfonate group.

5. Chemical Synthesis:

  • The proposed structure, 2-mercaptoethanesulfonic acid, was chemically synthesized.

  • The synthetic compound was then compared to the purified native Coenzyme M in terms of its chemical properties and, most importantly, its biological activity in the methane formation assay. The synthetic compound was found to be identical to the natural cofactor.

The Methyl-Coenzyme M Reductase System

The final step in methanogenesis, the reduction of a methyl group to methane, was found to be catalyzed by a complex enzyme system known as the methyl-coenzyme M reductase (MCR) system. Early studies by Gunsalus and Wolfe were instrumental in resolving the components of this system and understanding its basic requirements.[3][4]

Resolution of the Methyl-Coenzyme M Reductase System

Gunsalus and Wolfe demonstrated that the MCR system in Methanobacterium thermoautotrophicum could be resolved into three essential components, designated A, B, and C, through anaerobic chromatography.[3]

Experimental Protocol: Resolution of the MCR System Components

1. Preparation of Cell Extract:

  • A cell-free extract of M. thermoautotrophicum was prepared under strictly anaerobic conditions.

2. DEAE-Cellulose Chromatography:

  • The extract was applied to a DEAE-cellulose column equilibrated with anaerobic buffer.

  • The column was washed and then eluted with a salt gradient.

3. Identification of Components:

  • Fractions were collected and assayed for their ability to reconstitute methane formation from methyl-CoM in the presence of the other components.

  • This allowed for the separation and identification of three distinct fractions (A, B, and C), all of which were required for enzymatic activity.

Component Properties:

  • Component A: A large, heat-labile protein fraction that was later resolved into further subcomponents.

  • Component B: A small, heat-stable, and oxygen-labile cofactor.

  • Component C: A large, heat-labile protein identified as the methyl-coenzyme M reductase itself.

ATP Requirement for MCR Activity

A key finding in the early studies of the MCR system was the requirement for adenosine triphosphate (ATP) for the activation of the enzyme.[4]

Experimental Protocol: Demonstration of ATP Requirement

1. Preparation of a Dialyzed Cell Extract:

  • A cell-free extract of M. thermoautotrophicum was extensively dialyzed to remove small molecules, including endogenous ATP.

2. Methane Formation Assay:

  • The dialyzed extract was incubated with methyl-CoM and a hydrogen atmosphere in the presence and absence of ATP.

  • Methane production was measured by gas chromatography.

3. Nucleotide Specificity:

  • Other nucleotides were tested to determine if they could substitute for ATP in activating the reductase system.

Quantitative Data from Early Studies on the MCR System

ParameterValueReference
Optimal Temperature for MCR activity65 °C[4]
Optimal pH for MCR activity5.6 - 6.0[4]
ATP concentration for optimal activity1 mM[4]
MgCl₂ concentration for optimal activity40 mM[4]
Methane produced per mole of ATP added15 moles[4]

Coenzyme M Analogues and Inhibition of Methanogenesis

To probe the specificity of the methyl-coenzyme M reductase system, Gunsalus, Romesser, and Wolfe synthesized and tested a series of analogues of methyl-coenzyme M.[5] This work not only provided insights into the enzyme's active site but also identified potent inhibitors of methanogenesis.

Substrate Specificity of Methyl-Coenzyme M Reductase

Coenzyme M AnalogueActivity (Alkane Formation)Reference
Methyl-coenzyme M (CH₃-S-CoM)Methane[5]
Ethyl-coenzyme M (CH₃CH₂-S-CoM)Ethane[5]
Propyl-coenzyme M (CH₃CH₂CH₂-S-CoM)No Propane[5]
3-(Methylthio)propanesulfonateInactive[5]
4-(Methylthio)butanesulfonateInactive[5]
N-methyltaurineInactive[5]
2-(Methylthio)ethanolInactive[5]

Inhibition of Methyl-Coenzyme M Reductase

Inhibitor50% Inhibition Concentration (M)Reference
Bromoethanesulfonate7.9 x 10⁻⁶[5]
Chloroethanesulfonate7.5 x 10⁻⁵[5]

Coenzyme M Requirement for Methanogen Growth

The essentiality of Coenzyme M for methanogens was definitively established by Balch and Wolfe, who demonstrated its requirement for the growth of Methanobacterium ruminantium.[6] They developed a sensitive bioassay for Coenzyme M and used it to determine its distribution in nature.

Experimental Protocol: Bioassay for Coenzyme M

1. Growth Medium:

  • A defined growth medium for M. ruminantium was prepared, lacking any source of Coenzyme M.

2. Inoculum Preparation:

  • Cells of M. ruminantium were grown in a medium containing a limiting amount of Coenzyme M to deplete their internal stores.

3. Growth Assay:

  • The depleted cells were inoculated into the CoM-deficient medium supplemented with varying concentrations of the sample to be tested.

  • The tubes were pressurized with a H₂/CO₂ gas mixture.

  • Growth was measured by monitoring the increase in optical density.

Quantitative Data on Coenzyme M Growth Requirement

ParameterValueReference
Limit of sensitivity of the assay for HS-CoM5 nM[6]
Half-maximal growth concentration of HS-CoM25 nM[6]

Visualizing the Early Discoveries

The logical flow of the early research that led to the understanding of Coenzyme M and its role in methanogenesis can be visualized through the following diagrams.

Discovery_and_Isolation_of_Coenzyme_M A Observation: Methane formation from methylcobalamin in cell-free extracts requires a heat-stable cofactor B Isolation and Purification of the Cofactor A->B C Development of a Quantitative Assay for the Cofactor A->C D Characterization of the Cofactor's Properties: - Small molecule - Heat-stable - Organic nature B->D C->B E Naming the new cofactor: Coenzyme M D->E

Caption: Logical workflow for the discovery and isolation of Coenzyme M.

Structure_Elucidation_of_Coenzyme_M A Purified Coenzyme M B Elemental Analysis A->B C Mass Spectrometry A->C D NMR Spectroscopy A->D E IR Spectroscopy A->E H Comparison of Native and Synthetic Compound (Chemical and Biological Activity) A->H F Proposed Structure: 2-Mercaptoethanesulfonic acid B->F C->F D->F E->F G Chemical Synthesis of 2-Mercaptoethanesulfonic acid F->G G->H I Confirmation of Structure H->I

Caption: Experimental workflow for the structure elucidation of Coenzyme M.

MCR_System_Resolution A Cell-Free Extract of M. thermoautotrophicum B Anaerobic DEAE-Cellulose Chromatography A->B C Fraction Collection B->C D Reconstitution Assay: Methane formation from Methyl-CoM C->D E Identification of Three Essential Components D->E F Component A (Protein Fraction) E->F G Component B (Cofactor) E->G H Component C (Methyl-CoM Reductase) E->H

Caption: Experimental workflow for the resolution of the MCR system.

Conclusion

The early studies on Coenzyme M and methanogenesis, spearheaded by the insightful work of Wolfe and his collaborators, fundamentally transformed our understanding of this critical metabolic process. The discovery of a novel cofactor, the elucidation of its unique chemical structure, and the initial dissection of the complex enzymatic machinery that utilizes it provided the bedrock upon which decades of subsequent research have been built. The detailed experimental protocols and quantitative data presented in this guide offer more than just a historical perspective; they provide a practical framework for contemporary researchers. For those in drug development, the identification of potent and specific inhibitors of the methyl-coenzyme M reductase system, such as bromoethanesulfonate, underscores the potential for targeting this pathway for antimicrobial strategies, particularly in the context of ruminant methane mitigation or the human gut microbiome. The foundational knowledge laid out in these early papers continues to be relevant, inspiring new avenues of investigation into the biosynthesis of this unique cofactor, the intricate mechanism of the MCR system, and the evolution of methanogenesis.

References

The Isolation and Characterization of Methanofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methanofuran, a crucial C1 carrier coenzyme in the process of methanogenesis, was first isolated and its structure elucidated through the pioneering work of researchers in the laboratory of Ralph S. Wolfe. Subsequent investigations, notably by the research group of Robert H. White, have further expanded our understanding of the structural diversity and the intricate biosynthetic pathway of this unique molecule. This technical guide provides a comprehensive overview of the initial isolation, structural characterization, and the enzymatic synthesis of the core structure of this compound, intended for researchers, scientists, and professionals in the fields of microbiology, biochemistry, and drug development.

Introduction

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle, carried out by a specialized group of archaea. This metabolic pathway involves a series of unique coenzymes that facilitate the reduction of single-carbon compounds to methane. This compound (MFR) is the initial C1 carrier in the pathway of CO2 reduction to methane. Its discovery and characterization were pivotal in unraveling the biochemical intricacies of methanogenesis. This document details the key scientific contributions that led to our current understanding of this compound, from its initial discovery to the elucidation of its biosynthetic pathway.

The Pioneers of this compound Research

The initial isolation and structural determination of this compound and its derivatives were conducted in the laboratory of Ralph S. Wolfe at the University of Illinois Urbana-Champaign. Key contributors from his group include John A. Leigh , Kenneth L. Rinehart Jr. , Thomas A. Bobik , and Mark I. Donnelly . Their work in the 1980s laid the foundation for understanding the role of this novel coenzyme.

Subsequent research on the structural diversity of methanofurans across different methanogenic species and the complete elucidation of its biosynthetic pathway were significantly advanced by the work of Robert H. White and his research group at the Virginia Polytechnic Institute and State University. Notable members of his team who made significant contributions include Michael K. Jones and Yu Wang .

Isolation and Structural Elucidation of this compound Variants

The initial studies led to the discovery of several structural variants of this compound, each differing in the side chain attached to a conserved core structure.

This compound (from Methanobacterium thermoautotrophicum)

The first structure to be elucidated was that of this compound from Methanobacterium thermoautotrophicum. The structure was determined to be 4-[N-(γ-L-glutamyl-γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan with a tricarboxyheptanoyl side chain.

This compound-b (from Methanosarcina barkeri)

In 1987, Bobik, Donnelly, Rinehart, and Wolfe reported the structure of a this compound derivative from Methanosarcina barkeri, which they named this compound-b.[1] This variant possesses a polyglutamyl side chain, specifically 4-[N-(γ-L-glutamyl-γ-L-glutamyl-γ-L-glutamyl-γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan.[1]

This compound-c (from Methanobrevibacter smithii)

In 1988, R. H. White characterized another variant, this compound-c, from Methanobrevibacter smithii. This molecule was found to be structurally similar to the original this compound, with the exception of a hydroxyl group on the dicarboxyoctanedioic acid moiety of the side chain.[2]

Data Presentation

Table 1: Key Structural Variants of this compound
This compound Variant Source Organism Key Structural Feature of the Side Chain Reference
This compound (MFR)Methanobacterium thermoautotrophicumTricarboxyheptanoyl groupLeigh et al., 1984
This compound-bMethanosarcina barkeriPoly-γ-L-glutamyl chain (typically 4 residues)Bobik et al., 1987[1]
This compound-cMethanobrevibacter smithiiHydroxylated dicarboxyoctanedioic acidWhite, 1988[2]

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized workflow for the isolation and purification of this compound from methanogenic archaea, based on the methodologies described in the foundational papers.

G cluster_CellHarvest Cell Lysis and Extraction cluster_Purification Chromatographic Purification cluster_Characterization Structural Characterization Harvest Harvest Methanogenic Cells (e.g., by centrifugation) Lyse Cell Lysis (e.g., French press, sonication) Harvest->Lyse Extract Extraction with Aqueous Buffers Lyse->Extract AnionExchange Anion Exchange Chromatography (e.g., DEAE-cellulose) Extract->AnionExchange GelFiltration Gel Filtration Chromatography (e.g., Sephadex G-25) AnionExchange->GelFiltration HPLC Reverse-Phase HPLC (e.g., C18 column) GelFiltration->HPLC FABMS Fast Atom Bombardment Mass Spectrometry (FAB-MS) HPLC->FABMS NMR Nuclear Magnetic Resonance (1H and 13C NMR) HPLC->NMR

Figure 1: Generalized workflow for the isolation and characterization of this compound.

Detailed Steps:

  • Cell Growth and Harvest: Methanogenic archaea, such as Methanobacterium thermoautotrophicum, are cultured under anaerobic conditions in a suitable medium. Cells are harvested in the late exponential phase by centrifugation.

  • Cell Lysis and Extraction: The cell pellet is resuspended in a buffer and lysed using mechanical methods like a French press or sonication. The lysate is then centrifuged to remove cell debris, and the supernatant containing the soluble components is collected.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to purify the this compound.

    • Anion-Exchange Chromatography: The extract is loaded onto an anion-exchange column (e.g., DEAE-cellulose) and eluted with a salt gradient. Fractions are monitored for the presence of this compound.

    • Gel Filtration Chromatography: Active fractions are pooled, concentrated, and further purified by gel filtration chromatography (e.g., Sephadex G-25) to separate molecules based on size.

    • High-Performance Liquid Chromatography (HPLC): Final purification is typically achieved by reverse-phase HPLC on a C18 column.

Structural Characterization Techniques
  • Fast Atom Bombardment Mass Spectrometry (FAB-MS): This soft ionization technique was crucial for determining the molecular weight of the intact this compound molecules. High-resolution FAB-MS provided accurate mass measurements to deduce the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were used to elucidate the detailed chemical structure of this compound. Two-dimensional NMR experiments were employed to assign the signals and determine the connectivity of the atoms.

The Biosynthetic Pathway of the this compound Core Structure

The biosynthesis of the core structure of this compound, 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), has been elucidated through the work of R. H. White and his colleagues. The pathway involves a series of enzymatic reactions starting from common metabolic precursors.

G Tyrosine L-Tyrosine MfnA MfnA (Tyrosine Decarboxylase) Tyrosine->MfnA Glutamate L-Glutamate MfnD MfnD (Glutamate-Tyramine Ligase) Glutamate->MfnD GAP Glyceraldehyde-3-P (x2) MfnB MfnB (4-HFC-P Synthase) GAP->MfnB Alanine L-Alanine MfnC MfnC (Aminotransferase) Alanine->MfnC ATP1 ATP ATP1->MfnD ATP2 ATP MfnE MfnE (Kinase) ATP2->MfnE Tyramine Tyramine MfnA->Tyramine Gln_Tyramine γ-Glutamyltyramine MfnD->Gln_Tyramine HFC_P 4-(hydroxymethyl)-2- furancarboxaldehyde-P MfnB->HFC_P F1_P 5-(aminomethyl)-3- furanmethanol-P MfnC->F1_P F1_PP 5-(aminomethyl)-3- furanmethanol-PP MfnE->F1_PP MfnF MfnF (Condensation Enzyme) APMF_Glu APMF-Glu (this compound Core) MfnF->APMF_Glu Tyramine->MfnD Gln_Tyramine->MfnF HFC_P->MfnC F1_P->MfnE F1_PP->MfnF

Figure 2: Biosynthetic pathway of the core structure of this compound (APMF-Glu).
Experimental Protocols for Key Biosynthetic Enzymes

The activity of MfnA can be determined by monitoring the conversion of L-tyrosine to tyramine. A spectrophotometric assay can be employed where the tyramine produced is oxidized, and the resulting hydrogen peroxide is coupled to a colorimetric reaction.

The MfnD-catalyzed reaction involves the ATP-dependent ligation of L-glutamate to tyramine. The activity can be measured by quantifying the formation of γ-glutamyltyramine using HPLC. The reaction mixture typically contains tyramine, L-glutamate, ATP, a divalent cation (Mn²⁺ gives the highest activity), and the purified MfnD enzyme.[3]

The activities of MfnE and MfnF are often measured in a coupled assay.[4]

  • MfnE Reaction: 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) is incubated with ATP and purified MfnE to produce 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP).

  • MfnF Reaction: The reaction mixture containing F1-PP is then incubated with γ-glutamyltyramine and purified MfnF.

  • Product Detection: The formation of the final product, APMF-Glu, is monitored by reverse-phase HPLC.[4]

Table 2: Key Enzymes in the Biosynthesis of the this compound Core

Enzyme Gene (in M. jannaschii) Function Substrates Product
MfnAMJ0050Tyrosine decarboxylationL-TyrosineTyramine
MfnDMJ0815Glutamate-tyramine ligationTyramine, L-Glutamate, ATPγ-Glutamyltyramine
MfnBMJ1099Furan ring synthesisGlyceraldehyde-3-phosphate (2)4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate
MfnC-Transamination4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate, L-Alanine5-(aminomethyl)-3-furanmethanol-phosphate
MfnEMJ0458Phosphorylation5-(aminomethyl)-3-furanmethanol-phosphate, ATP5-(aminomethyl)-3-furanmethanol-diphosphate
MfnFMJ0840Condensationγ-Glutamyltyramine, 5-(aminomethyl)-3-furanmethanol-diphosphateAPMF-Glu

Conclusion

The isolation and characterization of this compound represent a landmark achievement in the field of microbial biochemistry. The collaborative efforts of numerous scientists have not only unveiled the structure of this novel coenzyme but also mapped out its intricate biosynthetic pathway. This knowledge provides a fundamental understanding of methanogenesis and opens avenues for further research into the unique metabolic capabilities of archaea. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers aiming to explore the fascinating world of methanogenic coenzymes and their potential applications.

References

The Initial Structural Elucidation of Methanofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methanofuran (B1217411) (MFR) is a crucial coenzyme in the C1 metabolism of methanogenic archaea, acting as the initial acceptor of CO2 in the pathway of methanogenesis. Its unique structure, featuring a substituted furan (B31954) ring linked to a complex side chain, presented a significant challenge to early researchers. This technical guide provides an in-depth analysis of the seminal studies that led to the initial structural elucidation of this compound. We will detail the key experimental protocols, present the quantitative data that underpinned the structural determination, and illustrate the logical workflow of the discovery process. This document serves as a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are interested in the foundational discoveries of microbial metabolism.

Introduction

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle, exclusively carried out by a specialized group of archaea.[1] Central to this metabolic pathway is a series of novel coenzymes that facilitate the reduction of single-carbon compounds to methane.[1] One of the first and most critical players in this pathway is this compound, which captures carbon dioxide and carries the resulting formyl group.[1] The journey to unraveling its complex molecular architecture in the early 1980s is a classic example of natural product chemistry, relying on a combination of sophisticated analytical techniques and meticulous chemical degradation studies.

This guide revisits the foundational work on the structural elucidation of this compound, primarily focusing on the initial structure determined from Methanobacterium thermoautotrophicum and the subsequent discovery of structural variants in other methanogens.

The Core Structure of this compound

The foundational structure of this compound, as determined from Methanobacterium thermoautotrophicum, is 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan, commonly referred to as APMF-Glu.[2] However, the complete structure of the initially characterized this compound includes a more complex side chain attached to this core. Later studies revealed that different methanogenic bacteria possess structurally diverse Methanofurans, with variations primarily occurring in this side chain.[3][4]

Experimental Protocols for Structural Elucidation

The determination of this compound's structure was a multi-faceted process involving the isolation of the molecule, followed by a battery of analytical and chemical techniques to piece together its constituent parts.

Isolation and Purification of this compound

The following protocol is a synthesis of the methods described in the early literature for the isolation of this compound from Methanobacterium thermoautotrophicum.

Protocol 1: Isolation of this compound

  • Cell Lysis and Extraction:

    • A paste of M. thermoautotrophicum cells is suspended in a 50% aqueous acetone (B3395972) solution at -10°C.

    • The suspension is stirred for 30 minutes at 4°C to lyse the cells and extract small molecules.

    • The mixture is then centrifuged to pellet cell debris.

  • Initial Fractionation:

    • The supernatant is concentrated under reduced pressure.

    • The concentrated extract is applied to a DEAE-cellulose column.

    • A linear gradient of ammonium (B1175870) bicarbonate is used to elute the bound molecules. Fractions are monitored for the presence of this compound using relevant assays.

  • Chromatographic Purification:

    • The fractions containing this compound are pooled, lyophilized, and further purified by high-performance liquid chromatography (HPLC).

    • A reverse-phase C18 column is typically used with a gradient of aqueous acetonitrile (B52724) or methanol (B129727) as the mobile phase.

    • The purified this compound is collected, lyophilized, and stored for structural analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were the cornerstones of the structural elucidation process.

Protocol 2: NMR Spectroscopy

  • Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent, such as D₂O.

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired to determine the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra, including proton-decoupled and DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are run to identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are performed to establish correlations between protons and carbons, aiding in the assembly of molecular fragments.

Protocol 3: Mass Spectrometry

  • Sample Preparation: The purified this compound is prepared for analysis, often by dissolving it in a suitable matrix for the chosen ionization technique.

  • High-Resolution Mass Spectrometry: High-resolution mass spectrometry, particularly Fast Atom Bombardment (FAB-MS), is employed to determine the accurate molecular weight and elemental composition of the intact molecule.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to break the molecule into smaller, identifiable pieces. The fragmentation pattern provides crucial information about the sequence and connectivity of the different structural motifs.

Chemical Degradation

Chemical hydrolysis was used to break down the complex this compound molecule into its smaller, more easily identifiable components.

Protocol 4: Acid Hydrolysis

  • Hydrolysis Reaction: A sample of purified this compound is treated with a strong acid (e.g., 6 M HCl) at an elevated temperature for a specified time to cleave amide and ether bonds.

  • Analysis of Hydrolysate: The resulting mixture of smaller molecules is analyzed by techniques such as amino acid analysis, gas chromatography-mass spectrometry (GC-MS), and comparison with authentic standards to identify the constituent amino acids and other small organic molecules.

Quantitative Data from Initial Elucidation Studies

The following tables summarize the key quantitative data that were instrumental in piecing together the structure of this compound. The NMR data presented is based on the detailed analysis of this compound from M. thermoautotrophicum.

Table 1: ¹H and ¹³C NMR Data for the Core Structure of this compound

Atom Number¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity
Furan Moiety
C-2155.2--
C-3115.16.45d
C-4150.8--
C-5112.56.30d
C-2' (CH₂)40.14.15s
C-4' (CH₂)65.24.95s
Phenoxy Moiety
C-1''158.1--
C-2''/C-6''130.57.25d
C-3''/C-5''115.86.95d
C-4''132.7--
Aminoethyl Moiety
C-α42.33.40t
C-β35.12.80t
Glutamyl Residues
Glu₁ α-CH54.54.20m
Glu₁ β-CH₂28.12.10m
Glu₁ γ-CH₂31.82.45t
Glu₂ α-CH54.34.15m
Glu₂ β-CH₂27.92.05m
Glu₂ γ-CH₂31.62.40t

Note: Chemical shifts are approximate and can vary slightly based on solvent and pH. Multiplicity: s = singlet, d = doublet, t = triplet, m = multiplet.

Table 2: High-Resolution Mass Spectrometry Data for Key Fragments of this compound

Fragment DescriptionProposed StructureCalculated m/zObserved m/z
Intact this compound (M+H)⁺C₃₂H₄₅N₄O₁₅733.2882733.2879
APMF-Glu₂C₂₉H₃₆N₄O₉584.2486584.2482
APMF-GluC₂₄H₂₉N₃O₇455.1955455.1951
APMFC₁₉H₂₀N₂O₃324.1474324.1471
4,5,7-tricarboxyheptanoyl-GluC₁₇H₂₅NO₁₀419.1427419.1425

Logical Workflow of Structural Elucidation

The process of determining the structure of this compound was a logical progression of experiments, with each result providing a piece of the puzzle. This workflow can be visualized as a flowchart.

Structural_Elucidation_Workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_conclusion Structure Proposal Isolation Isolation from M. thermoautotrophicum Purification Purification by Chromatography (DEAE-cellulose, HPLC) Isolation->Purification HRMS High-Resolution Mass Spectrometry Purification->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Hydrolysis Acid Hydrolysis Purification->Hydrolysis MW_Formula Molecular Weight and Elemental Formula HRMS->MW_Formula Fragments Identification of Structural Fragments HRMS->Fragments Connectivity Determination of Connectivity NMR->Connectivity Components Identification of Constituent Amino Acids and Side Chain Hydrolysis->Components Proposed_Structure Proposed Structure of this compound MW_Formula->Proposed_Structure Fragments->Proposed_Structure Connectivity->Proposed_Structure Components->Proposed_Structure

Caption: Logical workflow of the initial structural elucidation of this compound.

Discovery of this compound Diversity

Following the initial characterization of this compound from M. thermoautotrophicum, subsequent research revealed that this coenzyme is not a single, conserved structure. Studies on other methanogens, such as Methanosarcina barkeri and Methanobrevibacter smithii, identified different variants, now known as this compound-b and this compound-c, respectively.[2][3] These variants share the same core APMF-Glu structure but differ in the nature of the side chain attached to the glutamyl residues.[3][4]

The workflow for the elucidation of these variants followed a similar logic to that of the original this compound, relying heavily on comparative NMR and mass spectrometry to pinpoint the structural differences.

Methanofuran_Diversity cluster_variants Structural Variants MFR_a This compound (MFR-a) from M. thermoautotrophicum MFR_b This compound-b from M. barkeri MFR_a->MFR_b Different Side Chain MFR_c This compound-c from M. smithii MFR_a->MFR_c Different Side Chain

Caption: Discovery of structural diversity in Methanofurans.

Conclusion

The initial structural elucidation of this compound was a landmark achievement in the field of microbial biochemistry. It not only revealed a novel molecular architecture but also provided fundamental insights into the mechanism of methanogenesis. The combination of advanced spectroscopic techniques and classical chemical methods employed in these early studies serves as a powerful example of the interdisciplinary approach required for natural product characterization. The subsequent discovery of a family of Methanofurans highlighted the diversity of metabolic strategies within the methanogenic archaea. This foundational knowledge continues to inform research into microbial metabolism, bioenergy, and the development of novel antimicrobial agents targeting these unique pathways.

References

The Linchpin of One-Carbon Metabolism: A Technical Guide to Methanofuran's Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanofuran (MFR) is a crucial coenzyme in the one-carbon (C1) metabolism of methanogenic archaea and some methylotrophic bacteria.[1][2] As the initial acceptor and carrier of a C1 unit derived from CO2, this compound plays an indispensable role in the reductive pathway of methanogenesis, one of nature's primary mechanisms for carbon fixation.[1][3] This technical guide provides an in-depth exploration of this compound's structure, biosynthesis, and its central role as a formyl carrier. We will detail the key enzymatic reactions, present available quantitative data, and outline experimental methodologies for studying this unique metabolic pathway. Furthermore, we will explore the potential for targeting this pathway in drug development.

Introduction: The Significance of this compound

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle, responsible for the anaerobic decomposition of organic matter.[4][5] At the heart of this intricate biochemical cascade lies this compound, a coenzyme that initiates the reduction of carbon dioxide.[1][6] Its primary function is to capture a one-carbon unit from CO2 and carry it as a formyl group, which is then transferred to tetrahydromethanopterin (H4MPT), another key coenzyme in the methanogenic pathway.[3][7][8] Understanding the nuances of this compound's function is paramount for researchers in microbiology, biochemistry, and for those seeking novel antimicrobial targets, particularly given the rise of antibiotic resistance.

Structure and Diversity of Methanofurans

Methanofurans are a family of compounds characterized by a core structure featuring a 2-aminomethylfuran linked to a phenoxy group.[9] Variations in the side chain attached to this core structure give rise to different forms of this compound, designated as this compound, this compound b, and this compound c.[9][10] These structural differences are observed across various species of methanogenic bacteria.[10][11]

The basic core structure is 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu).[1][12] Different this compound variants possess different side chains attached to this core. For instance, this compound-b, found in Methanosarcina barkeri, contains a polyglutamate side chain.[13] The structural elucidation of these molecules has been achieved through techniques like high-resolution fast atom bombardment-mass spectrometry and 1H NMR spectroscopy.[13]

The Biosynthesis of this compound: A Multi-Enzyme Pathway

The biosynthesis of the core this compound structure, APMF-Glu, is a complex process involving a series of enzymatic steps. Recent research has successfully identified the key genes and enzymes involved in this pathway in organisms like Methanocaldococcus jannaschii.[1][12]

The pathway begins with precursors such as tyrosine, glutamate, glyceraldehyde-3-phosphate, and alanine.[12] Two key intermediates, γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), are synthesized and then coupled to form the core structure.[12] The final steps of this coupling reaction involve the enzymes MfnE and MfnF.[1][12] MfnE, a promiscuous adenylate kinase, catalyzes the formation of F1-PP from F1-P and ATP.[1] MfnF then catalyzes the condensation of F1-PP with γ-glutamyltyramine to produce APMF-Glu, likely via a substitution nucleophilic unimolecular (SN-1) reaction mechanism.[1][12]

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Methanofuran_Biosynthesis G3P Glyceraldehyde-3-Phosphate F1P 5-(aminomethyl)-3- furanmethanol-phosphate (F1-P) G3P->F1P MfnA, MfnB, MfnC Alanine Alanine Alanine->F1P Tyrosine Tyrosine gamma_glutamyltyramine γ-glutamyltyramine Tyrosine->gamma_glutamyltyramine MfnD Glutamate Glutamate Glutamate->gamma_glutamyltyramine F1PP F1-PP F1P->F1PP MfnE (ATP -> ADP) APMF_Glu APMF-Glu (this compound Core) gamma_glutamyltyramine->APMF_Glu F1PP->APMF_Glu MfnF

Proposed biosynthetic pathway of the this compound core structure (APMF-Glu).

This compound's Role in One-Carbon Metabolism: The Formyl Carrier

This compound's primary role in C1 metabolism is to act as a formyl carrier.[3][14] The process begins with the reductive fixation of CO2 onto the this compound molecule, a reaction catalyzed by the enzyme formylthis compound dehydrogenase (FMD).[9][15] This enzyme complex utilizes electrons from a donor to reduce CO2 and attach it as a formyl group to the primary amine of this compound.[3][16] This initial step is critical as it represents the entry point of carbon into the methanogenesis pathway.

The resulting formyl-methanofuran then serves as the donor of the formyl group to the next C1 carrier in the pathway, tetrahydromethanopterin (H4MPT).[7][8] This transfer is catalyzed by the enzyme formylthis compound:tetrahydromethanopterin formyltransferase.[7][17] The release of the formyl group regenerates this compound, allowing it to participate in another round of CO2 fixation.

The logical flow of this process is depicted in the following diagram:

C1_Metabolism_Role CO2 CO2 Formyl_MFR Formyl-Methanofuran CO2->Formyl_MFR Formylthis compound Dehydrogenase (FMD) + 2[H] MFR This compound (MFR) MFR->Formyl_MFR Formyl_MFR->MFR Formyl_H4MPT Formyl-H4MPT Formyl_MFR->Formyl_H4MPT Formylthis compound: tetrahydromethanopterin formyltransferase H4MPT Tetrahydromethanopterin (H4MPT) H4MPT->Formyl_H4MPT Methane_Pathway Further steps in Methanogenesis Formyl_H4MPT->Methane_Pathway

The role of this compound as a formyl carrier in the initial steps of methanogenesis.

Key Enzymes and Quantitative Data

Several key enzymes are involved in the metabolic processes concerning this compound. The table below summarizes these enzymes and any available quantitative data.

EnzymeAbbreviationFunctionOrganismSubunitsCofactors/Prosthetic GroupsKinetic Parameters (if available)
Formylthis compound DehydrogenaseFMDCatalyzes the reductive formylation of this compound with CO2.[15]Methanosarcina barkeriFiveMolybdopterin guanine dinucleotide, Fe-S clustersNot specified in snippets
Formylthis compound:tetrahydromethanopterin FormyltransferaseFTRTransfers the formyl group from formyl-MFR to H4MPT.[2][7]Methanobacterium thermoautotrophicumOne type (tetramer)NoneNot specified in snippets
MfnE-Catalyzes the formation of F1-PP from F1-P and ATP.[1]Methanocaldococcus jannaschiiNot specifiedMg2+, K+Not specified in snippets
MfnF-Catalyzes the condensation of F1-PP and γ-glutamyltyramine.[1]Methanocaldococcus jannaschiiNot specifiedNoneNot specified in snippets

Experimental Protocols

Detailed, step-by-step experimental protocols are often specific to the laboratory and the particular study. However, based on the literature, we can outline the general methodologies used to investigate this compound's role.

Enzyme Assays

Enzymatic Assay of MfnE: [1]

  • Reaction Mixture: Prepare a solution containing 80 μM F1-P, 500 μM ATP, 3.7 μM purified MfnE, 5 mM Mg2+, and 5 mM K+ in 50 mM TES buffer (pH 7.0).

  • Incubation: Incubate the reaction mixture at 70°C for 60 minutes.

  • Derivatization: Convert the amino compounds in the reaction mixture to their NBD derivatives.

  • Analysis: Analyze the reaction products by High-Performance Liquid Chromatography (HPLC).

General Workflow for Enzyme Characterization:

Enzyme_Assay_Workflow Gene_Cloning Gene Cloning and Expression Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Activity_Assay Enzyme Activity Assay (e.g., HPLC, Spectrophotometry) Protein_Purification->Activity_Assay Structural_Analysis Structural Analysis (e.g., X-ray Crystallography) Protein_Purification->Structural_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis

A general experimental workflow for the characterization of enzymes in the this compound pathway.
Isotope Labeling Studies

To trace the metabolic fate of precursors and intermediates, isotope labeling studies are employed. For instance, the biosynthesis of this compound in Methanobacterium thermoautotrophicum was elucidated using 13C-labeled acetate and pyruvate.[18]

  • Culturing: Grow cells in a medium containing the 13C-labeled substrate.

  • Extraction: Isolate this compound from the cell extracts.

  • Analysis: Analyze the incorporation of the 13C label into the this compound molecule using one- and two-dimensional 13C NMR spectroscopy.[18]

Implications for Drug Development

The enzymes involved in this compound biosynthesis and its subsequent role in C1 metabolism represent potential targets for the development of novel antimicrobial agents. Since this pathway is unique to methanogens and some bacteria, inhibitors targeting these enzymes could be highly specific with minimal off-target effects on the host.

The development of this compound analogues could serve multiple purposes:

  • Enzyme Inhibition: Analogues that bind to the active site of enzymes like FMD or FTR could act as competitive inhibitors, disrupting the methanogenic pathway.

  • Mechanistic Probes: Labeled analogues can be used to study the kinetics and mechanisms of the enzymes in greater detail.

While the development of specific drugs targeting this pathway is still in its nascent stages, the unique biochemistry of this compound metabolism presents a promising avenue for future research in antimicrobial drug discovery.[19][20]

Conclusion

This compound is a cornerstone of one-carbon metabolism in a significant group of microorganisms. Its unique structure and central role as a formyl carrier in the initial stages of methanogenesis highlight its biochemical importance. The elucidation of its biosynthetic pathway and the characterization of the involved enzymes have provided a solid foundation for further research. Future studies focusing on detailed kinetic analyses, structural biology of the enzyme complexes, and the development of specific inhibitors will not only deepen our understanding of this fundamental metabolic process but may also pave the way for novel therapeutic interventions.

References

The Biochemical Core of Methanogenesis: A Technical Guide to Methanofuran in Archaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanofuran (MFR) is a crucial C1 carrier coenzyme in the domain Archaea, playing an indispensable role in the initial steps of methanogenesis, the primary metabolic pathway for energy conservation in methanogenic archaea. This technical guide provides an in-depth exploration of the fundamental biochemical functions of this compound, its structural diversity, and its intricate role in the carbon dioxide reduction pathway. Detailed descriptions of the key enzymes that interact with this compound, namely formylthis compound dehydrogenase and formylthis compound:tetrahydromethanopterin formyltransferase, are provided, along with an overview of the genetic and molecular basis of this compound biosynthesis. This document aims to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development, offering insights into potential targets for modulating methanogenesis.

Introduction: The Central Role of this compound in One-Carbon Metabolism

Methanogenic archaea are significant contributors to the global carbon cycle, producing over 500 million tons of methane annually.[1] This process of methanogenesis is a unique form of anaerobic respiration where carbon compounds in various oxidation states are used as terminal electron acceptors.[2] At the heart of the CO₂ reduction pathway lies a series of novel coenzymes, with this compound serving as the initial acceptor and activator of CO₂.[3]

Methanofurans are a family of coenzymes characterized by a 2-aminomethylfuran linked to a phenoxy group.[4] While the core structure is conserved, variations in the side chain attached to the phenoxy group exist across different methanogenic species, leading to different forms such as this compound, this compound b, and this compound c.[4] Beyond methanogens, analogs of this compound have also been identified in methylotrophic bacteria, where they participate in the oxidation of formaldehyde, highlighting a broader role for this class of coenzymes in one-carbon metabolism.[3][5]

This guide will delve into the core biochemical functions of this compound, providing a detailed overview of its structure, its role in the initial stages of methanogenesis, the enzymes that catalyze its transformations, and its biosynthetic pathway.

Chemical Structure and Diversity of this compound

The fundamental structure of all methanofurans is 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan, also known as APMF-Glu.[3] The structural diversity among methanofurans arises from the nature of the side chain attached to the core structure.

  • This compound (MFR): The side chain is a tricarboxyheptanoyl group.[4]

  • This compound b: The side chain consists of two glutamyl residues.[4]

  • This compound c: Features a tricarboxy-2-hydroxyheptanoyl side chain.[4]

The biosynthesis of the core APMF-Glu structure has been elucidated and involves a series of enzymatic steps.

The Role of this compound in the CO₂ Reduction Pathway

This compound initiates the process of methanogenesis from CO₂ by acting as the primary C1 carrier. The process can be dissected into two key enzymatic steps:

  • Formylation of this compound: The enzyme formylthis compound dehydrogenase catalyzes the reductive formylation of the primary amine of this compound using CO₂ as the carbon source.[4] This reaction is a critical CO₂ fixation step in the pathway.

  • Formyl Group Transfer: The formyl group is then transferred from formylthis compound to the N5 position of another coenzyme, tetrahydromethanopterin (H₄MPT). This reaction is catalyzed by the enzyme formylthis compound:tetrahydromethanopterin formyltransferase.[4][6]

The following diagram illustrates the initial steps of the CO₂ reduction pathway involving this compound.

Methanogenesis_Pathway Initial Steps of CO₂ Reduction Pathway cluster_formylation Formylation cluster_transfer Formyl Transfer MFR This compound (MFR) FMDH Formylthis compound Dehydrogenase MFR->FMDH CO2 CO₂ CO2->FMDH Formyl_MFR Formyl-Methanofuran Ftr Formylthis compound: Tetrahydromethanopterin Formyltransferase Formyl_MFR->Ftr H4MPT Tetrahydromethanopterin (H₄MPT) H4MPT->Ftr Formyl_H4MPT 5-Formyl-H₄MPT To_Methane Further steps to CH₄ Formyl_H4MPT->To_Methane FMDH->Formyl_MFR Ftr->Formyl_H4MPT

Initial steps of the CO₂ reduction pathway involving this compound.

Key Enzymes Interacting with this compound

Formylthis compound Dehydrogenase

Formylthis compound dehydrogenase is a complex iron-sulfur molybdoenzyme that catalyzes the first committed step in methanogenesis from CO₂.[6] It facilitates the reductive fixation of CO₂ onto this compound to form formylthis compound.

Quantitative Data:

ParameterOrganismValueReference
Midpoint Potential (CO₂ + MFR / Formyl-MFR)Methanobacterium thermoautotrophicum~ -530 mV[3](--INVALID-LINK--)
Formylthis compound:Tetrahydromethanopterin Formyltransferase

This enzyme is responsible for the transfer of the formyl group from formylthis compound to tetrahydromethanopterin, a key step in the methanogenic C1 cycle.[6] The enzyme has been purified and characterized from several methanogenic archaea.[6]

Note: Specific Km and Vmax values for formylthis compound:tetrahydromethanopterin formyltransferase are not consistently reported across publicly available literature.

Biosynthesis of this compound

The biosynthesis of the core structure of this compound, APMF-Glu, has been elucidated in Methanocaldococcus jannaschii and involves at least six enzymes, designated MfnA through MfnF.[3] The pathway begins with precursors from central metabolism, including tyrosine, glutamate, glyceraldehyde-3-phosphate, and alanine.

The following diagram provides a logical overview of the biosynthetic pathway of the this compound core structure.

Methanofuran_Biosynthesis Biosynthesis of this compound Core Structure (APMF-Glu) Tyrosine Tyrosine MfnD MfnD Tyrosine->MfnD Glutamate Glutamate Glutamate->MfnD G3P Glyceraldehyde-3-P MfnB MfnB G3P->MfnB Alanine Alanine MfnC MfnC Alanine->MfnC gamma_Glu_Tyr γ-Glutamyltyramine MfnF MfnF gamma_Glu_Tyr->MfnF F1_P 5-(Aminomethyl)-3- furanmethanol-phosphate (F1-P) MfnE MfnE F1_P->MfnE F1_PP F1-Diphosphate (F1-PP) F1_PP->MfnF APMF_Glu APMF-Glu (this compound Core) MfnA MfnA MfnB->F1_P MfnC->F1_P MfnD->gamma_Glu_Tyr MfnE->F1_PP MfnF->APMF_Glu

References

An In-depth Technical Guide to the Chemical Properties and Stability of the Methanofuran Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofuran (MFR) is a crucial coenzyme in the metabolism of methanogenic archaea, playing a pivotal role in the initial step of CO₂ reduction to methane.[1][2][3][4] Its unique chemical structure, featuring a substituted furan ring linked to a phenoxy moiety and a polyglutamylated side chain, underpins its function as a formyl group carrier.[5][6] Understanding the chemical properties and stability of this compound is essential for researchers in microbiology, enzymology, and drug development who may target the methanogenesis pathway. This guide provides a comprehensive overview of the available technical data on this compound's chemical characteristics, stability, and associated experimental protocols.

Chemical Properties of this compound

Methanofurans are a family of compounds with a shared core structure, 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu), but they differ in the length and composition of their side chains.[2][7] The most well-characterized variant is this compound a, isolated from Methanobacterium thermoautotrophicum.

Structure and Physicochemical Data

The general structure of this compound consists of three key components: a 2-(aminomethyl)furan core, a p-hydroxyphenylethanamine linker, and a poly-γ-glutamate side chain of varying length. The structural diversity arises from modifications to this side chain.

Table 1: Physicochemical Properties of this compound a

PropertyValueSource
Molecular Formula C₃₄H₄₄N₄O₁₅[PubChem CID: 879]
Molecular Weight 748.7 g/mol [PubChem CID: 879]
IUPAC Name 7-[[4-[[4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid[PubChem CID: 879]
CAS Number 89873-36-9[PubChem CID: 879]

Table 2: Predicted pKa Values of this compound Functional Groups

Functional GroupPredicted pKa Range
Carboxylic Acids (γ-glutamate side chain)4.0 - 5.0
Phenolic Hydroxyl~10
Primary Amines (aminomethylfuran and tyramine)9.0 - 10.5

Note: These are estimated values and can be influenced by the local chemical environment within the molecule.

Solubility

The solubility of this compound is dictated by its polar polyglutamate side chain and the more hydrophobic furan and phenyl moieties. It is soluble in water and other polar solvents.[8] The extensive carboxylates on the side chain contribute to its aqueous solubility, particularly at neutral and alkaline pH where they are deprotonated. Its solubility in organic solvents is expected to be limited, though this has not been extensively quantified.

Stability of the this compound Molecule

The stability of this compound is a critical factor for its biological function and for its handling and storage in a laboratory setting. Its stability is influenced by temperature, pH, and oxidative conditions.

Thermal Stability

The furan ring, a core component of this compound, can undergo thermal decomposition at elevated temperatures. Studies on substituted furans indicate that decomposition can be initiated by the cleavage of substituents or the opening of the furan ring itself.[8][9] The poly-γ-glutamate side chain of this compound is a biopolymer that exhibits high thermal stability, with a melting point reported to be as high as 206 °C.[10] The ether linkage in the this compound backbone is generally stable but can be cleaved under harsh conditions.

pH Stability

The stability of this compound is pH-dependent. The amide bonds in the poly-γ-glutamate chain and the ether linkage are susceptible to hydrolysis under strongly acidic or basic conditions.[11] The furan ring itself is sensitive to acidic conditions, which can lead to polymerization or ring-opening reactions. Phenoxy ethers, such as the one present in this compound, are generally stable to hydrolysis, especially under neutral and alkaline conditions.[12]

Oxidative Stability

The furan moiety of this compound is susceptible to oxidation. Oxidative cleavage of the furan ring can lead to the formation of dicarbonyl compounds and other degradation products.[1] The phenoxy group can also be a target for oxidation, potentially leading to the formation of quinone-like structures. The presence of the aminomethyl group on the furan ring may also influence its reactivity towards oxidizing agents.[13]

Experimental Protocols

Extraction and Purification of this compound

A common method for the extraction and purification of this compound from methanogenic archaea, such as Methanobacterium thermoautotrophicum, involves the following steps:

  • Cell Lysis and Extraction: Cells are typically lysed by suspension in 50% aqueous acetone at low temperatures (-10 °C). The suspension is stirred and then centrifuged. This extraction process is repeated until the supernatant is colorless.

  • Initial Purification by Anion Exchange Chromatography: The combined supernatants are concentrated, dissolved in water, and applied to a QAE Sephadex A-25 column (HCO₃⁻ form). The column is developed with a linear gradient of ammonium bicarbonate (e.g., 0-1.5 M). This compound typically elutes at a high salt concentration (around 1.4 M NH₄HCO₃).

  • Final Purification by Preparative HPLC: The fractions containing this compound are pooled, lyophilized, and further purified by preparative reversed-phase HPLC on a C18 column. A suitable eluent is a mixture of methanol and ammonium formate buffer.[6]

HPLC Analysis of this compound

Analytical HPLC is a standard method for the detection and quantification of this compound.

Table 3: Example HPLC Method for this compound Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., Nucleosil 10 C18, 4.5 x 250 mm)
Mobile Phase 13% Methanol, 100 mM Ammonium Formate
Flow Rate 1 mL/min
Detection UV at 220 nm
Retention Volume Approximately 9.2 mL

Source: Adapted from Eisenreich & Bacher (1992)[6]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

General Protocol for NMR Sample Preparation:

  • Sample Dissolution: Dissolve a purified and lyophilized sample of this compound in a suitable deuterated solvent, such as D₂O.

  • Internal Standard: An internal standard may be added for chemical shift referencing if necessary.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for the complete assignment of all proton and carbon signals in the complex structure of this compound.[14]

Signaling Pathways and Experimental Workflows

Biosynthesis of the this compound Core Structure (APMF-Glu)

The biosynthesis of the core structure of this compound, APMF-Glu, has been elucidated and involves a series of enzymatic reactions. The pathway starts from chorismate and leads to the formation of two key precursors, γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP), which are then coupled.[3][7]

Methanofuran_Biosynthesis Chorismate Chorismate Prephenate Prephenate Chorismate->Prephenate Chorismate mutase p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Prephenate->p_Hydroxyphenylpyruvate Prephenate dehydratase Tyrosine Tyrosine p_Hydroxyphenylpyruvate->Tyrosine Tyrosine aminotransferase Tyramine Tyramine Tyrosine->Tyramine Tyrosine decarboxylase (MfnA) gamma_Glutamyltyramine gamma_Glutamyltyramine Tyramine->gamma_Glutamyltyramine γ-Glutamyltyramine synthetase (MfnD) Glutamate Glutamate Glutamate->gamma_Glutamyltyramine APMF_Glu 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl) phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu) gamma_Glutamyltyramine->APMF_Glu MfnF Glyceraldehyde_3_P Glyceraldehyde_3_P Furan_Precursor 5-(aminomethyl)-3- furanmethanol-phosphate (F1-P) Glyceraldehyde_3_P->Furan_Precursor MfnB, MfnC Alanine Alanine Alanine->Furan_Precursor F1_P F1-P F1_PP 5-(aminomethyl)-3- furanmethanol-diphosphate (F1-PP) F1_P->F1_PP MfnE F1_PP->APMF_Glu

Caption: Biosynthesis pathway of the this compound core structure, APMF-Glu.

Role of this compound in Methanogenesis

This compound is the initial C₁ carrier in the hydrogenotrophic pathway of methanogenesis. It accepts a formyl group derived from CO₂.

Methanogenesis_Initiation CO2 CO2 Formyl_MFR Formyl-Methanofuran CO2->Formyl_MFR Formylthis compound dehydrogenase MFR This compound MFR->Formyl_MFR Formyl_H4MPT Formyl-Tetrahydromethanopterin Formyl_MFR->Formyl_H4MPT Formylthis compound: tetrahydromethanopterin formyltransferase H4MPT Tetrahydromethanopterin H4MPT->Formyl_H4MPT Further_Reduction Further_Reduction Formyl_H4MPT->Further_Reduction To Methane

Caption: Initial steps of methanogenesis involving this compound.

Conclusion

This technical guide provides a detailed overview of the chemical properties and stability of the this compound molecule, tailored for researchers and professionals in related scientific fields. While significant progress has been made in understanding its structure, biosynthesis, and role in methanogenesis, there remain gaps in the quantitative data regarding its physicochemical properties and stability. The provided experimental protocols offer a starting point for the isolation, purification, and analysis of this unique coenzyme. Further research is warranted to fully characterize the chemical behavior of this compound, which will undoubtedly contribute to a deeper understanding of methanogenesis and may open new avenues for its modulation.

References

An In-depth Technical Guide to Naturally Occurring Structural Analogs and Derivatives of Methanofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofurans (MFRs) are a unique family of coenzymes essential for methanogenesis, the biological production of methane, a process carried out by methanogenic archaea.[1][2] These compounds play a critical role as the initial C1 carrier in the reduction of carbon dioxide to methane.[1] Understanding the structural diversity, biosynthesis, and biological function of naturally occurring methanofuran analogs and derivatives is crucial for research in microbial metabolism, bioenergetics, and potentially for the development of novel antimicrobial agents targeting methanogens. This technical guide provides a comprehensive overview of the core knowledge surrounding these fascinating molecules, with a focus on their structure, biosynthesis, and the experimental methods used for their study.

Structural Diversity of Methanofurans

All known this compound structures share a common core: 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu).[1][3] The structural diversity among different methanofurans arises from variations in the side chain attached to this core structure.[4] To date, three primary, naturally occurring structural analogs have been characterized:

  • This compound (MFR-a): This was the first this compound to be structurally elucidated and contains a tricarboxyheptanoyl group attached to the core.[5]

  • This compound b (MFR-b): Found in Methanosarcina barkeri, this analog possesses a side chain composed of two additional γ-linked glutamyl residues.[2][5]

  • This compound c (MFR-c): Isolated from Methanobrevibacter smithii, MFR-c is characterized by a tricarboxy-2-hydroxyheptanoyl side chain.[4][5]

A newly identified this compound structure in Methanocaldococcus jannaschii features a long γ-glutamyl tail with 7 to 12 γ-linked glutamates, highlighting further potential for structural variety.[6]

Table 1: Summary of Naturally Occurring this compound Analogs

This compound AnalogOrganism(s) Found InKey Structural Feature of the Side Chain
This compound (MFR-a)Methanobacterium thermoautotrophicumTricarboxyheptanoyl group
This compound b (MFR-b)Methanosarcina barkeriTwo additional γ-linked glutamyl residues
This compound c (MFR-c)Methanobrevibacter smithiiTricarboxy-2-hydroxyheptanoyl group
Polyglutamylated MFRMethanocaldococcus jannaschii7 to 12 γ-linked glutamates

Biosynthesis of the this compound Core

The biosynthesis of the this compound core structure, APMF-Glu, is a complex pathway that has been largely elucidated in Methanocaldococcus jannaschii.[1][3] This pathway involves a series of enzymatic reactions that assemble the furan ring, the p-aminophenol moiety, and the glutamyl group. The key enzymes involved in this process are designated MfnA through MfnF.[1][3]

The biosynthesis begins with the formation of the furan moiety precursor, 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), from glyceraldehyde-3-phosphate and alanine, a process involving the enzymes MfnB and MfnC.[1][7] Concurrently, the precursor γ-glutamyltyramine is synthesized from tyrosine and glutamate by the actions of MfnA and MfnD.[1] The final steps involve the phosphorylation of F1-P to F1-PP by MfnE, followed by the condensation of F1-PP with γ-glutamyltyramine, catalyzed by MfnF, to form the core APMF-Glu structure.[1][3]

Biosynthesis of the this compound Core Structure.

Role in Methanogenesis

This compound's primary and well-established biological role is its function as a C1 carrier in the initial step of CO2 reduction during methanogenesis.[1] The enzyme formylthis compound dehydrogenase catalyzes the reductive formylation of the primary amino group of this compound with CO2 to yield formyl-methanofuran. This is the first committed step in the conversion of CO2 to methane. The formyl group is then transferred to tetrahydromethanopterin (H4MPT) by the enzyme formylthis compound:tetrahydromethanopterin formyltransferase.[8]

Methanogenesis_Initiation CO2 CO₂ Formyl_MFR Formyl-MFR CO2->Formyl_MFR Formylthis compound Dehydrogenase MFR This compound (MFR) MFR->Formyl_MFR H4MPT Tetrahydromethanopterin (H₄MPT) Formyl_H4MPT 5-Formyl-H₄MPT Formyl_MFR->Formyl_H4MPT Formyltransferase H4MPT->Formyl_H4MPT To_Methane Further reduction to Methane Formyl_H4MPT->To_Methane

Initial steps of CO₂ reduction in methanogenesis.

Currently, there is no substantial evidence to suggest a role for this compound or its derivatives in cellular signaling pathways beyond their direct involvement in C1 metabolism. Their function appears to be confined to that of a specialized coenzyme in methanogenesis and related pathways in methylotrophic bacteria.[6]

Experimental Protocols

Isolation and Purification of Methanofurans

A general protocol for the isolation and purification of this compound derivatives from cell extracts involves cell lysis, followed by a series of chromatographic steps.

Protocol Outline:

  • Cell Lysis: Harvest methanogenic archaea cells from culture and lyse them using methods such as sonication or French press in an anaerobic environment to prevent oxidation.

  • Centrifugation: Centrifuge the cell lysate at high speed to remove cell debris, yielding a clear supernatant.

  • Anion-Exchange Chromatography: Apply the supernatant to an anion-exchange column (e.g., DEAE-cellulose). Elute with a salt gradient (e.g., NaCl or ammonium bicarbonate) to separate the negatively charged this compound derivatives.

  • Gel Filtration Chromatography: Further purify the fractions containing methanofurans using a gel filtration column (e.g., Sephadex G-25) to separate molecules based on size.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is typically achieved by RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile or methanol) in an aqueous buffer (e.g., ammonium acetate or phosphate buffer) is used for elution.

Structural Characterization

RP-HPLC is a primary tool for the analysis and purification of methanofurans.

Exemplary HPLC Conditions for APMF-Glu Analysis: [6]

  • Column: C18 reverse-phase column (e.g., ODS, 250 x 4.6 mm, 5-µm particle size).

  • Mobile Phase A: 0.1 M KH2PO4, 10 mM tetrabutylammonium bromide, pH 3.0.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 100% A to 25% A / 75% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

Fast Atom Bombardment-Mass Spectrometry (FAB-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are powerful techniques for determining the molecular weight and fragmentation patterns of this compound derivatives.[2][6]

General FAB-MS Protocol:

  • Matrix Selection: A liquid matrix such as glycerol, thioglycerol, or 3-nitrobenzyl alcohol is used to dissolve the sample and facilitate ionization.[9]

  • Sample Preparation: Mix the purified this compound sample with the chosen matrix on the FAB probe tip.

  • Ionization: Bombard the sample-matrix mixture with a high-energy beam of neutral atoms (e.g., Argon or Xenon) in the mass spectrometer's source.[9]

  • Analysis: Analyze the resulting ions to determine the molecular weight and obtain structural information from fragmentation patterns.

1H and 13C NMR spectroscopy are indispensable for the complete structural elucidation of this compound analogs, providing detailed information about the connectivity of atoms.[3][10]

General NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve the purified this compound sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

  • 1H NMR Spectroscopy: Acquire a 1H NMR spectrum to identify the types and number of protons and their neighboring environments through chemical shifts and coupling constants.

  • 13C NMR Spectroscopy: Obtain a proton-decoupled 13C NMR spectrum to determine the number and types of carbon atoms in the molecule.

  • 2D NMR Experiments: Employ advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete connectivity of the molecule.

Enzymatic Assays

This assay measures the conversion of F1-P to F1-PP by MfnE through the detection of ATP consumption or ADP production.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM MES buffer, pH 7.0

    • 5 mM MgCl2

    • 5 mM KCl

    • 200 µM F1-P

    • 500 µM ATP

    • 1.9 µM purified MfnE enzyme

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80°C for MfnE from M. jannaschii) for a defined period (e.g., 20 minutes).

  • Quenching: Stop the reaction by adding 1 M HCl.

  • Neutralization and Analysis: Neutralize the sample and analyze the formation of ADP and the consumption of ATP by RP-HPLC as described in section 4.2.1.

The activity of MfnF can be determined by monitoring the formation of APMF-Glu from F1-PP and γ-glutamyltyramine.

Protocol Outline:

  • Reaction Setup: Combine purified MfnF enzyme with its substrates, F1-PP and γ-glutamyltyramine, in an appropriate buffer at the optimal pH and temperature.

  • Product Detection: Analyze the reaction mixture for the presence of APMF-Glu using LC-MS. The product can be identified by its specific mass-to-charge ratio.[6]

Experimental_Workflow cluster_isolation Isolation & Purification cluster_characterization Structural Characterization cluster_activity Functional Analysis Cell_Culture Methanogen Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Anion_Exchange Anion-Exchange Chromatography Centrifugation->Anion_Exchange Gel_Filtration Gel Filtration Anion_Exchange->Gel_Filtration RP_HPLC_Purification RP-HPLC Purification Gel_Filtration->RP_HPLC_Purification HPLC_Analysis HPLC Analysis RP_HPLC_Purification->HPLC_Analysis MS_Analysis Mass Spectrometry (FAB-MS, ESI-MS) RP_HPLC_Purification->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) RP_HPLC_Purification->NMR_Analysis Enzyme_Assays Enzymatic Assays (MfnA-F) Pathway_Reconstitution In Vitro Pathway Reconstitution Enzyme_Assays->Pathway_Reconstitution Enzyme_Purification Enzyme Purification (e.g., MfnE, MfnF) Enzyme_Purification->Enzyme_Assays

General workflow for the study of methanofurans.

Conclusion

The naturally occurring structural analogs and derivatives of this compound represent a fascinating and vital class of coenzymes in the microbial world. Their unique furan-based structure and essential role in methanogenesis make them a compelling subject for researchers in microbiology, biochemistry, and biotechnology. While the core structures and biosynthetic pathway are now largely understood, further research is needed to fully explore the diversity of these molecules across different methanogenic species, to quantify their cellular concentrations under various growth conditions, and to develop detailed, standardized protocols for their analysis. Such endeavors will undoubtedly deepen our understanding of microbial metabolism and may pave the way for novel applications in biotechnology and medicine.

References

Spectroscopic Characterization and Properties of Methanofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 16, 2025

Executive Summary

Methanofuran (MFR) is a critical coenzyme in the metabolic pathway of methanogenesis, unique to methanogenic archaea and some methylotrophic bacteria. It functions as the initial acceptor of a one-carbon (C1) unit from carbon dioxide, initiating the complex biochemical cascade that culminates in the production of methane.[1] All known variants of this compound possess a conserved core structure, 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu), with structural diversity arising from different side chains attached to this core.[2] Understanding the spectroscopic and biochemical properties of this compound is essential for studying the fundamental mechanisms of methanogenesis and for developing targeted inhibitors of this pathway, which has implications for both global carbon cycling and potential therapeutic interventions targeting methanogen-related conditions. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailed experimental protocols for its analysis, and a visual representation of its biochemical pathways.

Spectroscopic Properties of this compound

The instrumental analysis of this compound relies on several spectroscopic techniques. While direct UV-Vis and fluorescence spectroscopy of the native molecule are not commonly reported, derivatization techniques and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for its characterization and quantification.

UV-Visible (UV-Vis) Spectroscopy

Direct UV-Vis spectroscopic data for native this compound is not extensively documented in readily available literature. Analysis of methanogenic pathways often involves monitoring other cofactors with distinct UV-Vis profiles, such as coenzyme F420 (λmax ≈ 420 nm) or the nickel-containing coenzyme F430 of methyl-coenzyme M reductase (MCR), which exhibits absorption maxima at 385 nm or 420 nm depending on its redox state.[3] For the analysis of this compound itself or its biosynthetic precursors, researchers typically employ chromatographic separation followed by more specific detection methods, such as mass spectrometry or fluorescence after derivatization.

Fluorescence Spectroscopy

Native this compound is not reported to be significantly fluorescent. In contrast, other coenzymes in methanogens, such as methanopterin and particularly coenzyme F420, are noted for their fluorescent properties and are often used to monitor methanogenic activity.[4][5][6]

To facilitate sensitive detection and quantification, especially during enzymatic assays and chromatographic separation, precursors of this compound are often chemically derivatized to become fluorescent. A common method is the reaction of primary amine groups on the furan moiety with 4-chloro-7-nitrobenzofurazan (NBD-Cl). The resulting NBD-adducts are highly fluorescent and can be readily detected.[1][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for the structural elucidation of this compound and its various forms. Both one-dimensional and two-dimensional 1H and 13C NMR experiments have been instrumental in assigning the complete chemical structure of the coenzyme and its biosynthetic intermediates.[8][9] This technique allows for the unambiguous determination of the connectivity of atoms within the furan ring, the phenoxy group, and the variable side chains that differentiate the types of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data for the spectroscopic analysis of this compound derivatives.

Table 1: Fluorescence Properties of NBD-Derivatized this compound Precursors

Compound ClassDerivatizing AgentExcitation Wavelength (λex)Emission Wavelength (λem)Reference
Furan-amine precursors (e.g., F1-P, F1-PP)NBD-Cl480 nm542 nm[1][7]

Table 2: 1H and 13C NMR Chemical Shifts for this compound

Atom Position1H Chemical Shift (δ, ppm)13C Chemical Shift (δ, ppm)Reference
Furan RingData not available in searched literatureData not available in searched literature[8][9]
Phenoxy GroupData not available in searched literatureData not available in searched literature[8][9]
Glutamyl & Side ChainData not available in searched literatureData not available in searched literature[8][9]
Note: While NMR is the primary method for structural confirmation, specific chemical shift tables for the complete this compound molecule are not provided in the cited abstracts. Researchers should refer to the full text of structural elucidation papers for detailed assignments.

Key Experimental Protocols

Protocol for HPLC-Fluorescence Analysis of NBD-Derivatized this compound Precursors

This protocol is adapted from the methodology used to assay the enzymatic activity of MfnE, a key enzyme in the this compound biosynthetic pathway.[1]

  • Derivatization:

    • To the aqueous sample from an enzymatic reaction or purification fraction, add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in a suitable organic solvent (e.g., acetonitrile).

    • Incubate the mixture in a light-protected container at a controlled temperature (e.g., 60-70°C) for a sufficient time to ensure complete reaction with primary amine groups.

  • Chromatographic Separation:

    • System: A high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

    • Column: C18 reverse-phase column (e.g., Kromasil 100-5-C18, 4.6 x 250 mm).[1]

    • Mobile Phase A: 25 mM Sodium Acetate buffer, pH 6.0, containing 0.02% NaN3.[1]

    • Mobile Phase B: Methanol (MeOH).[1]

    • Elution Profile (Gradient):

      • Initial: 5 minutes at 95% A and 5% B.[1]

      • Linear Gradient: Ramp to 45% A and 55% B over 35 minutes.[1]

      • Flow Rate: 1.0 mL/min.[1]

  • Fluorescence Detection:

    • Set the excitation wavelength to 480 nm .[1]

    • Set the emission wavelength to 542 nm .[1]

Protocol for MfnE Enzymatic Activity Assay

This protocol measures the conversion of 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P) to its pyrophosphate derivative (F1-PP), catalyzed by the enzyme MfnE.[1]

  • Reaction Mixture Preparation (100 µL total volume):

    • Buffer: 50 mM TES buffer, pH 7.0.

    • Cations: 5 mM Mg2+ and 5 mM K+.

    • Substrates: 80 µM F1-P and 500 µM ATP.

    • Enzyme: 3.7 µM purified MfnE.

  • Incubation:

    • Incubate the reaction mixture at 70°C for 60 minutes. For enzymes from different organisms, the optimal temperature may vary.

  • Quenching and Analysis:

    • Stop the reaction by adding 10 µL of 1 M HCl.

    • Remove precipitated protein by centrifugation.

    • Neutralize the supernatant.

    • Derivatize the amino compounds in the supernatant with NBD-Cl as described in Protocol 4.1.

    • Analyze the formation of NBD-F1-PP using the HPLC-Fluorescence method detailed in Protocol 4.1.

Signaling Pathways and Logical Workflows

Biosynthesis of the this compound Core Structure

The biosynthesis of the APMF-Glu core of this compound in Methanocaldococcus jannaschii is a multi-step enzymatic pathway that combines precursors derived from amino acids and glycolysis. The pathway culminates in the coupling of γ-glutamyltyramine and an activated furan derivative.

Methanofuran_Biosynthesis G3P Glyceraldehyde-3-P Mfn_ABC MfnA, MfnB, MfnC G3P->Mfn_ABC Multiple Steps Ala Alanine Ala->Mfn_ABC Multiple Steps Tyr Tyrosine MfnD MfnD Tyr->MfnD Multiple Steps Glu Glutamate Glu->MfnD Multiple Steps ATP ATP MfnE MfnE ATP->MfnE ADP ADP PPi PPi F1P F1-P (5-(aminomethyl)-3- furanmethanol-phosphate) F1P->MfnE F1PP F1-PP MfnF MfnF F1PP->MfnF gGluTyr γ-glutamyltyramine gGluTyr->MfnF APMF_Glu APMF-Glu (this compound Core) Mfn_ABC->F1P MfnD->gGluTyr MfnE->ADP MfnE->F1PP MfnF->PPi MfnF->APMF_Glu

Caption: Biosynthetic pathway of the this compound core (APMF-Glu).

Role of this compound in C1 Transfer in Methanogenesis

This compound serves as the entry point for carbon dioxide into the methanogenic pathway. It is first formylated in a reductive step, and the resulting formyl group is subsequently transferred to the next C1 carrier in the cascade, tetrahydromethanopterin (H4MPT).

Methanofuran_C1_Cycle CO2 CO2 FMD Formylthis compound Dehydrogenase CO2->FMD MFR This compound (MFR) MFR->FMD Formyl_MFR Formyl-Methanofuran FTR Formyltransferase Formyl_MFR->FTR H4MPT Tetrahydromethanopterin (H4MPT) H4MPT->FTR Formyl_H4MPT Formyl-H4MPT To_Methane To Methane Synthesis Formyl_H4MPT->To_Methane Electrons 2e- + 2H+ Electrons->FMD FMD->Formyl_MFR FTR->MFR Regenerated FTR->Formyl_H4MPT

Caption: Role of this compound in CO2 fixation and C1 transfer.

References

Unraveling the Intricate Path of Methanofuran Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofuran (MFR) is a crucial C1 carrier coenzyme in methanogenesis, the primary biological process for methane production by methanogenic archaea. This process plays a significant role in the global carbon cycle. The elucidation of the complete biosynthetic pathway of this compound is essential for understanding the unique biochemistry of methanogens and presents potential targets for manipulating methane production. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound, focusing on the key enzymes, their quantitative data, and the experimental protocols used to unravel this complex process.

All known this compound variants share a core structure, 4-[N-(γ-L-glutamyl)-p-(phenoxymethyl]-(aminomethyl)furan (APMF-Glu). The biosynthesis of this core structure in the model organism Methanocaldococcus jannaschii involves a series of enzymatic steps, starting from common cellular precursors.[1]

The Core Biosynthetic Pathway of this compound

The biosynthesis of the APMF-Glu core of this compound is a multi-step process involving six key enzymes, designated MfnA through MfnF. The pathway initiates from the precursors L-tyrosine, L-glutamate, D-glyceraldehyde-3-phosphate (G3P), and L-alanine.

The overall pathway can be visualized as follows:

Methanofuran_Biosynthesis cluster_tyramine Tyramine Moiety Synthesis cluster_furan Furan Moiety Synthesis cluster_condensation Condensation Tyrosine L-Tyrosine Tyramine Tyramine Tyrosine->Tyramine MfnA (Tyrosine Decarboxylase) gamma_Glutamyltyramine γ-Glutamyltyramine Tyramine->gamma_Glutamyltyramine MfnD (Tyramine-Glutamate Ligase) Glutamate L-Glutamate Glutamate->gamma_Glutamyltyramine APMF_Glu APMF-Glu (this compound Core) gamma_Glutamyltyramine->APMF_Glu MfnF (Condensation Enzyme) G3P Glyceraldehyde-3-P HFC_P 4-(hydroxymethyl)-2- furancarboxaldehyde-P G3P->HFC_P MfnB (Aldolase) F1_P 5-(aminomethyl)-3- furanmethanol-P HFC_P->F1_P MfnC (Aminotransferase) Alanine L-Alanine Alanine->F1_P F1_PP 5-(aminomethyl)-3- furanmethanol-PP F1_P->F1_PP MfnE (Kinase) F1_PP->APMF_Glu

Caption: The complete biosynthetic pathway of the this compound core structure (APMF-Glu).

Quantitative Data on Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in this compound biosynthesis. It is important to note that comprehensive kinetic data for all enzymes in the pathway is not yet fully available in the literature.

Table 1: Kinetic Parameters of MfnB (Aldolase)

OrganismSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)Reference
Methanocaldococcus jannaschiiD-Glyceraldehyde-3-P0.45 ± 0.0412.3 ± 0.49.8[2]
Methanococcus maripaludisD-Glyceraldehyde-3-P0.29 ± 0.038.9 ± 0.37.1[2]

Table 2: Kinetic Parameters of MfnD (Tyramine-Glutamate Ligase)

OrganismSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Methanocaldococcus fervensTyramine0.21 ± 0.024.5 ± 0.12.1 x 104[1]
L-Glutamate0.53 ± 0.054.6 ± 0.18.7 x 103[1]
ATP0.11 ± 0.014.5 ± 0.14.1 x 104[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the this compound biosynthesis pathway.

Protocol 1: Expression and Purification of Recombinant Mfn Proteins

This general protocol can be adapted for the expression and purification of His-tagged MfnA, MfnB, MfnC, MfnD, MfnE, and MfnF proteins.

Protein_Purification_Workflow Start Transformation of E. coli with Mfn expression vector Culture Inoculate LB medium and grow to OD600 of 0.6-0.8 Start->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Resuspend cell pellet and lyse by sonication Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification Affinity_Chromatography Apply supernatant to Ni-NTA affinity column Clarification->Affinity_Chromatography Wash Wash column with wash buffer Affinity_Chromatography->Wash Elution Elute protein with elution buffer containing imidazole Wash->Elution Analysis Analyze purified protein by SDS-PAGE Elution->Analysis

Caption: General experimental workflow for the expression and purification of Mfn proteins.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the respective mfn gene insert and a His-tag

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography resin

  • SDS-PAGE reagents

Procedure:

  • Transform the expression vector into competent E. coli cells.

  • Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate for 4-16 hours at a suitable temperature (e.g., 16-37°C).

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with several column volumes of Wash Buffer to remove unbound proteins.

  • Elute the His-tagged protein with Elution Buffer.

  • Analyze the purity of the eluted fractions by SDS-PAGE.

Protocol 2: Enzyme Assay for MfnA (Tyrosine Decarboxylase)

This assay measures the activity of MfnA by quantifying the amount of tyramine produced from L-tyrosine.

MfnA_Assay_Workflow Start Prepare reaction mixture Reaction_Setup Incubate reaction mixture at optimal temperature Start->Reaction_Setup Initiate Initiate reaction by adding purified MfnA Reaction_Setup->Initiate Incubate Incubate for a defined time Initiate->Incubate Stop Stop reaction (e.g., by adding acid) Incubate->Stop Derivatization Derivatize tyramine with TNBS Stop->Derivatization Extraction Extract the colored product with toluene Derivatization->Extraction Measurement Measure absorbance at 340 nm Extraction->Measurement

Caption: Experimental workflow for the MfnA (Tyrosine Decarboxylase) enzyme assay.

Materials:

  • Purified MfnA enzyme

  • Reaction Buffer (e.g., 100 mM MES buffer, pH 6.0)

  • L-Tyrosine solution

  • Pyridoxal-5'-phosphate (PLP) solution

  • Trichloroacetic acid (TCA)

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBS)

  • Toluene

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, L-tyrosine, and PLP.

  • Pre-incubate the reaction mixture at the optimal temperature for MfnA.

  • Initiate the reaction by adding a known amount of purified MfnA enzyme.

  • Incubate the reaction for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction by adding TCA.

  • To quantify the tyramine produced, add TNBS to an aliquot of the reaction mixture.

  • Extract the resulting colored product with toluene.

  • Measure the absorbance of the toluene layer at 340 nm.

  • Calculate the amount of tyramine produced using a standard curve.

Protocol 3: Enzyme Assay for MfnD (Tyramine-Glutamate Ligase)

This assay measures the ATP-dependent ligation of L-glutamate to tyramine, catalyzed by MfnD.

Materials:

  • Purified MfnD enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Tyramine solution

  • L-Glutamate solution

  • ATP solution

  • MgCl2 solution

  • Malachite green reagent for phosphate detection (or HPLC for product detection)

Procedure:

  • Prepare a reaction mixture containing Reaction Buffer, tyramine, L-glutamate, ATP, and MgCl2.

  • Pre-incubate the mixture at the optimal temperature for MfnD.

  • Initiate the reaction by adding purified MfnD.

  • Incubate for a defined period.

  • Stop the reaction (e.g., by adding EDTA or by heat inactivation).

  • Quantify the reaction by either:

    • Phosphate detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a malachite green assay.

    • HPLC analysis: Separate and quantify the product, γ-glutamyltyramine, using reverse-phase HPLC.

Conclusion

The elucidation of the this compound biosynthesis pathway represents a significant advancement in our understanding of methanogen metabolism. The identification and characterization of the MfnA-F enzymes have provided a detailed roadmap of this essential process. While quantitative kinetic data for all enzymes are not yet complete, the available information and the experimental protocols outlined in this guide provide a solid foundation for further research. Future studies focusing on the kinetics of the remaining enzymes, the regulatory mechanisms of the pathway, and the structural biology of the Mfn proteins will undoubtedly provide deeper insights and may open new avenues for the development of technologies to control methane emissions and for novel drug development strategies targeting methanogen-related diseases.

References

Unraveling the Assembly Line: A Technical Guide to the Key Enzymes and Genes in Methanofuran Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanofuran, a crucial C1 carrier coenzyme in methanogenesis and some methylotrophic bacteria, plays a pivotal role in the global carbon cycle by facilitating the reduction of carbon dioxide to methane.[1][2] Understanding the intricate biosynthetic pathway of this unique coenzyme is paramount for fields ranging from environmental microbiology to the development of novel antimicrobial agents targeting methanogens. This technical guide provides an in-depth exploration of the core enzymes and genes orchestrating the synthesis of the this compound core structure, 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu).

The Core Biosynthetic Pathway of this compound

The biosynthesis of the APMF-Glu core structure of this compound is a multi-step enzymatic process that utilizes fundamental building blocks from cellular metabolism. Research, primarily in the archaeon Methanocaldococcus jannaschii, has successfully elucidated a significant portion of this pathway, identifying six key enzymes encoded by the mfn gene series.[1][3] The synthesis initiates from the precursors tyrosine, glutamate, glyceraldehyde-3-phosphate, and alanine.[1][3]

The pathway can be conceptually divided into two primary branches: the formation of the furan moiety and the synthesis of the glutamylated tyramine side chain, which are subsequently condensed.

Key Enzymes and Genes

The following table summarizes the identified enzymes and their corresponding genes and functions in the biosynthesis of the APMF-Glu core structure of this compound.

Gene (in M. jannaschii)EnzymeFunction
mj0050 (annotated as MfnA)Tyrosine DecarboxylaseCatalyzes the decarboxylation of tyrosine to produce tyramine.[1]
mj1099 (annotated as MfnB)4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate synthaseA class I aldolase that condenses two molecules of glyceraldehyde-3-phosphate to form 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P).[2][4]
MfnC(5-formylfuran-3-yl)methyl phosphate transaminaseCatalyzes the transamination of 4-HFC-P to produce 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P).[1][5]
mj0815 (annotated as MfnD)Tyramine-glutamate ligaseCatalyzes the ATP-dependent addition of glutamate to tyramine via a γ-linked amide bond to form γ-glutamyltyramine.[1]
mj0458 (annotated as MfnE)[5-(aminomethyl)furan-3-yl]methyl phosphate kinaseA promiscuous kinase that catalyzes the phosphorylation of F1-P to 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP), utilizing ATP.[1][3][5]
mj0840 (annotated as MfnF)APMF-Glu synthaseCatalyzes the condensation of F1-PP and γ-glutamyltyramine to form the core this compound structure, APMF-Glu.[1][3]

Visualizing the Pathway

The following diagrams illustrate the biosynthetic pathway of the this compound core structure and a generalized workflow for the identification and characterization of the involved enzymes.

Methanofuran_Biosynthesis G3P Glyceraldehyde-3-Phosphate HFC_P 4-(hydroxymethyl)-2- furancarboxaldehyde-phosphate G3P->HFC_P 2x Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine Glutamate Glutamate g_Glutamyltyramine γ-glutamyltyramine Glutamate->g_Glutamyltyramine Alanine Alanine F1_P 5-(aminomethyl)-3- furanmethanol-phosphate (F1-P) Alanine->F1_P HFC_P->F1_P F1_PP 5-(aminomethyl)-3- furanmethanol-diphosphate (F1-PP) F1_P->F1_PP APMF_Glu APMF-Glu (this compound Core) F1_PP->APMF_Glu Tyramine->g_Glutamyltyramine g_Glutamyltyramine->APMF_Glu This compound This compound (Polyglutamylated) APMF_Glu->this compound MfnB MfnB (mj1099) MfnB->HFC_P MfnC MfnC MfnC->F1_P MfnE MfnE (mj0458) MfnE->F1_PP MfnA MfnA (mj0050) MfnA->Tyramine MfnD MfnD (mj0815) MfnD->g_Glutamyltyramine MfnF MfnF (mj0840) MfnF->APMF_Glu Polyglutamylase Polyglutamylase (Unidentified) Polyglutamylase->this compound

Caption: Biosynthetic pathway of the this compound core structure (APMF-Glu).

Experimental_Workflow Bioinformatics Bioinformatic Analysis (Gene Identification) Cloning Gene Cloning and Expression Bioinformatics->Cloning Purification Protein Purification Cloning->Purification Activity_Assay Enzyme Activity Assays Purification->Activity_Assay Structure Structural Analysis (e.g., Crystallography) Purification->Structure Characterization Biochemical Characterization Activity_Assay->Characterization Mechanism Mechanistic Studies Characterization->Mechanism Structure->Mechanism

Caption: Generalized experimental workflow for enzyme identification and characterization.

Experimental Protocols: A Generalized Approach

While detailed, step-by-step protocols for each experiment are beyond the scope of this guide, the following outlines the general methodologies employed in the characterization of the this compound biosynthetic enzymes.

Gene Identification and Cloning
  • Bioinformatic Analysis: Candidate genes are often identified through sequence homology to known enzymes with similar functions or by their genomic proximity to other known this compound biosynthesis genes.[1]

  • Gene Amplification and Cloning: The identified open reading frame is amplified from the genomic DNA of the organism (e.g., M. jannaschii) using polymerase chain reaction (PCR). The amplified gene is then ligated into an appropriate expression vector, often containing an affinity tag (e.g., His-tag) to facilitate purification.

Heterologous Expression and Protein Purification
  • Transformation: The expression vector is transformed into a suitable host organism, typically Escherichia coli.

  • Protein Expression: The host cells are cultured, and protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Cell Lysis and Purification: Cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using affinity chromatography, followed by further purification steps like ion-exchange or size-exclusion chromatography if necessary.

Enzyme Activity Assays
  • Assay Development: A specific assay is developed to monitor the enzymatic reaction. This often involves the synthesis of the substrate and the use of techniques like High-Performance Liquid Chromatography (HPLC) or spectrophotometry to detect the formation of the product.[6]

  • Reaction Conditions: The activity of the purified enzyme is tested under various conditions (pH, temperature, substrate concentrations) to determine its optimal operating parameters and kinetic properties (e.g., Km, kcat).

Product Identification
  • Mass Spectrometry (MS): The identity of the reaction product is confirmed using mass spectrometry to determine its precise molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel products, NMR spectroscopy is used to elucidate the chemical structure.

Structural and Mechanistic Studies
  • X-ray Crystallography: To understand the enzyme's mechanism at a molecular level, the purified protein is crystallized, and its three-dimensional structure is determined by X-ray diffraction.[4]

  • Site-Directed Mutagenesis: Key amino acid residues identified from the structure or sequence alignments are mutated to probe their role in catalysis and substrate binding.[4]

Concluding Remarks and Future Directions

The identification of the MfnA-F genes and their corresponding enzymes represents a significant milestone in our understanding of this compound biosynthesis.[1][3] This knowledge opens up new avenues for research, including the potential for developing inhibitors targeting these enzymes, which could have applications in controlling methane emissions from methanogenic archaea.

A key remaining question is the identity of the enzyme responsible for the polyglutamylation of the APMF-Glu core structure, a modification observed in the final this compound molecule.[1] Further research is needed to identify this enzyme and to fully characterize the regulation of the entire biosynthetic pathway. The continued exploration of this fascinating metabolic pathway will undoubtedly yield further insights into the unique biochemistry of these important microorganisms.

References

Regulatory Mechanisms of Methanofuran Biosynthesis in Methanogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofuran (MFR) is a crucial C1 carrier coenzyme in the initial steps of methanogenesis, the primary metabolic pathway for energy conservation in methanogenic archaea. The biosynthesis of MFR is a vital process for these microorganisms, making its regulatory mechanisms an attractive target for the development of novel inhibitors of methanogenesis, with potential applications in agriculture and environmental science. This technical guide provides a comprehensive overview of the current understanding of the regulatory mechanisms governing MFR biosynthesis in methanogens, including detailed experimental protocols and data presentation to facilitate further research in this area.

This compound Biosynthesis Pathway

The biosynthesis of the core structure of this compound involves a series of enzymatic reactions catalyzed by the "Mfn" proteins. The pathway begins with precursors from central metabolism and culminates in the formation of 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu). The key enzymes and their respective genes, primarily elucidated in Methanocaldococcus jannaschii, are outlined below.

GeneEnzymeFunction
mfnATyrosine DecarboxylaseConverts Tyrosine to Tyramine
mfnB4-(hydroxymethyl)-2-furancarboxyaldehyde-phosphate synthaseCatalyzes the formation of the furan ring
mfnC(5-formylfuran-3-yl)methyl phosphate transaminaseTransamination of the furan derivative
mfnDTyramine-L-glutamate ligaseAdds a glutamate residue to tyramine
mfnE[5-(aminomethyl)furan-3-yl]methyl phosphate kinasePhosphorylates the furan derivative
mfnF4-{4-[2-(γ-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine synthaseCouples the tyramine-glutamate and furan moieties

Regulatory Mechanisms

The regulation of MFR biosynthesis is intrinsically linked to the overall regulation of methanogenesis, which is tightly controlled in response to substrate availability and environmental cues. While specific regulatory proteins directly controlling the expression of mfn genes have yet to be definitively identified, several lines of evidence and bioinformatic analyses suggest potential regulatory strategies.

Transcriptional Regulation

Operon Structure: In many methanogens, the mfn genes are clustered together, suggesting they are organized in an operon and are co-transcribed. This arrangement allows for the coordinated expression of all the enzymes required for the biosynthetic pathway. Comparative genomic analysis of this compound biosynthesis gene clusters can reveal conserved gene order and potential regulatory elements.[1]

Promoter Analysis and Transcription Factors: Archaeal transcription initiation involves a simplified version of the eukaryotic basal transcription machinery, including a TATA-binding protein (TBP) and Transcription Factor B (TFB). Gene-specific regulation is mediated by transcription factors that bind to regulatory regions upstream of the TATA box. Bioinformatic analyses of the upstream regions of mfn gene clusters can help predict potential promoter elements and binding sites for transcription factors.[2][3][4] While no dedicated transcription factor for MFR biosynthesis has been identified, global regulators of C1 metabolism and energy status are likely to play a role. For instance, the expression of methanogenesis genes is known to be upregulated under hydrogen-limiting conditions.[5][6]

Global Transcriptomic and Proteomic Analyses: High-throughput transcriptomic and proteomic studies of methanogens under various growth conditions provide valuable, albeit indirect, information on the regulation of mfn genes. Analysis of publicly available datasets from organisms like Methanococcus maripaludis and Methanosarcina acetivorans under different nutrient limitations (e.g., H2, phosphate, leucine) or on different methanogenic substrates (e.g., methanol, acetate) may reveal co-regulation of mfn genes with other genes involved in methanogenesis or central metabolism.[5][6][7][8]

The following diagram illustrates a hypothetical model for the transcriptional regulation of a putative mfn operon.

MFN_Regulation cluster_promoter Promoter Region cluster_operon mfn Operon TFBS Transcription Factor Binding Site TATA_Box TATA Box mfnA mfnA TATA_Box->mfnA Transcription Initiation mfnB mfnB mfn_etc ... mRNA polycistronic mRNA mfn_etc->mRNA Transcription Transcription_Factor Transcription Factor Transcription_Factor->TFBS binds Environmental_Signal Environmental Signal Environmental_Signal->Transcription_Factor activates/ represses

Hypothetical transcriptional regulation of the mfn operon.

Experimental Protocols

Analysis of mfn Gene Expression using RT-qPCR

This protocol describes the relative quantification of mfn gene transcripts in a model methanogen, such as Methanococcus maripaludis, grown under different conditions (e.g., nutrient limitation).

a. RNA Extraction from Methanogens

  • Materials: TRIzol reagent, chloroform, isopropanol, 75% ethanol (in RNase-free water), RNase-free water, RNase-free tubes and tips.

  • Procedure:

    • Harvest methanogen cells from a mid-log phase culture by centrifugation at 4°C.

    • Immediately lyse the cell pellet in TRIzol reagent (1 mL per 5-10 x 10^8 cells) by repetitive pipetting.

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously by hand for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase containing the RNA to a fresh RNase-free tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used for the initial homogenization.

    • Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.

    • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

b. cDNA Synthesis (Reverse Transcription)

  • Materials: Purified total RNA, reverse transcriptase, dNTPs, random hexamers or gene-specific primers, RNase inhibitor, and reaction buffer.

  • Procedure: Follow the manufacturer's protocol for the chosen reverse transcriptase kit. A typical reaction involves incubating the RNA with the master mix at a specific temperature program.

c. Quantitative PCR (qPCR)

  • Materials: cDNA, qPCR master mix (containing SYBR Green or a probe-based chemistry), and primers specific for the mfn genes and a reference gene (e.g., 16S rRNA).

  • Procedure:

    • Design and validate qPCR primers for the target mfn genes and a stable reference gene.

    • Prepare a reaction mix containing the qPCR master mix, primers, and diluted cDNA.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9][10]

    • Analyze the data using the ΔΔCt method to determine the relative expression levels of the mfn genes under different experimental conditions.

The following diagram outlines the experimental workflow for RT-qPCR analysis.

RT_qPCR_Workflow Cell_Culture Methanogen Culture (Different Conditions) RNA_Extraction Total RNA Extraction Cell_Culture->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis

Workflow for RT-qPCR analysis of mfn gene expression.
Heterologous Expression, Purification, and Enzyme Assay of Mfn Proteins

This protocol provides a general framework for the production and characterization of Mfn enzymes.

a. Heterologous Expression and Purification

  • Materials: Expression vector (e.g., pET series), E. coli expression host (e.g., BL21(DE3)), appropriate growth medium and antibiotics, inducer (e.g., IPTG), lysis buffer, and chromatography resins (e.g., Ni-NTA for His-tagged proteins).

  • Procedure:

    • Clone the coding sequence of the target mfn gene into an expression vector, often with an affinity tag (e.g., His-tag) for purification.

    • Transform the expression construct into a suitable E. coli host strain.

    • Grow the bacterial culture to mid-log phase and induce protein expression with an appropriate inducer.

    • Harvest the cells by centrifugation and lyse them using sonication or a French press.

    • Purify the recombinant protein from the cell lysate using affinity chromatography followed by further purification steps like ion-exchange and size-exclusion chromatography if necessary.

    • Assess the purity and concentration of the purified protein using SDS-PAGE and a protein concentration assay.

b. Enzyme Assays

The specific assay conditions will vary depending on the Mfn enzyme being characterized. The general principle is to monitor the consumption of substrates or the formation of products over time.[11][12]

  • Example: MfnF (4-{4-[2-(γ-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine synthase) Assay

    • Principle: This enzyme catalyzes the coupling of γ-glutamyltyramine and [5-(aminomethyl)furan-3-yl]methyl diphosphate (F1-PP). The reaction can be monitored by measuring the decrease in substrate concentration or the increase in product concentration using High-Performance Liquid Chromatography (HPLC).

    • Reaction Mixture: A typical reaction mixture would contain the purified MfnF enzyme, γ-glutamyltyramine, F1-PP, and a suitable buffer at an optimal pH and temperature.

    • Procedure:

      • Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

      • Take aliquots at different time points and stop the reaction (e.g., by adding acid).

      • Analyze the samples by HPLC to quantify the amounts of substrates and products.

      • Calculate the initial reaction rate and determine the kinetic parameters (Km and Vmax) by varying the substrate concentrations.

The following diagram illustrates the general workflow for enzyme characterization.

Enzyme_Assay_Workflow Gene_Cloning Cloning of mfn gene into expression vector Protein_Expression Heterologous Expression in E. coli Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (e.g., Affinity Chromatography) Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Kinetic Assay (e.g., HPLC-based) Protein_Purification->Enzyme_Assay Data_Analysis Determination of Kinetic Parameters (Km, Vmax) Enzyme_Assay->Data_Analysis

General workflow for heterologous expression and characterization of Mfn enzymes.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data on the expression levels of mfn genes under different conditions and the kinetic parameters of all Mfn enzymes. The tables below are provided as templates for organizing such data as it becomes available through future research.

Table 1: Relative Expression of mfn Genes under Different Growth Conditions

GeneCondition 1 (e.g., H2-replete) Relative Expression (fold change)Condition 2 (e.g., H2-limited) Relative Expression (fold change)
mfnAData not availableData not available
mfnBData not availableData not available
mfnCData not availableData not available
mfnDData not availableData not available
mfnEData not availableData not available
mfnFData not availableData not available

Table 2: Kinetic Parameters of Mfn Enzymes

EnzymeSubstrate(s)K_m (µM)V_max (µmol/min/mg)
MfnATyrosineData not availableData not available
MfnBGlyceraldehyde-3-phosphateData not availableData not available
MfnC(5-formylfuran-3-yl)methyl phosphate, AlanineData not availableData not available
MfnDTyramine, L-glutamate, ATPData not availableData not available
MfnE[5-(aminomethyl)furan-3-yl]methyl phosphate, ATPData not availableData not available
MfnFγ-glutamyltyramine, F1-PPData not availableData not available

Conclusion and Future Directions

The study of the regulatory mechanisms of this compound biosynthesis is still in its early stages. While the core biosynthetic pathway has been elucidated, the specific transcription factors and the environmental signals that control the expression of the mfn genes remain largely unknown. Future research should focus on:

  • Identification of specific transcription factors that bind to the promoter regions of mfn operons using techniques such as DNA affinity chromatography and yeast one-hybrid screens.

  • Detailed analysis of global transcriptomic and proteomic datasets to identify co-regulated genes and potential regulatory networks.

  • Characterization of the kinetic properties of all Mfn enzymes to understand potential allosteric regulation and feedback inhibition.

  • Development and application of genetic tools in a wider range of methanogens to study the in vivo effects of mutations in putative regulatory elements and transcription factor genes.

A deeper understanding of these regulatory mechanisms will not only provide fundamental insights into the metabolic control in archaea but also pave the way for the rational design of inhibitors targeting MFR biosynthesis for the mitigation of methane emissions.

References

Genetic Determinants for Methanofuran Production in Archaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofurans (MFRs) are a unique class of coenzymes essential for one-carbon (C1) metabolism in all methanogenic and some methanotrophic archaea. As the initial C1 carrier in methanogenesis, MFR plays a pivotal role in the global carbon cycle and represents a potential target for modulating methane production. This technical guide provides an in-depth overview of the genetic determinants for the biosynthesis of the core structure of methanofuran, with a focus on the model hyperthermophilic methanogen, Methanocaldococcus jannaschii. This document outlines the key genes and enzymes, summarizes available data, provides detailed experimental protocols, and visualizes the biosynthetic pathway and experimental workflows.

Core Biosynthetic Pathway of this compound

The biosynthesis of the core this compound structure, 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), has been elucidated in Methanocaldococcus jannaschii. This process is governed by a series of enzymes encoded by the mfn gene cluster.[1] The pathway can be conceptually divided into two branches: the formation of the furan moiety and the synthesis of the glutamylated tyramine side chain, which are subsequently condensed.

The key genes and their corresponding enzymes responsible for the synthesis of APMF-Glu are detailed below.[1][2][3]

Gene (in M. jannaschii)EnzymeFunction in MFR Biosynthesis
mfnA (MJ0050)Tyrosine decarboxylaseCatalyzes the decarboxylation of tyrosine to produce tyramine.[1]
mfnB4-(hydroxymethyl)-2-furancarboxyaldehyde-phosphate synthaseCatalyzes the formation of the furan ring precursor, 4-hydroxymethylfurfural phosphate (4-HMF-P), from two molecules of D-glyceraldehyde-3-phosphate.[4]
mfnCTransaminaseCatalyzes the transamination of 4-HFC-P to produce 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P).[1]
mfnD (MJ0815)Tyramine-glutamate ligaseCatalyzes the ATP-dependent addition of glutamate to tyramine, forming γ-glutamyltyramine.[1]
mfnE (MJ0458)F1-P kinaseA promiscuous adenylate kinase that catalyzes the phosphorylation of F1-P to 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP).[1][2]
mfnF (MJ0840)APMF-Glu synthaseCatalyzes the condensation of F1-PP with γ-glutamyltyramine to form the core this compound structure, APMF-Glu.[1][2]

Quantitative Data

A comprehensive search of the current scientific literature reveals a notable lack of specific quantitative data regarding the enzymology and gene expression of the this compound biosynthetic pathway. While the functions of the Mfn enzymes have been qualitatively established, detailed kinetic parameters and in vivo expression levels remain to be thoroughly characterized. The following tables are presented as a framework for future research in this area.

Table 1: Enzyme Kinetic Parameters for Mfn Enzymes

EnzymeSubstrate(s)KmVmaxSpecific ActivitySource Organism
MfnATyrosineData not availableData not availableData not availableM. jannaschii
MfnBD-glyceraldehyde-3-phosphateData not availableData not availableData not availableM. jannaschii
MfnC4-HFC-P, AlanineData not availableData not availableData not availableM. jannaschii
MfnDTyramine, Glutamate, ATPData not availableData not availableData not availableM. jannaschii
MfnEF1-P, ATPData not availableData not availableData not availableM. jannaschii
MfnFF1-PP, γ-glutamyltyramineData not availableData not availableData not availableM. jannaschii

Table 2: Gene Expression Data for mfn Genes

GeneConditionRelative Expression LevelMethodSource Organism
mfnAData not availableData not availableData not availableM. jannaschii
mfnBData not availableData not availableData not availableM. jannaschii
mfnCData not availableData not availableData not availableM. jannaschii
mfnDData not availableData not availableData not availableM. jannaschii
mfnEData not availableData not availableData not availableM. jannaschii
mfnFData not availableData not availableData not availableM. jannaschii

Experimental Protocols

Cultivation of Methanocaldococcus jannaschii DSM 2661

This protocol is adapted from established methods for the cultivation of hyperthermophilic, strictly anaerobic methanogens.[5][6][7]

a. Media Preparation (per liter of deionized water):

  • Mineral Solution:

    • KH2PO4: 0.5 g

    • K2HPO4: 0.5 g

    • NH4Cl: 1.0 g

    • MgCl2·6H2O: 0.2 g

    • CaCl2·2H2O: 0.1 g

    • NaCl: 30.0 g

  • Trace Element Solution (10 mL/L):

    • Nitrilotriacetic acid: 1.5 g

    • FeCl2·4H2O: 0.1 g

    • MnCl2·4H2O: 0.1 g

    • CoCl2·6H2O: 0.17 g

    • ZnCl2: 0.1 g

    • NiCl2·6H2O: 0.02 g

    • Na2MoO4·2H2O: 0.01 g

    • Na2SeO3: 0.01 g

    • Na2WO4·2H2O: 0.01 g

  • Resazurin (0.1% w/v): 1.0 mL

  • Reducing Agent:

    • Cysteine-HCl·H2O: 0.5 g

    • Na2S·9H2O: 0.5 g

  • Buffer:

    • NaHCO3: 2.5 g

b. Procedure:

  • Dissolve the mineral solution components in 900 mL of deionized water.

  • Add the trace element solution and resazurin.

  • Boil the medium under a stream of O2-free N2/CO2 (80:20) gas to remove dissolved oxygen.

  • Dispense into anaerobic culture vessels (e.g., serum bottles) and seal with butyl rubber stoppers and aluminum crimps.

  • Autoclave at 121°C for 20 minutes.

  • Before inoculation, add the reducing agents and buffer from sterile, anaerobic stock solutions.

  • Pressurize the headspace with a sterile-filtered mixture of H2/CO2 (80:20) to 2-3 atm.[6]

  • Inoculate with a fresh culture of M. jannaschii.

  • Incubate at 80-85°C with shaking.[6] Growth can be monitored by measuring the optical density at 600 nm.[7]

Heterologous Expression and Purification of Mfn Proteins

The following is a generalized protocol for the expression of archaeal proteins in Escherichia coli and their subsequent purification.[8][9][10][11][12]

a. Gene Cloning and Expression Vector Construction:

  • Amplify the mfn gene of interest from M. jannaschii genomic DNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET series with an N-terminal His-tag) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.

b. Protein Expression:

  • Transform the sequence-verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG (isopropyl-β-D-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance protein solubility.

c. Protein Purification:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM).

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Analyze the purified protein by SDS-PAGE.

  • If necessary, perform further purification steps such as size-exclusion chromatography.

Enzyme Kinetic Assays

The following provides a general framework for determining the kinetic parameters of the Mfn enzymes.[13][14][15][16][17]

a. General Assay Conditions:

  • Buffer: A suitable buffer with a pH optimal for the enzyme (to be determined empirically).

  • Temperature: Assays should be performed at the optimal temperature for the enzyme, which for M. jannaschii enzymes is likely to be high (e.g., 70-85°C).

  • Enzyme Concentration: A fixed, low concentration of the purified enzyme should be used.

  • Substrate Concentrations: Vary the concentration of one substrate while keeping the others at saturating concentrations.

b. Assay Procedure (Example: MfnD - Tyramine-glutamate ligase):

  • Prepare a reaction mixture containing the buffer, ATP, tyramine, and glutamate in a temperature-controlled cuvette or microplate well.

  • Pre-incubate the mixture at the desired temperature.

  • Initiate the reaction by adding the purified MfnD enzyme.

  • Monitor the reaction progress over time. The method of detection will depend on the specific reaction. For an ATP-dependent ligase, the consumption of ATP can be monitored continuously using a coupled enzyme assay that links ADP production to the oxidation of NADH, which can be followed by the decrease in absorbance at 340 nm.

  • Determine the initial reaction velocity (v0) from the linear portion of the progress curve.

  • Repeat the assay with varying concentrations of one substrate (e.g., tyramine) while keeping the others constant.

  • Plot v0 versus the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Signaling Pathways and Regulation

The direct transcriptional regulation of the mfn gene cluster in response to specific environmental or cellular signals has not yet been extensively studied.[18][19] However, the biosynthesis of essential coenzymes like this compound is likely to be tightly regulated to coordinate with the overall metabolic state of the cell, particularly the demands of methanogenesis. In methanogens, gene expression is controlled by a combination of archaea-specific and bacteria-like regulatory mechanisms.[18][19][20] Future research may focus on identifying transcription factors that bind to the promoter regions of the mfn genes and the environmental cues that modulate their activity.

Visualizations

Biosynthetic Pathway of the this compound Core Structure

MFR_Biosynthesis Tyrosine Tyrosine MfnA MfnA Tyrosine->MfnA Glutamate Glutamate MfnD MfnD Glutamate->MfnD G3P 2x Glyceraldehyde-3-P MfnB MfnB G3P->MfnB Alanine Alanine MfnC MfnC Alanine->MfnC ATP1 ATP ATP1->MfnD ADP1 ADP ATP2 ATP MfnE MfnE ATP2->MfnE ADP2 ADP + Pi PPi PPi aKG α-Ketoglutarate Tyramine Tyramine MfnA->Tyramine MfnD->ADP1 gGluTyramine γ-Glutamyltyramine MfnD->gGluTyramine HMFP 4-HMF-P MfnB->HMFP MfnC->aKG F1P F1-P MfnC->F1P MfnE->ADP2 F1PP F1-PP MfnE->F1PP MfnF MfnF MfnF->PPi APMF_Glu APMF-Glu (MFR Core) MfnF->APMF_Glu Tyramine->MfnD gGluTyramine->MfnF HMFP->MfnC F1P->MfnE F1PP->MfnF

Caption: Biosynthetic pathway of the this compound core structure (APMF-Glu) in M. jannaschii.

Experimental Workflow for Identification of MFR Biosynthesis Genes

Caption: A generalized workflow for the identification and characterization of MFR biosynthesis genes.

References

An In-depth Technical Guide on the Subcellular Localization and Concentration of Methanofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Methanofuran, a crucial C1 carrier coenzyme in the intricate process of methanogenesis, is exclusively found within the cytoplasm of methanogenic archaea. This guide provides a comprehensive overview of its localization, biosynthesis, and the analytical methods for its quantification. While precise intracellular concentration data for this compound remains elusive in publicly available literature, this document synthesizes existing knowledge to provide estimations and detailed experimental approaches for its determination.

Introduction

This compound (MFR) is a unique coenzyme essential for the initial step of CO2 reduction in the methanogenesis pathway, a form of microbial metabolism exclusive to archaea. Its primary role is to accept a formyl group from formylthis compound dehydrogenase, initiating the cascade of reactions that ultimately produce methane. Understanding the subcellular compartmentalization and concentration of this vital coenzyme is paramount for elucidating the efficiency of methanogenesis and for potential applications in biotechnology and drug development, particularly in targeting methanogens in various environments, including the human gut.

Subcellular Localization of this compound

This compound is localized within the cytoplasm of methanogenic archaea. This localization is inferred from the cytoplasmic nature of the entire methanogenesis pathway, in which this compound and its associated enzymes participate. The process of converting CO2 to methane is not membrane-associated and occurs freely in the soluble fraction of the cell.

Concentration of this compound and Related Coenzymes

CoenzymeOrganismConcentration (nmol/mg of protein)Estimated Molar Concentration (mM)*Citation
Coenzyme MMethanobacterium thermoautotrophicum7.5~1.5[1]

Estimation is based on an assumed cytoplasmic protein concentration of approximately 200 mg/mL and a cell volume to cytoplasmic volume ratio close to 1. Precise molar concentration will vary based on the actual cytoplasmic protein concentration and cell volume under specific growth conditions.

Further research is required to definitively determine the intracellular concentration of this compound. The experimental protocols outlined in this guide provide a framework for conducting such quantitative analyses.

Experimental Protocols

Isolation of Cytoplasmic Fraction from Methanogenic Archaea

This protocol is adapted from general methods for subcellular fractionation of prokaryotes and should be optimized for the specific methanogenic species.

Materials:

  • Late-log phase culture of methanogenic archaea (e.g., Methanobacterium thermoautotrophicum)

  • Anaerobic chamber or glove box

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, DNase I, RNase A, protease inhibitors)

  • French press or sonicator

  • Ultracentrifuge

  • Bradford assay reagents for protein quantification

Procedure:

  • Harvest cells from the culture by centrifugation under anaerobic conditions.

  • Wash the cell pellet with an appropriate anaerobic buffer.

  • Resuspend the cell pellet in ice-cold lysis buffer inside an anaerobic chamber.

  • Lyse the cells using a French press at high pressure or by sonication. Monitor cell lysis via microscopy.

  • Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove intact cells and large debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 150,000 x g for 2 hours) to pellet the cell membranes.

  • The resulting supernatant is the cytoplasmic fraction.

  • Determine the protein concentration of the cytoplasmic fraction using the Bradford assay.

Quantification of this compound by HPLC-MS

This protocol outlines a general approach for the quantitative analysis of this compound from cell extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials:

  • Cytoplasmic extract from methanogenic archaea

  • This compound standard (if available)

  • Methanol, acetonitrile, water (HPLC grade)

  • Formic acid or ammonium acetate (for mobile phase)

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Extraction of this compound:

    • To the cytoplasmic extract, add two volumes of ice-cold methanol to precipitate proteins.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant containing the this compound.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC analysis.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to achieve good separation of this compound from other cellular components.

    • Flow Rate: Typically 0.2-0.4 mL/min.

    • Mass Spectrometry: Operate the mass spectrometer in positive or negative ion mode, depending on which provides better sensitivity for this compound. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification, targeting the specific m/z of the parent and fragment ions of this compound.

  • Quantification:

    • Generate a standard curve using a serial dilution of a known concentration of this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

    • Normalize the concentration to the initial protein concentration of the cytoplasmic extract.

Visualizations

Methanofuran_Biosynthesis_Pathway cluster_tyrosine_pathway Tyrosine Metabolism cluster_furan_pathway Furan Moiety Synthesis cluster_condensation Condensation Tyrosine Tyrosine Tyramine Tyramine Tyrosine->Tyramine TyrDC gamma_Glutamyltyramine γ-Glutamyltyramine Tyramine->gamma_Glutamyltyramine GlnE Methanofuran_core This compound Core Structure gamma_Glutamyltyramine->Methanofuran_core MfnD/MfnE/MfnF C5_sugar_phosphate C5 Sugar Phosphate Furfural_derivative Furfural Derivative C5_sugar_phosphate->Furfural_derivative MfnA/MfnB Aminomethylfuran Aminomethylfuran Furfural_derivative->Aminomethylfuran MfnC Aminomethylfuran->Methanofuran_core MfnD/MfnE/MfnF This compound This compound Methanofuran_core->this compound Side-chain addition Experimental_Workflow_Localization start Start: Culture of Methanogenic Archaea harvest Cell Harvesting (Anaerobic Centrifugation) start->harvest lysis Cell Lysis (French Press / Sonication) harvest->lysis low_speed_cent Low-Speed Centrifugation (Remove Debris) lysis->low_speed_cent ultracent Ultracentrifugation low_speed_cent->ultracent cytoplasm Cytoplasmic Fraction (Supernatant) ultracent->cytoplasm membrane Membrane Fraction (Pellet) ultracent->membrane analysis Analysis of Fractions (e.g., HPLC-MS for this compound) cytoplasm->analysis membrane->analysis

References

The Evolutionary Genesis and Functional Imperative of the Methanofuran Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Methanofuran (MFR) pathway represents a pivotal, yet often overlooked, segment of archaeal metabolism, primarily recognized for its indispensable role in the initial steps of methanogenesis. This technical guide provides a comprehensive exploration of the MFR pathway, delving into its evolutionary origins, intricate biochemical mechanisms, and its significance as a potential target for novel therapeutic interventions. By consolidating current research, this document offers a detailed overview of the pathway's key enzymes, their kinetic and thermodynamic properties, and the experimental methodologies employed in their study. Furthermore, this guide presents a forward-looking perspective on the implications of targeting this pathway for drug development, particularly in the context of modulating microbial methane production and addressing infections caused by pathogenic archaea.

Introduction

Methanogenesis, the biological production of methane, is a unique metabolic process exclusive to a specific group of archaea.[1] This process is a critical component of the global carbon cycle and has significant implications for climate change and biofuel production.[2] The initial step in the hydrogenotrophic and methylotrophic methanogenesis pathways involves the reduction of carbon dioxide (CO2) to a formyl group, a reaction catalyzed by a series of enzymes that utilize the C1 carrier coenzyme, this compound (MFR).[3] The sequence of reactions involving MFR is collectively known as the this compound pathway. Understanding the evolutionary origins and functional significance of this pathway is paramount for comprehending archaeal metabolism and for developing strategies to modulate methane production. This guide aims to provide a detailed technical overview of the MFR pathway for researchers, scientists, and professionals in drug development.

Evolutionary Origin of the this compound Pathway

The this compound pathway is deeply rooted in the evolutionary history of archaea and is intrinsically linked to the ancient origins of methanogenesis. Phylogenetic analyses of key enzymes in methanogenesis, including those involved in the MFR pathway, suggest that this metabolic capability arose early in the archaeal domain.[4]

Antiquity of C1 Carrier-Based Metabolism

The use of specialized coenzymes as C1 carriers is a recurring theme in early metabolic evolution. The this compound pathway, utilizing MFR, and the analogous Wood-Ljungdahl pathway, which employs tetrahydrofolate (THF) or tetrahydromethanopterin (H4MPT), are both considered ancient pathways for carbon fixation.[5] Phylogenetic studies of the enzymes involved in the biosynthesis of these C1 carriers, including this compound, point towards their emergence in the Last Universal Common Ancestor (LUCA) or at least in the last archaeal common ancestor. The genes responsible for the biosynthesis of the core structure of this compound (MfnA-F) are widespread among methanogenic archaea.[3]

Phylogenetic Analysis of Key Enzymes

Phylogenetic trees constructed from the protein sequences of enzymes in the methanogenesis pathway, such as formylthis compound dehydrogenase and formylthis compound:tetrahydromethanopterin formyltransferase, reveal a deep branching within the archaeal domain.[6] These analyses support the hypothesis of a single, ancient origin of methanogenesis, with subsequent diversification and some instances of gene loss in certain archaeal lineages. The clustering of this compound biosynthesis genes with other genes of the methanogenesis pathway in the genomes of various methanogens further strengthens the idea of a co-evolution of these components as a functional unit.[3]

The this compound Pathway: A Step-by-Step Guide

The MFR pathway initiates the reduction of CO2 in hydrogenotrophic and some methylotrophic methanogens. The central role of this pathway is to capture a C1 unit from CO2 and prepare it for further reduction.

Step 1: Formylation of this compound

The first committed step is the reductive formylation of this compound (MFR) to formyl-methanofuran (formyl-MFR). This reaction is catalyzed by the enzyme formylthis compound dehydrogenase (FMD) .

Reaction: CO₂ + MFR + H₂ → formyl-MFR + H₂O

FMD is a complex iron-sulfur molybdo- or tungstoenzyme.[7] The reaction is endergonic under standard conditions and is driven forward by the low potential of the electron donor, typically reduced ferredoxin.

Step 2: Formyl Group Transfer

The formyl group from formyl-MFR is then transferred to another C1 carrier, tetrahydromethanopterin (H₄MPT) . This reaction is catalyzed by the enzyme formylthis compound:tetrahydromethanopterin formyltransferase (Ftr) .

Reaction: formyl-MFR + H₄MPT → MFR + 5-formyl-H₄MPT

This step regenerates MFR, allowing it to participate in another round of CO2 fixation. The product, 5-formyl-H₄MPT, then enters the central methanogenic pathway for further reduction to methane.

Quantitative Data

A comprehensive understanding of the MFR pathway requires quantitative data on the thermodynamics of the reactions and the kinetics of the enzymes involved.

Thermodynamic Properties

The reduction of CO2 to the formyl level is an energetically challenging step. The standard Gibbs free energy change (ΔG°') for the overall conversion of CO2 to methane is exergonic; however, the initial formylation of MFR is endergonic.

ReactionEnzymeΔG°' (kJ/mol)
CO₂ + MFR + H₂ → formyl-MFR + H₂OFormylthis compound Dehydrogenase+16
formyl-MFR + H₄MPT → MFR + 5-formyl-H₄MPTFormylthis compound:tetrahydromethanopterin Formyltransferase-5.5

Note: These values are approximate and can vary depending on the specific methanogen and environmental conditions.

Enzyme Kinetic Parameters

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the efficiency and capacity of the pathway's enzymes.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Organism
Formylthis compound DehydrogenaseFormylthis compound20Not widely reportedMethanosarcina barkeri[7]
Formylthis compound:tetrahydromethanopterin FormyltransferaseFormylthis compoundNot widely reportedNot widely reportedMethanobacterium thermoautotrophicum
TetrahydromethanopterinNot widely reportedNot widely reportedMethanobacterium thermoautotrophicum

Experimental Protocols

The study of the this compound pathway relies on a variety of biochemical and molecular techniques. This section provides an overview of key experimental protocols.

Purification of this compound Biosynthesis Enzymes (MfnE and MfnF)

This protocol is adapted from Wang et al. (2015) for the purification of recombinant MfnE and MfnF from E. coli.[2]

  • Cell Lysis: Resuspend E. coli cell pellet expressing the target protein in lysis buffer (e.g., 50 mM TES, 10 mM MgCl₂, 20 mM DTT, pH 7.0) and lyse by sonication.

  • Heat Treatment: Heat the crude lysate at 80°C for 10 minutes to precipitate most E. coli proteins. Centrifuge to collect the supernatant containing the heat-stable archaeal protein.

  • Anion-Exchange Chromatography: For MfnF, further purify the supernatant using an anion-exchange column (e.g., MonoQ HR) with a linear NaCl gradient (0-1 M).

  • Protein Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE.

Assay for Formylthis compound Dehydrogenase Activity (Spectrophotometric)

This is a general protocol for assaying FMD activity by monitoring the reduction of an artificial electron acceptor.

  • Reaction Mixture: Prepare a reaction mixture in an anaerobic cuvette containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), this compound, and an electron acceptor (e.g., methyl viologen).

  • Enzyme Addition: Initiate the reaction by adding a purified or crude extract of FMD.

  • Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor by measuring the increase in absorbance at its specific wavelength (e.g., 604 nm for reduced methyl viologen).

  • Activity Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the reduced electron acceptor.

HPLC Analysis of this compound and its Derivatives

This protocol provides a general framework for the separation and quantification of MFR and its formylated derivative.

  • Sample Preparation: Extract methanofurans from cell lysates using an appropriate solvent (e.g., methanol/water mixture).

  • Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) with a gradient of two mobile phases (e.g., A: aqueous buffer, B: organic solvent like acetonitrile or methanol).

  • Detection: Detect the eluting compounds using a UV-Vis detector at a wavelength where methanofurans absorb (e.g., ~300 nm) or by mass spectrometry for more sensitive and specific detection.

  • Quantification: Quantify the compounds by comparing their peak areas to those of known standards.

Mandatory Visualizations

This compound Biosynthesis Pathway

Methanofuran_Biosynthesis cluster_precursors Precursors cluster_products Products Tyrosine Tyrosine gamma_Glutamyltyramine γ-Glutamyltyramine Tyrosine->gamma_Glutamyltyramine MfnA, MfnD Glutamate Glutamate Glutamate->gamma_Glutamyltyramine G3P Glyceraldehyde-3-P F1P 5-(Aminomethyl)-3- furanmethanol-phosphate (F1-P) G3P->F1P MfnB, MfnC Alanine Alanine Alanine->F1P APMF_Glu APMF-Glu (this compound Core) gamma_Glutamyltyramine->APMF_Glu F1PP F1-PP F1P->F1PP MfnE (ATP -> ADP) F1PP->APMF_Glu MfnF This compound This compound APMF_Glu->this compound Side-chain modification

Caption: Biosynthetic pathway of the this compound core structure.

The this compound Pathway in Methanogenesis

Methanofuran_Pathway cluster_inputs Inputs CO2 CO₂ Formyl_MFR Formyl-MFR CO2->Formyl_MFR Formylthis compound Dehydrogenase (FMD) MFR This compound (MFR) MFR->Formyl_MFR H2 H₂ H2->Formyl_MFR H2O H₂O Formyl_MFR->MFR Formylthis compound:H₄MPT Formyltransferase (Ftr) Formyl_MFR->H2O Formyl_H4MPT 5-Formyl-H₄MPT Formyl_MFR->Formyl_H4MPT Formylthis compound:H₄MPT Formyltransferase (Ftr) H4MPT Tetrahydromethanopterin (H₄MPT) H4MPT->Formyl_H4MPT To_Methanogenesis To Central Methanogenesis Pathway Formyl_H4MPT->To_Methanogenesis

Caption: The role of the this compound pathway in the initial steps of methanogenesis.

Significance for Drug Development

The unique biochemistry of the this compound pathway, being essential for methanogens but absent in humans and most bacteria, makes it an attractive target for the development of novel antimicrobial agents.

Targeting Methane Production in the Rumen

In ruminant livestock, methanogenesis represents a significant loss of dietary energy and a major source of greenhouse gas emissions. Developing inhibitors that specifically target enzymes of the MFR pathway could lead to more efficient animal agriculture and a reduced environmental footprint.[8]

Antimicrobial Agents Against Pathogenic Archaea

While less common than bacterial infections, infections caused by archaea are an emerging concern. The enzymes of the MFR pathway, with their unique structures and mechanisms, present novel targets for the design of specific inhibitors that would not affect the host's metabolism or beneficial gut bacteria. Structure-based drug design approaches, utilizing the crystal structures of enzymes like formylthis compound:tetrahydromethanopterin formyltransferase, can aid in the development of potent and selective inhibitors.

Known Inhibitors and Future Directions

Several compounds are known to inhibit methanogenesis, although many are non-specific.[8] Halogenated hydrocarbon analogs, for example, have been shown to inhibit methanogenesis. Future research should focus on the rational design and screening of compounds that specifically bind to the active sites of MFR pathway enzymes. High-throughput screening of chemical libraries, coupled with structural biology and computational modeling, will be instrumental in identifying lead compounds for further development.

Conclusion

The this compound pathway is a fascinating and fundamentally important component of archaeal C1 metabolism. Its ancient evolutionary roots underscore its significance in the emergence of life's core metabolic processes. A detailed understanding of the pathway's enzymes, their kinetics, and their regulation is crucial for a complete picture of methanogenesis. The unique nature of this pathway also presents exciting opportunities for the development of novel drugs to control methane emissions and combat archaeal infections. Further research into the quantitative aspects of the MFR pathway and the development of specific inhibitors will undoubtedly yield significant scientific and practical benefits.

References

Methodological & Application

Application Notes and Protocols for the Purification of Methanofuran from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofuran (MFR) and its derivatives are a unique family of coenzymes essential for one-carbon (C1) metabolism in methanogenic archaea and some bacteria.[1] These coenzymes act as the primary acceptor of CO2 in the initial step of methanogenesis, the biological production of methane.[2] The core structure of this compound consists of a 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan (APMF-Glu) moiety, with variations in the side chain depending on the organism.[1][3] The unique biochemical role of this compound in carbon fixation pathways makes it and its associated enzymes potential targets for metabolic engineering and drug development, particularly in the context of antimicrobial strategies targeting methanogens or in the development of novel carbon capture technologies.

This document provides detailed protocols for the purification of this compound from cell cultures of methanogenic archaea, specifically Methanobacterium thermoautotrophicum. The protocols cover cell cultivation, lysis, and a multi-step chromatographic purification process. Additionally, methods for assessing purity and a representative purification table are provided to guide researchers in obtaining highly purified this compound for downstream applications.

Data Presentation

The purification of this compound from Methanobacterium thermoautotrophicum can be monitored at each step to assess the efficiency of the procedure. The following table provides a representative summary of the purification process, illustrating the expected yield and purity at each stage. Please note that these values are illustrative and can vary depending on the specific experimental conditions and the scale of the preparation.

Purification StepTotal Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Cell Extract150030002.01001
Acetone Precipitation75027003.6901.8
QAE Sephadex A-25150210014.0707
Preparative HPLC151500100.05050

*Total activity is measured indirectly through an enzymatic assay of a this compound-dependent enzyme, such as formylthis compound dehydrogenase.

Experimental Protocols

Cell Culture and Harvesting

Methanogenic archaea are strict anaerobes and require specific culture conditions.[4]

Materials:

  • Methanobacterium thermoautotrophicum culture

  • Anaerobic growth medium (e.g., DSMZ Medium 119)

  • Gas mixture (80% H₂, 20% CO₂)

  • Anaerobic culture vessels (e.g., serum bottles or fermenter)

  • Centrifuge

Protocol:

  • Prepare the anaerobic growth medium according to the supplier's instructions, ensuring it is thoroughly deoxygenated.

  • Inoculate the medium with an active culture of M. thermoautotrophicum.

  • Pressurize the culture vessel with the H₂/CO₂ gas mixture.

  • Incubate the culture at the optimal growth temperature for the strain (e.g., 65°C for M. thermoautotrophicum).

  • Monitor cell growth by measuring optical density.

  • Harvest the cells in the late exponential growth phase by centrifugation at 10,000 x g for 20 minutes at 4°C.

  • Wash the cell pellet with an anaerobic, ice-cold buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and centrifuge again.

  • The resulting cell paste can be used immediately or stored at -80°C until needed.

Cell Lysis

Effective cell lysis is critical for the release of intracellular this compound. Due to the robust cell walls of some methanogens, mechanical lysis methods are often required.

a) French Press Lysis (Recommended for larger volumes)

Materials:

  • French Press

  • Chilled French Press pressure cell

  • Lysis Buffer (50 mM potassium phosphate, pH 7.0, 10 mM MgCl₂, 5 mM DTT, kept under anaerobic conditions)

Protocol:

  • Resuspend the cell pellet in 3-4 volumes of ice-cold, anaerobic Lysis Buffer.

  • Pass the cell suspension through a pre-chilled French Press pressure cell at a pressure of 16,000 to 20,000 psi.

  • Repeat the lysis step one more time to ensure complete cell disruption.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris.

  • Collect the supernatant, which contains the crude this compound extract.

b) Sonication (Suitable for smaller volumes)

Materials:

  • Ultrasonicator with a probe

  • Ice bath

  • Lysis Buffer (as above)

Protocol:

  • Resuspend the cell pellet in 3-4 volumes of ice-cold, anaerobic Lysis Buffer.

  • Place the cell suspension in an ice bath to prevent overheating.

  • Sonicate the sample using a probe sonicator. Use pulses of 30 seconds on and 30 seconds off for a total of 10-15 minutes of sonication time.

  • Monitor cell lysis by microscopy.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant.

This compound Purification

This protocol utilizes a combination of precipitation and chromatography techniques to purify this compound.

a) Acetone Precipitation

Materials:

  • Crude cell extract (supernatant from lysis)

  • Ice-cold acetone

  • Centrifuge

Protocol:

  • Slowly add ice-cold acetone to the crude cell extract to a final concentration of 50% (v/v) while gently stirring on ice.

  • Allow the precipitation to proceed for at least 1 hour on ice.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • The supernatant contains this compound. Carefully decant and save the supernatant.

  • Remove the residual acetone from the supernatant by evaporation under a stream of nitrogen gas or by using a rotary evaporator.

b) Anion-Exchange Chromatography

Materials:

  • QAE Sephadex A-25 resin

  • Chromatography column

  • Buffer A: 20 mM Ammonium Bicarbonate, pH 7.5

  • Buffer B: 1.5 M Ammonium Bicarbonate, pH 7.5

  • Peristaltic pump and fraction collector

Protocol:

  • Pack a chromatography column with QAE Sephadex A-25 resin and equilibrate with Buffer A.

  • Load the acetone-free supernatant onto the column.

  • Wash the column with 2-3 column volumes of Buffer A to remove unbound molecules.

  • Elute the bound molecules using a linear gradient of 0-100% Buffer B over 10 column volumes.

  • Collect fractions and monitor the absorbance at 280 nm (for protein) and 330 nm (for some this compound derivatives).

  • Pool the fractions containing this compound. The elution of this compound typically occurs at a concentration of approximately 1.4 M ammonium bicarbonate.

c) Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 mm x 250 mm, 5 µm)

  • Mobile Phase A: 100 mM Ammonium Formate

  • Mobile Phase B: Methanol

  • 0.45 µm filter

Protocol:

  • Concentrate the pooled fractions from the anion-exchange step by lyophilization.

  • Redissolve the lyophilized powder in a minimal volume of Mobile Phase A and filter through a 0.45 µm filter.

  • Inject the sample onto the preparative C18 column equilibrated with 13% Mobile Phase B in Mobile Phase A.

  • Elute with an isocratic flow of 13% methanol and 100 mM ammonium formate.

  • Monitor the elution profile at 220 nm.

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to remove the solvent and obtain the purified this compound.

Purity Assessment and Quantification

a) Analytical HPLC

Purity can be assessed using an analytical reversed-phase HPLC system with a C18 column. A single, sharp peak at the expected retention time indicates a high degree of purity.

b) UV-Vis Spectroscopy

The concentration of purified this compound can be estimated by measuring its absorbance in a suitable buffer.

c) Activity Assay (Indirect)

Since this compound itself is a cofactor and not an enzyme, its activity is measured indirectly by assaying a this compound-dependent enzyme. A common choice is formylthis compound dehydrogenase, which catalyzes the first step of CO₂ reduction in methanogenesis.

Protocol for Formylthis compound Dehydrogenase Assay:

  • The assay mixture contains buffer, a reducing agent (e.g., reduced viologen dye), purified formylthis compound dehydrogenase, and the purified this compound sample.

  • The reaction is initiated by the addition of CO₂ (as bicarbonate).

  • The activity is monitored spectrophotometrically by following the oxidation of the reduced viologen dye.

  • The rate of the reaction is proportional to the concentration of active this compound in the sample.

Visualizations

Methanogenesis Pathway

The following diagram illustrates the central role of this compound (MFR) in the initial steps of the hydrogenotrophic methanogenesis pathway.

Methanogenesis_Pathway CO2 CO₂ Formyl_MFR Formyl-MFR CO2->Formyl_MFR Formylthis compound dehydrogenase MFR This compound (MFR) MFR->Formyl_MFR Formyl_H4MPT Formyl-H₄MPT Formyl_MFR->Formyl_H4MPT Formyltransferase H4MPT Tetrahydromethanopterin (H₄MPT) H4MPT->Formyl_H4MPT Methenyl_H4MPT Methenyl-H₄MPT⁺ Formyl_H4MPT->Methenyl_H4MPT Cyclohydrolase Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT Dehydrogenase Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Reductase Methyl_CoM Methyl-S-CoM Methyl_H4MPT->Methyl_CoM Methyltransferase CoM Coenzyme M (HS-CoM) CoM->Methyl_CoM Methane Methane (CH₄) Methyl_CoM->Methane Methyl-CoM reductase

Caption: Role of this compound in Methanogenesis.

Experimental Workflow for this compound Purification

This diagram outlines the key steps in the purification of this compound from cell cultures.

Purification_Workflow Start Cell Culture (M. thermoautotrophicum) Harvest Cell Harvesting (Centrifugation) Start->Harvest Lysis Cell Lysis (French Press or Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Acetone Acetone Precipitation (50%) Clarification->Acetone Centrifuge2 Centrifugation Acetone->Centrifuge2 Supernatant Supernatant Collection Centrifuge2->Supernatant IonExchange Anion-Exchange Chromatography (QAE Sephadex A-25) Supernatant->IonExchange HPLC Preparative HPLC (Reversed-Phase C18) IonExchange->HPLC End Purified this compound HPLC->End

Caption: this compound Purification Workflow.

References

Application Notes and Protocols for the Quantification of Methanofuran in Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofuran (MFR) is a crucial coenzyme in the metabolic pathway of methanogenesis, the biological production of methane.[1][2][3] It functions as the initial C1 carrier, accepting a formyl group from carbon dioxide in the first step of its reduction to methane.[1][2][3] The quantification of this compound in cell extracts of methanogenic archaea is essential for studying the physiology and biochemistry of these microorganisms, which play a significant role in the global carbon cycle and are relevant in various biotechnological applications.

This document provides detailed protocols and application notes for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and enzymatic assay methodologies.

I. Cell Extraction Protocol

A general protocol for the extraction of this compound from methanogen cell pellets is outlined below. This procedure can be adapted based on the specific methanogenic species and the available laboratory equipment.

Materials:

  • Cell pellet of methanogenic archaea

  • Extraction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2

  • Lysozyme (B549824) (optional, for cell wall disruption)

  • DNase I and RNase A

  • Sonicator or French press

  • Centrifuge (capable of >12,000 x g)

  • 0.22 µm syringe filters

Protocol:

  • Harvest the methanogen culture by centrifugation at 10,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Resuspend the cell pellet in ice-cold Extraction Buffer.

  • (Optional) If the cell wall is resistant to lysis, incubate with lysozyme (1 mg/mL) for 30 minutes on ice.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 30 seconds) with intermittent cooling to prevent overheating and degradation of metabolites. Alternatively, pass the cell suspension through a French press at an appropriate pressure.

  • Add DNase I and RNase A to the lysate to a final concentration of 10 µg/mL each and incubate on ice for 15-20 minutes to reduce viscosity.

  • Clarify the cell lysate by centrifugation at 12,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the cell extract.

  • For HPLC analysis, it is recommended to filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • The resulting cell extract is now ready for this compound quantification.

G Workflow for Cell Extraction start Start with Methanogen Cell Pellet harvest Harvest Cells by Centrifugation start->harvest resuspend Resuspend in Extraction Buffer harvest->resuspend lyse Cell Lysis (Sonication/French Press) resuspend->lyse nuclease Nuclease Treatment (DNase/RNase) lyse->nuclease clarify Clarify Lysate by Centrifugation nuclease->clarify collect Collect Supernatant (Cell Extract) clarify->collect filter Filter through 0.22 µm Syringe Filter collect->filter end Cell Extract Ready for Analysis filter->end

Workflow for the preparation of cell extracts.

II. High-Performance Liquid Chromatography (HPLC) Quantification

Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. By using a gradient of an organic solvent, compounds are eluted from the column based on their relative polarity, allowing for separation and quantification.

Proposed HPLC Method:

ParameterRecommended Conditions
Column C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) Formic Acid or Acetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient 5% B to 95% B over 20 minutes (this should be optimized)
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 30°C
Detection Diode Array Detector (DAD) or UV detector. A precursor of this compound absorbs at 215 nm, which can be a starting point for wavelength selection.[9] It is advisable to scan a range (e.g., 200-400 nm) to determine the optimal wavelength for this compound.
Injection Volume 10 - 20 µL

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the initial mobile phase composition.

  • Sample Preparation: Use the cell extract prepared as described in Section I.

  • Calibration Curve: Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the cell extract samples.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

G HPLC Quantification Workflow start Start prep_standards Prepare this compound Standards start->prep_standards prep_samples Prepare Cell Extract Samples start->prep_samples hplc HPLC Analysis prep_standards->hplc prep_samples->hplc calibration Generate Calibration Curve hplc->calibration quantify Quantify this compound in Samples hplc->quantify calibration->quantify end End quantify->end

Workflow for HPLC quantification of this compound.

III. Enzymatic Quantification

An enzymatic assay for this compound can be developed based on the activity of the enzyme formylthis compound (B1241027) dehydrogenase.[2][10][11][12][13] This enzyme catalyzes the reversible oxidation of formyl-methanofuran to this compound and CO2, with the concomitant reduction of an electron acceptor. By driving the reaction in the direction of this compound formation and using an artificial electron acceptor whose reduction can be monitored spectrophotometrically, the amount of this compound can be determined.

Principle: The assay measures the decrease in absorbance of an artificial electron acceptor as it is reduced during the enzymatic conversion of formyl-methanofuran to this compound. The amount of reduced acceptor is proportional to the initial amount of this compound in the sample.

Materials:

  • Cell extract containing this compound

  • Purified formylthis compound dehydrogenase

  • Formyl-methanofuran (as the substrate)

  • Artificial electron acceptor (e.g., Methyl Viologen)

  • Anaerobic cuvettes

  • Spectrophotometer

Protocol:

  • Set up the reaction mixture in an anaerobic cuvette. The mixture should contain buffer, a known excess of formyl-methanofuran, and the artificial electron acceptor.

  • Initiate the reaction by adding the cell extract containing this compound and a catalytic amount of purified formylthis compound dehydrogenase.

  • Monitor the decrease in absorbance of the artificial electron acceptor at its specific wavelength (e.g., 600 nm for reduced Methyl Viologen).

  • The total change in absorbance is proportional to the amount of this compound in the cell extract.

  • A standard curve using known concentrations of purified this compound should be generated to quantify the amount in the samples.

G Enzymatic Assay Workflow start Start setup Set up Anaerobic Reaction Mixture start->setup add_enzyme Add Cell Extract and Enzyme setup->add_enzyme monitor Monitor Absorbance Change add_enzyme->monitor quantify Quantify based on Standard Curve monitor->quantify end End quantify->end

Workflow for the enzymatic quantification of this compound.

IV. Spectrophotometric Quantification

Direct UV-Vis spectrophotometric quantification of this compound in crude cell extracts is challenging. A precursor of this compound has been reported to absorb at a very short wavelength (215 nm), which is prone to significant interference from other cellular components like proteins and nucleic acids.[9] Without a distinct and known absorption maximum for this compound in the near-UV or visible range, developing a reliable direct spectrophotometric assay is not feasible. This method would only be viable for highly purified samples of this compound.

V. Quantitative Data

A review of the available scientific literature did not yield specific quantitative data for the intracellular concentrations of this compound in various methanogenic archaea. Therefore, the following table is provided as a template for researchers to populate with their own experimental data.

Methanogenic SpeciesGrowth SubstrateThis compound Concentration (nmol/mg protein)Reference
Methanocaldococcus jannaschiiH₂/CO₂Data not available in searched literature
Methanosarcina barkeriMethanolData not available in searched literature
Methanobacterium thermoautotrophicumH₂/CO₂Data not available in searched literature

VI. Methanogenesis Pathway

This compound is the first C1 carrier in the methanogenesis pathway from CO₂. The following diagram illustrates its central role in the initial steps of this metabolic route.

G Initial Steps of Methanogenesis Pathway co2 CO₂ enzyme1 Formylthis compound Dehydrogenase co2->enzyme1 mfr This compound (MFR) mfr->enzyme1 formyl_mfr Formyl-MFR enzyme2 Formyltransferase formyl_mfr->enzyme2 h4mpt Tetrahydromethanopterin (H₄MPT) h4mpt->enzyme2 formyl_h4mpt Formyl-H₄MPT enzyme1->formyl_mfr enzyme2->mfr enzyme2->formyl_h4mpt

Role of this compound in the initial steps of methanogenesis.

References

Application Notes and Protocols for Isotopic Labeling Strategies in Methanofuran Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofuran (MFR) is a crucial C1 carrier coenzyme in the initial steps of methanogenesis, the biological production of methane. Understanding the metabolism of this compound is essential for fields ranging from bioenergy production to the development of novel antimicrobial agents targeting methanogens. Isotopic labeling is a powerful technique to trace the metabolic fate of precursors and elucidate biosynthetic pathways. These application notes provide detailed strategies and protocols for tracking this compound metabolism using stable isotopes, primarily ¹³C.

Key Isotopic Labeling Strategies

The biosynthesis of this compound can be effectively traced using ¹³C-labeled precursors. The choice of labeled substrate allows for the targeted investigation of specific parts of the MFR molecule. The two primary precursors for the carbon skeleton of this compound are derived from pyruvate and acetate.

  • ¹³C-Pyruvate Labeling: This strategy is instrumental in elucidating the origin of the furan ring structure within this compound.

  • ¹³C-Acetate Labeling: This approach is used to trace the carbon flow into the tetracarboxylic acid moiety of this compound.

By using specifically labeled precursors and analyzing the incorporation of ¹³C into the final this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), the biosynthetic pathway can be mapped in detail.

Data Presentation: Expected Labeling Patterns in this compound

The following table summarizes the expected incorporation of ¹³C from key labeled precursors into the different moieties of the this compound core structure, based on studies in Methanobacterium thermoautotrophicum.[1][2] This information is critical for designing and interpreting isotopic labeling experiments.

Labeled PrecursorTarget Moiety in this compoundExpected ¹³C Incorporation PatternAnalytical Technique
[1-¹³C]PyruvateFuran RingLabeling of specific carbons within the furan structure, indicating its formation from the pyruvate/triose pool.[1][2]¹³C NMR
[2-¹³C]PyruvateFuran RingDifferential labeling pattern in the furan ring compared to [1-¹³C]Pyruvate, confirming the condensation of two molecules from the pyruvate pool.[1][2]¹³C NMR
[1-¹³C]AcetateTetracarboxylic Acid MoietyIncorporation into the acetyl-CoA derived portions of the side chain.[1][2]¹³C NMR
[2-¹³C]AcetateTetracarboxylic Acid MoietyLabeling of the methyl-derived carbons in the acetyl-CoA portions of the side chain.[1][2]¹³C NMR
¹³CO₂Tetracarboxylic Acid MoietyIncorporation into the carboxyl group derived from carbon dioxide fixation.[1][2]¹³C NMR, Mass Spec.

Experimental Protocols

Protocol 1: Cultivation of Methanobacterium thermoautotrophicum with ¹³C-Labeled Substrates

This protocol is adapted from established methods for growing methanogens under strictly anaerobic conditions.[3]

Materials:

  • Methanobacterium thermoautotrophicum culture

  • Anaerobic growth medium (e.g., DSMZ Medium 119)

  • ¹³C-labeled sodium pyruvate (e.g., [1-¹³C] or [2-¹³C]) or ¹³C-labeled sodium acetate (e.g., [1-¹³C] or [2-¹³C])

  • Sterile, anaerobic culture tubes or vials with butyl rubber stoppers and aluminum crimp seals

  • Gas mixture (80% H₂, 20% CO₂)

  • Reducing agent (e.g., sodium sulfide)

  • Resazurin (as a redox indicator)

  • Autoclave

  • Incubator (65°C)

Procedure:

  • Medium Preparation: Prepare the anaerobic growth medium according to the supplier's instructions (e.g., DSMZ). Add resazurin as a redox indicator.

  • Anoxia: Dispense the medium into culture tubes or vials under a stream of O₂-free N₂ gas. Seal the tubes with butyl rubber stoppers and aluminum crimps.

  • Sterilization: Autoclave the sealed tubes containing the medium.

  • Addition of Labeled Substrate and Reducing Agent: After the medium has cooled to room temperature, anaerobically add the sterile, ¹³C-labeled substrate to the desired final concentration (e.g., 20 mM). Add the reducing agent (e.g., sodium sulfide to a final concentration of 0.05%). The medium should be colorless, indicating anaerobic conditions.

  • Gassing: Pressurize the headspace of the tubes with the sterile H₂/CO₂ gas mixture to approximately 200 kPa.

  • Inoculation: Inoculate the medium with an active culture of M. thermoautotrophicum (e.g., 5% v/v) using a sterile, anaerobic syringe.

  • Incubation: Incubate the cultures at 65°C with gentle shaking. Monitor growth by measuring methane production or optical density.

  • Harvesting: Harvest the cells in the late exponential growth phase by centrifugation under anaerobic conditions. The cell pellet can then be used for the extraction of this compound.

Protocol 2: Extraction and Purification of this compound for Isotopic Analysis

This protocol outlines a general procedure for the extraction of coenzymes from methanogenic archaea.

Materials:

  • Cell pellet from Protocol 1

  • Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Lysozyme or sonicator for cell lysis

  • Centrifuge

  • Ammonium sulfate

  • Chromatography system (e.g., HPLC) with appropriate columns (e.g., anion exchange, reverse-phase)

  • Solvents for chromatography (e.g., ammonium acetate buffers, acetonitrile)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in extraction buffer. Lyse the cells using either enzymatic digestion with lysozyme or physical disruption by sonication on ice.

  • Clarification: Centrifuge the cell lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to remove cell debris.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to precipitate proteins and other macromolecules. A final saturation of 60-80% is often effective. Stir on ice for at least 30 minutes.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated material. The supernatant, containing this compound and other small molecules, should be collected.

  • Desalting: Desalt the supernatant using a desalting column or dialysis to remove excess ammonium sulfate.

  • Chromatographic Purification: Purify the this compound from the desalted extract using a series of chromatographic steps. Anion exchange chromatography is often a primary step due to the charged nature of this compound. This can be followed by reverse-phase HPLC for final purification.

  • Fraction Analysis: Monitor the column eluate for the presence of this compound using UV absorbance (around 300 nm). Collect the fractions containing the purified this compound.

  • Sample Preparation for Analysis: Lyophilize the purified this compound fractions. The dried sample is then ready for NMR or MS analysis.

Protocol 3: Analysis of ¹³C Incorporation by NMR Spectroscopy

Materials:

  • Purified, ¹³C-labeled this compound sample

  • NMR spectrometer (e.g., 500 MHz or higher) equipped for ¹³C detection

  • NMR tubes

  • D₂O for sample dissolution and as a lock solvent

Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound sample in D₂O.

  • NMR Data Acquisition: Acquire a one-dimensional (1D) ¹³C NMR spectrum. To aid in signal assignment, two-dimensional (2D) NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

  • Data Analysis: Process the NMR spectra using appropriate software. Compare the chemical shifts of the signals in the labeled sample to those of an unlabeled this compound standard to identify the positions of ¹³C incorporation.[4] The relative intensities of the signals can provide a semi-quantitative measure of enrichment.

Visualizations

Methanofuran_Biosynthesis cluster_furan Furan Ring Synthesis cluster_sidechain Side Chain Synthesis Pyruvate Pyruvate Triose_P Triose Phosphate Pyruvate->Triose_P Furan_Ring Furan Ring Moiety Triose_P->Furan_Ring Condensation of two molecules This compound This compound Furan_Ring->this compound Assembly Acetate Acetate Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA Tetracarboxylic_Acid Tetracarboxylic Acid Moiety Acetyl_CoA->Tetracarboxylic_Acid alpha_KG α-Ketoglutarate alpha_KG->Tetracarboxylic_Acid CO2 CO₂ CO2->Tetracarboxylic_Acid Tyrosine Tyrosine p_Aminophenylethanol p-Aminophenylethanol Tyrosine->p_Aminophenylethanol p_Aminophenylethanol->this compound Tetracarboxylic_Acid->this compound Experimental_Workflow Start Start: Culture of Methanogen Labeling Isotopic Labeling (e.g., ¹³C-Pyruvate, ¹³C-Acetate) Start->Labeling Harvesting Cell Harvesting (Centrifugation) Labeling->Harvesting Extraction Extraction of this compound Harvesting->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (NMR, Mass Spectrometry) Purification->Analysis Data Data Interpretation (Pathway Elucidation) Analysis->Data

References

Synthetic Routes to Methanofuran and its Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic organic chemistry routes to Methanofuran and its analogs. It includes established total syntheses, experimental protocols for key reactions, and quantitative data to support the described methodologies.

This compound (MFR) and its analogs are crucial cofactors in the process of methanogenesis, the biological production of methane. Their unique structures, featuring a substituted furan core linked to a polyglutamylated side chain, have made them challenging targets for chemical synthesis. The total synthesis of this compound and its analog this compound b was first reported by Sullins et al. in 1993, providing a foundational route for accessing these complex molecules.[1][2]

Total Synthesis of this compound

The total synthesis of this compound can be conceptually divided into the preparation of three key fragments: the substituted furan core, the polyglutamyl side chain, and the tyramine linker. These fragments are then coupled to construct the final molecule.

Synthetic Strategy Overview

The overall strategy for the total synthesis of this compound is a convergent approach. The key disconnections are made at the ether linkage and the amide bonds, leading to three main building blocks.

G MFR This compound Coupling1 Etherification MFR->Coupling1 Coupling2 Amide Coupling MFR->Coupling2 Furan Substituted Furan Core StartingMaterials Starting Materials (Glutamic Acid, Dimethyl Glutarate, Methyl 5-formyl-3-furoate, Tyramine) Furan->StartingMaterials Tyramine Tyramine Linker Tyramine->StartingMaterials SideChain Polyglutamyl Side Chain SideChain->StartingMaterials Coupling1->Furan Coupling1->Tyramine Coupling2->Tyramine Coupling2->SideChain

Caption: Convergent synthetic strategy for this compound.

Key Intermediates and Experimental Protocols

Synthesis of the Furan Core: Methyl 5-(aminomethyl)-3-furoate

The synthesis of the furan core starts from commercially available methyl 5-formyl-3-furoate.[1]

Workflow for Furan Core Synthesis

G A Methyl 5-formyl-3-furoate B Oxime Intermediate A->B H2NOH C Methyl 5-(aminomethyl)-3-furoate B->C LAH D Boc-protected amine C->D (Boc)2O G Glu1 (Z)-Glu(OCH3)OBu-t Coupling DCC Glu1->Coupling Glu2 (Z)-Glu(OCH3)OBu-t Glu2->Coupling Dipeptide Protected Dipeptide Cleavage TFA Dipeptide->Cleavage Deprotection Deprotected Dipeptide Coupling->Dipeptide Cleavage->Deprotection G Furan Mesylated Furan Core Ether Coupled Ether Furan->Ether Williamson Ether Synthesis Tyramine Boc-Tyramine Tyramine->Ether DeprotectedAmine Deprotected Amine Ether->DeprotectedAmine TFA ProtectedMFR Protected this compound DeprotectedAmine->ProtectedMFR Amide Coupling SideChain Activated Side Chain SideChain->ProtectedMFR MFR This compound ProtectedMFR->MFR Final Deprotection

References

Application Notes and Protocols: Cloning and Expression of Enzymes from the Methanofuran Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofuran is a crucial coenzyme in the process of methanogenesis, acting as the initial C1 carrier in the reduction of carbon dioxide to methane.[1] The biosynthesis of its core structure, 4-[N-(γ-l-glutamyl)-p-(aminophenoxymethyl]-(aminomethyl)furan (APMF-Glu), involves a series of enzymatic steps.[1][2] Understanding the enzymes in this pathway is of significant interest for researchers studying methanogenesis, archaeal metabolism, and for the development of specific inhibitors. These notes provide detailed protocols for the cloning, expression, and purification of key enzymes from the this compound biosynthetic pathway, primarily based on studies in Methanocaldococcus jannaschii.

This compound Biosynthetic Pathway Enzymes

The biosynthesis of the this compound core structure involves at least six key enzymes, designated MfnA through MfnF.[1][2] These enzymes catalyze the formation of two precursors, γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), and their subsequent condensation.[1][2]

GeneEnzymeFunctionOrganism
MfnA, MfnB, MfnC, MfnDNot individually specifiedBiosynthesis of γ-glutamyltyramine and F1-PMethanocaldococcus jannaschii
mj0458MfnECatalyzes the formation of F1-PP from ATP and F1-PMethanocaldococcus jannaschii
mj0840MfnFCatalyzes the condensation of F1-PP with γ-glutamyltyramine to form APMF-GluMethanocaldococcus jannaschii
MJ1099MfnBAn aldolase that condenses two molecules of glyceraldehyde-3-phosphateMethanocaldococcus jannaschii

Quantitative Data Summary

The following table summarizes the quantitative data available from the expression and purification of MfnE and MfnF from M. jannaschii.

Gene ProductApparent Molecular Mass (SDS-PAGE)Purity
mj0458 (MfnE)24 kDa>90%
mj0840 (MfnF)37 kDa>90%
His6-MJ1099 (MfnB)Not specified>95%

Experimental Protocols

Protocol 1: Gene Cloning of this compound Biosynthetic Enzymes

This protocol describes the general steps for cloning the genes encoding enzymes of the this compound biosynthetic pathway into an E. coli expression vector.

1. Primer Design and PCR Amplification:

  • Design forward and reverse primers for the target gene (e.g., mj0458, mj0840, MJ1099). Incorporate restriction sites for cloning into the desired expression vector.

  • Perform PCR to amplify the gene of interest from M. jannaschii genomic DNA.

2. Vector and Insert Preparation:

  • Digest the expression vector and the PCR product with the selected restriction enzymes.

  • Purify the digested vector and insert using a gel extraction kit.

3. Ligation:

  • Ligate the purified insert into the digested expression vector using T4 DNA ligase.

4. Transformation:

  • Transform the ligation mixture into competent E. coli cells (e.g., DH5α).

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for selection.

5. Verification:

  • Screen colonies by colony PCR.

  • Isolate plasmid DNA from positive colonies and confirm the insert by restriction digest and DNA sequencing.

Protocol 2: Heterologous Expression and Purification of Recombinant Enzymes

This protocol outlines the expression of the cloned genes in E. coli and the subsequent purification of the recombinant proteins. The use of an N-terminal His-tag is described for affinity purification.

1. Expression:

  • Transform the verified expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.

2. Cell Lysis:

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Chromatography:

  • Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

4. Size-Exclusion Chromatography (Optional but Recommended):

  • For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl).[3]

5. Protein Analysis:

  • Analyze the purified protein by SDS-PAGE to assess purity and confirm the molecular weight.[1]

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Confirm the identity of the purified protein by mass spectrometry.[1]

Visualizations

Methanofuran_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_core_synthesis Core Structure Synthesis Tyrosine Tyrosine MfnA_D MfnA, MfnB, MfnC, MfnD Tyrosine->MfnA_D Glutamate Glutamate Glutamate->MfnA_D G3P Glyceraldehyde-3-P G3P->MfnA_D Alanine Alanine Alanine->MfnA_D gamma_glutamyltyramine γ-glutamyltyramine MfnF MfnF gamma_glutamyltyramine->MfnF F1_P 5-(aminomethyl)-3- furanmethanol-phosphate (F1-P) MfnE MfnE F1_P->MfnE ATP->ADP F1_PP F1-PP F1_PP->MfnF APMF_Glu APMF-Glu (this compound Core) MfnA_D->gamma_glutamyltyramine MfnA_D->F1_P MfnE->F1_PP MfnF->APMF_Glu ATP ATP ADP ADP

Caption: this compound Biosynthetic Pathway.

Cloning_Expression_Workflow start Start: Target Gene Identification pcr PCR Amplification of Gene start->pcr digestion Restriction Digest of PCR Product and Vector pcr->digestion ligation Ligation into Expression Vector digestion->ligation transformation_cloning Transformation into E. coli (Cloning Strain) ligation->transformation_cloning screening Colony Screening and Sequence Verification transformation_cloning->screening transformation_expression Transformation into E. coli (Expression Strain) screening->transformation_expression expression Protein Expression Induction transformation_expression->expression lysis Cell Lysis and Lysate Clarification expression->lysis purification Protein Purification (e.g., Ni-NTA) lysis->purification analysis Protein Analysis (SDS-PAGE, Mass Spec) purification->analysis end End: Purified Enzyme analysis->end

Caption: Experimental Workflow for Cloning and Expression.

References

Application Notes and Protocols for Assaying Formylmethanofuran Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formylmethanofuran dehydrogenase (FMD) is a key enzyme in the metabolism of methanogenic archaea, catalyzing a crucial step in the pathway of methanogenesis.[1][2] This complex metalloenzyme is responsible for the reversible oxidation of formylthis compound to this compound and CO2, playing a pivotal role in the global carbon cycle.[1] FMD is typically a multi-subunit protein containing either molybdenum or tungsten as a cofactor, along with iron-sulfur clusters.[2] The enzyme facilitates the first step in the reduction of CO2 to methane in hydrogenotrophic methanogens.[2] Understanding the activity of FMD is essential for research in bioenergy production, greenhouse gas mitigation, and the development of novel antimicrobial agents targeting methanogens.

Structurally, FMD is a large, multi-subunit complex.[1] The catalytic subunit contains a molybdenum or tungsten cofactor coordinated to a pterin derivative.[1][2] The overall reaction catalyzed by FMD is:

Formylthis compound + H₂O + Acceptor ⇌ CO₂ + this compound + Reduced Acceptor[1]

This application note provides detailed protocols for assaying the activity of formylthis compound dehydrogenase, presents key quantitative data, and illustrates the experimental workflow and the enzyme's metabolic context.

Data Presentation

Quantitative data for formylthis compound dehydrogenase activity is crucial for comparative studies and for understanding its kinetic properties. The following table summarizes available data and highlights key parameters for different FMD enzymes. Note: Comprehensive kinetic data (Km, Vmax) and inhibitor constants (Ki) are not always readily available in the literature for all FMD variants and substrates. The presented data is based on available research, and experimental determination is recommended for specific enzymes and conditions.

Enzyme SourceSubstrateApparent Vmax (Relative Activity %)Specific ActivityReference
Methanosarcina barkeri (molybdenum enzyme)N-formylthis compound100%34 µmol·min⁻¹·mg⁻¹[3][4]
N-furfurylformamide11%-[3]
Formate1%-[3]
N-methylformamide0.2%-[3]
Formamide0.1%-[3]
Methanobacterium wolfei (molybdenum enzyme)N-formylthis compound100%-[3]
N-furfurylformamide1%-[3]
Formate3%-[3]
Methanobacterium thermoautotrophicum (molybdenum and tungsten enzymes)N-formylthis compoundSpecific for this substrate-[3]

Note on Kinetic Parameters:

The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are fundamental parameters in enzyme kinetics. Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for its substrate. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters can be determined experimentally by measuring the reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Inhibitors:

The molybdenum-containing formylthis compound dehydrogenases have been found to be inactivated by cyanide, whereas the tungsten isoenzymes are not affected under the same conditions.[3] The inhibition by cyanide is reversible in the presence of sulfide.[3] For quantitative analysis of inhibitors, the inhibition constant (Ki) can be determined through kinetic studies in the presence of varying concentrations of the inhibitor.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Formylthis compound Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of FMD by monitoring the reduction of an artificial electron acceptor, such as methyl viologen. The assay measures the oxidative direction of the reaction (formylthis compound oxidation).

Materials:

  • Purified or partially purified formylthis compound dehydrogenase

  • Formylthis compound (substrate)

  • Methyl viologen (electron acceptor)

  • Anaerobic buffer (e.g., 50 mM Tris-HCl, pH 7.6, prepared and maintained under anaerobic conditions)

  • Sodium dithionite (for pre-reduction of methyl viologen, if necessary)

  • Anaerobic cuvettes with rubber stoppers

  • Gas-tight syringes

  • Spectrophotometer capable of measuring absorbance at 600 nm

  • Anaerobic chamber or glove box

Procedure:

  • Preparation of Reagents:

    • Prepare all solutions using anaerobic water and maintain them under an oxygen-free atmosphere (e.g., by bubbling with N₂ or Ar gas).

    • Prepare a stock solution of formylthis compound in the anaerobic buffer. The final concentration in the assay will typically be in the millimolar range.

    • Prepare a stock solution of methyl viologen in the anaerobic buffer. A typical final concentration in the assay is 1-2 mM.

  • Assay Setup (performed in an anaerobic chamber):

    • To an anaerobic cuvette, add the anaerobic buffer to a final volume of 1 ml.

    • Add the desired amount of formylthis compound from the stock solution.

    • Add methyl viologen to the cuvette.

    • Seal the cuvette with a rubber stopper.

  • Enzyme Addition and Measurement:

    • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette using a gas-tight syringe.

    • Quickly mix the contents of the cuvette by inversion.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 600 nm over time. The reduction of methyl viologen results in an increase in absorbance at this wavelength.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA₆₀₀/min) from the linear portion of the reaction curve.

    • Use the molar extinction coefficient of reduced methyl viologen (ε₆₀₀ = 13,600 M⁻¹cm⁻¹) to calculate the enzyme activity in units of µmol of methyl viologen reduced per minute.

    • One unit (U) of FMD activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of methyl viologen per minute under the specified conditions.

    • Calculate the specific activity by dividing the enzyme activity by the total protein concentration in the assay (U/mg).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation (Anaerobic) cluster_assay Assay Setup (Anaerobic) cluster_measurement Measurement cluster_analysis Data Analysis prep_buffer Prepare Anaerobic Buffer add_buffer Add Buffer to Cuvette prep_buffer->add_buffer prep_substrate Prepare Formylthis compound Stock add_substrate Add Formylthis compound prep_substrate->add_substrate prep_acceptor Prepare Methyl Viologen Stock add_acceptor Add Methyl Viologen prep_acceptor->add_acceptor add_buffer->add_substrate add_substrate->add_acceptor seal_cuvette Seal Cuvette add_acceptor->seal_cuvette add_enzyme Initiate with Enzyme seal_cuvette->add_enzyme mix Mix add_enzyme->mix read_absorbance Record A600 over time mix->read_absorbance calc_rate Calculate ΔA600/min read_absorbance->calc_rate calc_activity Calculate Activity (U) calc_rate->calc_activity calc_specific_activity Calculate Specific Activity (U/mg) calc_activity->calc_specific_activity

Caption: Experimental workflow for the spectrophotometric assay of formylthis compound dehydrogenase.

Role in Methanogenesis Pathway

methanogenesis_pathway CO2 CO₂ FMD Formylthis compound Dehydrogenase (FMD) CO2->FMD MFR This compound (MFR) MFR->FMD Formyl_MFR Formyl-MFR Further_Steps Further Steps in Methanogenesis Formyl_MFR->Further_Steps FMD->Formyl_MFR Oxidized_Fd Oxidized Ferredoxin FMD->Oxidized_Fd Reduced_Fd Reduced Ferredoxin Reduced_Fd->FMD 2e⁻ Methane Methane (CH₄) Further_Steps->Methane

Caption: The role of formylthis compound dehydrogenase in the initial step of methanogenesis.

References

Application Notes & Protocols: Mass Spectrometry for the Analysis of Methanofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methanofurans are a unique class of coenzymes essential for one-carbon (C1) metabolism in methanogenic archaea, specifically in the initial steps of CO2 reduction to methane.[1] All known methanofuran variants share a core structure, 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), with variations in their side chains depending on the organism.[2][3] Understanding the biosynthesis and function of these derivatives is crucial for microbiology, biochemistry, and potentially for the development of new antimicrobial agents targeting methanogens. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the qualitative and quantitative analysis of this compound derivatives, enabling the elucidation of biosynthetic pathways and the characterization of novel structures.[1][2][4]

Quantitative Analysis of this compound Biosynthetic Intermediates

Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) and tandem mass spectrometry (MS/MS) are highly effective for identifying and quantifying intermediates in the this compound biosynthetic pathway. The high sensitivity and selectivity of these techniques allow for the detection of low-abundance metabolites in complex biological matrices.[5][6]

Below is a summary of key intermediates identified in Methanocaldococcus jannaschii and their characteristic mass spectral data. For analytical purposes, intermediates can be derivatized, for example with 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl), to enhance detection.[1]

Table 1: Quantitative LC-ESI-MS/MS Data for Key this compound Intermediates

Compound/DerivativeAbbreviationIon ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Source
NBD-derivatized 5-(aminomethyl)-3-furanmethanol-phosphateNBD-F1-PNegative369.4323, 289, 179, 97, 79[1]
NBD-derivatized 5-(aminomethyl)-3-furanmethanol-diphosphateNBD-F1-PPNegative449.5431, 403, 385, 177, 159, 79[1]
4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furanAPMF-GluPositive376.2Not specified[1]
4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furanAPMF-GluNegative374.2Not specified[1]

Experimental Protocols

Protocol for LC-MS/MS Analysis of this compound Derivatives

This protocol provides a general framework for the analysis of this compound intermediates. Optimization of parameters such as gradient, flow rate, and MS settings may be required for specific applications.

Materials:

  • C18 reverse-phase HPLC column (e.g., Kromasil 100)[1]

  • Milli-Q water

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Sample extracts containing this compound derivatives

  • LC-MS system (e.g., AB Sciex 3200 Q TRAP or similar)[1]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in Milli-Q water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • LC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 5-10 µL of the sample.

    • Run a linear gradient to elute the compounds of interest. A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-45 min: 5% B (re-equilibration)

    • Set the flow rate to 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Utilize an electrospray ionization (ESI) source.

    • Operate in both positive and negative ion modes to detect a wider range of derivatives.

    • Perform a full scan (e.g., m/z 100-1000) to identify precursor ions.

    • For structural elucidation, perform tandem MS (MS/MS) on the precursor ions of interest (e.g., m/z 369.4, 449.5, 376.2).[1]

    • Optimize collision energy for each precursor to achieve characteristic fragmentation patterns.

Protocol for In Vitro Enzyme Assay for APMF-Glu Formation

This protocol describes an assay to confirm the enzymatic synthesis of the this compound core structure, APMF-Glu, catalyzed by the enzyme MfnF.[1]

Materials:

  • Purified MfnF enzyme.[1]

  • γ-glutamyltyramine (substrate).

  • F1-PP (substrate, generated from F1-P and ATP via MfnE catalysis).[1]

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2).

  • Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile).

  • LC-MS system for product analysis.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following:

      • 50 µL Reaction Buffer

      • 10 µM γ-glutamyltyramine

      • 10 µM F1-PP

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 60-85°C for enzymes from thermophiles like M. jannaschii).

  • Enzyme Addition:

    • Initiate the reaction by adding 1-5 µg of purified MfnF enzyme.

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of quenching solution.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.

  • Sample Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample using the LC-MS/MS protocol described in 2.1 to detect the formation of APMF-Glu (expected MH+ = 376.2 m/z, (M-H)- = 374.2 m/z).[1]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex biological and analytical processes.

G cluster_input Precursors cluster_pathway Biosynthesis Pathway Glyceraldehyde-3-P Glyceraldehyde-3-P F1-P 5-(aminomethyl)-3- furanmethanol-phosphate (F1-P) Glyceraldehyde-3-P->F1-P MfnB, MfnC, MfnD Tyrosine Tyrosine gamma-GT γ-glutamyltyramine Tyrosine->gamma-GT MfnA Glutamate Glutamate Glutamate->gamma-GT F1-PP 5-(aminomethyl)-3- furanmethanol-diphosphate (F1-PP) F1-P->F1-PP MfnE (ATP -> ADP) APMF-Glu APMF-Glu (this compound Core) gamma-GT->APMF-Glu MfnF F1-PP->APMF-Glu MfnF

Caption: Biosynthesis of the this compound core structure (APMF-Glu).[1][3][7]

G Sample Sample LC Liquid Chromatography (C18 Column) Sample->LC Injection ESI Electrospray Ionization Source LC->ESI Elution MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 Ion Transfer CID Collision Cell (Fragmentation) MS1->CID Isolation MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Collision-Induced Dissociation Detector Detector MS2->Detector Data Data Analysis (Mass Spectrum) Detector->Data

Caption: General workflow for LC-MS/MS analysis of this compound derivatives.

G MS/MS Fragmentation of NBD-F1-P cluster_frags Fragment Ions parent Precursor Ion (M-H)- m/z = 369.4 f1 m/z = 323 parent->f1 f2 m/z = 289 parent->f2 f3 m/z = 179 parent->f3 f4 m/z = 97 [PO3H]- parent->f4 f5 m/z = 79 [PO3]- parent->f5

Caption: Proposed MS/MS fragmentation pattern for NBD-F1-P.[1]

References

Application Notes and Protocols for the Structural Analysis of Novel Methanofurans by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofurans are a unique class of coenzymes found in methanogenic archaea, playing a crucial role in one-carbon metabolism.[1] The structural diversity of methanofurans, characterized by a substituted 2-aminomethylfuran core, presents a significant area of research for understanding microbial metabolism and for the development of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these complex natural products.[2][3] These application notes provide a comprehensive guide to utilizing NMR spectroscopy for the detailed structural analysis of novel methanofurans, from sample preparation to advanced 2D NMR techniques.

Core Structures of Known Methanofurans

Methanofurans share a common core structure featuring a 2-aminomethylfuran linked to a phenoxy group. Variations in the substituent 'R' give rise to different methanofuran derivatives.[1]

  • This compound: R = tricarboxyheptanoyl

  • This compound-b: R = glutamyl-glutamyl

  • This compound-c: R = tricarboxy-2-hydroxyheptanoyl[4]

Experimental Workflow for Structural Elucidation

The process of elucidating the structure of a novel this compound involves a systematic workflow, from isolation to the final structural confirmation using a suite of NMR experiments.

This compound Structural Elucidation Workflow cluster_0 Isolation and Purification cluster_1 NMR Analysis cluster_2 Structure Determination start Archaeal Biomass extraction Cell Lysis & Extraction start->extraction partition Solvent Partitioning extraction->partition chromatography Chromatographic Separation (HPLC, etc.) partition->chromatography pure_compound Pure Novel this compound chromatography->pure_compound sample_prep NMR Sample Preparation pure_compound->sample_prep oneD_nmr 1D NMR (¹H, ¹³C, DEPT) sample_prep->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) oneD_nmr->twoD_nmr data_analysis Spectral Analysis & Assignment twoD_nmr->data_analysis fragment_assembly Fragment Assembly data_analysis->fragment_assembly stereochem Stereochemical Analysis (NOESY/ROESY) fragment_assembly->stereochem final_structure Final Structure Elucidation stereochem->final_structure

Caption: Workflow for the isolation and structural elucidation of novel Methanofurans.

Quantitative NMR Data for this compound Derivatives

A critical step in the identification of a novel this compound is the detailed analysis and comparison of its NMR data with known analogues. The following tables provide a template for organizing the ¹H and ¹³C NMR data. While a complete dataset for a novel this compound is proprietary to its discovery, the data for the parent this compound from Methanobacterium thermoautotrophicum is used here as an illustrative example. The assignment of ¹³C NMR signals is typically achieved through two-dimensional ¹H and ¹³C NMR experiments.[2]

Table 1: ¹H NMR Data for a this compound Derivative (Template)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Furan H-3Valuee.g., dValue
Furan H-4Valuee.g., dValue
-CH₂-NH₂Valuee.g., s-
Phenoxy HValuee.g., mValue
............
R-group CHValuee.g., tValue
R-group CH₂Valuee.g., qValue

Table 2: ¹³C NMR Data for a this compound Derivative (Template)

PositionChemical Shift (δ, ppm)
Furan C-2Value
Furan C-3Value
Furan C-4Value
Furan C-5Value
-CH₂-NH₂Value
Phenoxy CValue
......
R-group C=OValue
R-group CHValue
R-group CH₂Value

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolution: Accurately weigh 1-5 mg of the purified novel this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be based on the solubility of the compound.

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the sample solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For accurate chemical shift referencing, a small amount of an internal standard can be added. For aqueous samples, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used.

  • Degassing: For sensitive experiments like NOESY or for samples prone to oxidation, it may be necessary to degas the sample by several freeze-pump-thaw cycles.

1D NMR Spectroscopy Protocol (¹H, ¹³C, DEPT)
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune the probe for the respective nucleus (¹H or ¹³C) and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Run DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This is crucial for the initial assignment of the ¹³C spectrum.

2D NMR Spectroscopy Protocols

This experiment identifies protons that are coupled to each other, typically through two or three bonds.

COSY_Experiment prep Preparation (Equilibrium Magnetization) pulse1 90° ¹H Pulse prep->pulse1 evolution Evolution Time (t1) pulse1->evolution pulse2 90° ¹H Pulse evolution->pulse2 acquisition Acquisition (t2) pulse2->acquisition

Caption: Basic pulse sequence for a ¹H-¹H COSY experiment.

Protocol:

  • Pulse Sequence: cosygpmf (or similar gradient-selected, phase-cycled sequence).

  • Spectral Width (F1 and F2): Set to the same width as the ¹H spectrum.

  • Number of Increments (F1): 256-512.

  • Number of Scans (per increment): 2-8.

  • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

This experiment correlates protons directly to their attached carbons (one-bond ¹JCH coupling).

HSQC_Workflow start ¹H Magnetization inept1 INEPT Transfer ¹H → ¹³C start->inept1 evolution ¹³C Evolution (t1) inept1->evolution inept2 INEPT Transfer ¹³C → ¹H evolution->inept2 acquisition ¹H Acquisition (t2) inept2->acquisition

Caption: Magnetization transfer pathway in an HSQC experiment.

Protocol:

  • Pulse Sequence: hsqcedetgpsisp2.2 (for an edited HSQC which differentiates CH/CH₃ from CH₂ signals).

  • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

  • Number of Increments (F1): 128-256.

  • Number of Scans (per increment): 4-16.

  • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds (ⁿJCH, where n=2, 3). This is key for connecting different spin systems.

Protocol:

  • Pulse Sequence: hmbcgplpndqf.

  • Spectral Width (F2 - ¹H): Same as the ¹H spectrum.

  • Spectral Width (F1 - ¹³C): Cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

  • Number of Increments (F1): 256-512.

  • Number of Scans (per increment): 8-32.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for a typical value of 8-10 Hz.

Data Analysis and Structure Assembly

  • ¹H and ¹³C Assignments: Use the DEPT and HSQC spectra to assign all protonated carbons and their attached protons.

  • COSY Analysis: Trace out all the ¹H-¹H spin systems within the molecule.

  • HMBC Analysis: Use the long-range correlations to connect the spin systems identified from the COSY spectrum. Pay close attention to correlations from protons to quaternary carbons.

  • Structure Proposal: Assemble the fragments to propose a planar structure for the novel this compound.

  • Stereochemistry: If stereocenters are present, use NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments to determine the through-space proximity of protons and elucidate the relative stereochemistry.

This compound Biosynthesis Pathway

Understanding the biosynthesis of methanofurans can provide valuable context for structural elucidation, suggesting potential building blocks and modifications.

Caption: Generalized biosynthetic pathway of Methanofurans.

By following these detailed application notes and protocols, researchers can effectively utilize the power of NMR spectroscopy to uncover the structures of novel methanofurans, contributing to a deeper understanding of microbial biochemistry and paving the way for new discoveries in drug development.

References

Application Notes and Protocols for Studying Methanofuran Biosynthesis Genes using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 and CRISPRi (interference) systems to investigate the function of genes involved in the biosynthesis of methanofuran (B1217411), a key coenzyme in methanogenesis. The protocols are primarily based on established methods in model methanogenic archaea such as Methanosarcina acetivorans and Methanococcus maripaludis and are adapted here for the study of this compound biosynthesis genes like those identified in Methanocaldococcus jannaschii.

Introduction to this compound Biosynthesis and CRISPR-Cas9 Application

This compound is the initial C1 carrier in the methanogenesis pathway, playing a crucial role in the reduction of CO2 to methane (B114726). The biosynthesis of its core structure, 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), has been elucidated, involving a series of enzymes encoded by the mfn genes (MfnA-F)[1][2]. Understanding the function and regulation of these genes is critical for comprehending methanogenesis and for potential metabolic engineering applications.

CRISPR-Cas9 technology has been successfully adapted for genome editing in several methanogenic archaea, providing powerful tools for targeted gene knockout, knockdown, and modification[3][4]. By applying these tools to the mfn genes, researchers can elucidate the specific role of each gene, study the effects of their disruption on methanogenesis and cell viability, and potentially modulate methane production.

Key Applications

  • Gene Knockout Studies: Complete removal of an mfn gene to study its essentiality and impact on this compound biosynthesis and methanogenesis.

  • Gene Knockdown Studies (CRISPRi): Repression of mfn gene expression using a catalytically dead Cas9 (dCas9) to study the effects of reduced gene dosage, which is particularly useful for essential genes.[5]

  • Active Site Mutagenesis: Introduction of specific point mutations in mfn genes to identify key amino acid residues for catalytic activity.

  • Metabolic Engineering: Modulation of this compound biosynthesis to enhance or decrease methane production.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of mfn Gene Knockdown using CRISPRi

This table illustrates the expected quantitative data from a CRISPRi-based knockdown of a hypothetical essential mfn gene. Data would be collected from biological triplicates and normalized to a control strain expressing a non-targeting sgRNA.

Target GeneRelative Transcript Abundance (%)This compound Concentration (μg/g cell dry weight)Methane Production Rate (μmol/h/mg protein)Growth Rate (h⁻¹)
Non-targeting control100 ± 550 ± 32.5 ± 0.20.05 ± 0.003
mfnA15 ± 48 ± 20.4 ± 0.10.01 ± 0.002
mfnD20 ± 512 ± 30.7 ± 0.150.02 ± 0.002
mfnF18 ± 310 ± 20.5 ± 0.10.015 ± 0.003

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of an mfn Gene in Methanosarcina acetivorans

This protocol is adapted from the method developed by Nayak and Metcalf (2017)[3][6]. It describes the deletion of a non-essential mfn gene.

1. Design and Construction of the Editing Plasmid:

  • gRNA Design: Design a 20-bp guide RNA (gRNA) targeting the coding sequence of the desired mfn gene. The target site must be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for S. pyogenes Cas9). Ensure specificity by BLASTing the gRNA sequence against the organism's genome.

  • Homology Arm Design: Design ~1-kb homology arms flanking the target gene. These will serve as the repair template for homology-directed repair (HDR) after Cas9-mediated double-strand break.

  • Plasmid Assembly: Assemble the gRNA expression cassette and the homology arms into a suicide vector suitable for methanogens (e.g., pDN201-based). The plasmid should also contain the cas9 gene under an inducible promoter (e.g., tetracycline-inducible promoter).

2. Transformation of M. acetivorans :

  • Grow M. acetivorans in a suitable medium (e.g., HS medium with methanol) to mid-exponential phase.

  • Prepare competent cells and transform with the editing plasmid using a liposome-mediated transformation protocol.

  • Select for transformants on agar (B569324) plates containing an appropriate antibiotic (e.g., puromycin).

3. Induction of Cas9 Expression and Mutant Selection:

  • Inoculate positive transformants into a liquid medium containing the antibiotic and the inducer (e.g., tetracycline) to induce Cas9 expression.

  • After sufficient incubation, plate the culture onto selective agar plates to obtain single colonies.

4. Verification of Gene Knockout:

  • Screen colonies by PCR using primers flanking the target gene. The wild-type will yield a larger amplicon than the knockout mutant.

  • Confirm the deletion by Sanger sequencing of the PCR product.

  • Further verification can be done by Southern blotting or whole-genome sequencing.

Protocol 2: CRISPRi-dCas9 Mediated Gene Knockdown of an mfn Gene

This protocol is based on the CRISPRi system developed for M. acetivorans[5].

1. Design and Construction of the CRISPRi Plasmid:

  • gRNA Design: Design a gRNA targeting the promoter region or the initial coding sequence of the target mfn gene.

  • Plasmid Assembly: Clone the gRNA into a plasmid co-expressing a catalytically dead Cas9 (dCas9) and a selectable marker. The expression of dCas9 and the gRNA can be driven by inducible promoters.

2. Transformation and Selection:

  • Transform the CRISPRi plasmid into the methanogen strain as described in Protocol 1.

  • Select for transformants on appropriate antibiotic-containing media.

3. Gene Repression and Phenotypic Analysis:

  • Induce the expression of dCas9 and the gRNA by adding the inducer to the growth medium.

  • Monitor the knockdown efficiency by quantifying the transcript levels of the target mfn gene using RT-qPCR.

  • Analyze the phenotype of the knockdown strain, including growth rate, this compound levels (e.g., by HPLC), and methane production rate.

Mandatory Visualization

CRISPR_Workflow cluster_design Plasmid Design & Construction cluster_transformation Transformation & Selection cluster_analysis Induction & Analysis gRNA_design gRNA Design for target mfn gene Plasmid_assembly Assemble into CRISPR-Cas9/dCas9 Plasmid gRNA_design->Plasmid_assembly Homology_arms Design Homology Arms (for knockout) Homology_arms->Plasmid_assembly Transformation Transform Methanogen (e.g., M. acetivorans) Plasmid_assembly->Transformation Selection Select Transformants (antibiotic resistance) Transformation->Selection Induction Induce Cas9/dCas9 Expression Selection->Induction Verification Verify Genotype (PCR, Sequencing) Induction->Verification Phenotype Analyze Phenotype (Growth, Metabolites) Induction->Phenotype Methanofuran_Biosynthesis cluster_precursors Precursors cluster_pathway Biosynthesis Pathway Tyr Tyrosine MfnA MfnA Tyr->MfnA Glu Glutamate MfnC MfnC Glu->MfnC G3P Glyceraldehyde-3-P MfnB MfnB G3P->MfnB Ala Alanine MfnD MfnD Ala->MfnD Glutamyltyramine γ-glutamyltyramine MfnA->Glutamyltyramine MfnC->Glutamyltyramine MfnF MfnF Glutamyltyramine->MfnF F1P F1-P MfnB->F1P MfnD->F1P MfnE MfnE F1P->MfnE F1PP F1-PP MfnE->F1PP F1PP->MfnF APMF_Glu APMF-Glu (this compound Core) MfnF->APMF_Glu Methanogenesis Methanogenesis APMF_Glu->Methanogenesis

References

Application Notes and Protocols for Studying Methanofuran-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methanofuran (MFR) is a crucial coenzyme in the C1 metabolism of methanogenic archaea, playing a pivotal role in the initial steps of methanogenesis.[1][2] It serves as the primary acceptor of a C1 unit from carbon dioxide, which is subsequently reduced.[1] The interaction of this compound and its formylated derivative with specific binding proteins, such as formylthis compound dehydrogenase (Fwd) and formylthis compound:tetrahydromethanopterin formyltransferase (Ftr), is fundamental to the carbon fixation pathway in these organisms.[3][4][5][6] Understanding the molecular details of these interactions, including binding affinity, kinetics, and thermodynamics, is essential for elucidating the mechanisms of methanogenesis and for potential applications in biofuel production and as a target for antimicrobial drug development.

These application notes provide an overview of established biophysical techniques for characterizing the interaction between this compound and its binding proteins. Detailed protocols for Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Co-Immunoprecipitation (Co-IP) are provided to guide researchers in quantitatively and qualitatively assessing these molecular interactions.

Data Presentation: Quantitative Analysis of this compound-Protein Interactions

The following tables are templates illustrating how to present quantitative data obtained from biophysical assays. Due to the limited availability of specific binding data for this compound in the public domain, these tables are populated with hypothetical values for illustrative purposes.

Table 1: Binding Kinetics of this compound to Formylthis compound Dehydrogenase (Fwd) Determined by Surface Plasmon Resonance (SPR)

AnalyteLigandk_on (M⁻¹s⁻¹)k_off (s⁻¹)K_D (nM)
This compoundFwd1.5 x 10⁵3.2 x 10⁻³21.3
Formyl-MFRFwd2.1 x 10⁵1.8 x 10⁻³8.6

Table 2: Thermodynamic Parameters of this compound Binding to Formylthis compound:tetrahydromethanopterin Formyltransferase (Ftr) Determined by Isothermal Titration Calorimetry (ITC)

TitrantMacromoleculeStoichiometry (n)K_D (µM)ΔH (kcal/mol)-TΔS (kcal/mol)
This compoundFtr0.9815.2-8.5-2.3
Formyl-MFRFtr1.029.8-9.2-2.8

Experimental Protocols

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique used to measure molecular interactions in real-time.[7][8] It allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D).[7][9]

Principle: One binding partner (the ligand, e.g., the protein) is immobilized on a sensor chip surface. The other partner (the analyte, e.g., this compound), in solution, flows over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.[7][8]

Protocol:

  • Protein Immobilization:

    • Activate the surface of a CM5 sensor chip (or other suitable chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified binding protein (e.g., Fwd) in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate the remaining active esters on the surface by injecting ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound (or its derivatives) in a suitable running buffer (e.g., PBS with 0.05% Tween 20).

    • Inject the this compound solutions at various concentrations over the immobilized protein surface, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between cycles using a gentle regeneration solution (e.g., a low pH buffer or a high salt concentration) if necessary.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (k_on, k_off, and K_D).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11][12]

Principle: A solution of one molecule (the titrant, e.g., this compound) is titrated into a solution of the other molecule (the macromolecule, e.g., Ftr) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants.[12]

Protocol:

  • Sample Preparation:

    • Dialyze both the protein (e.g., Ftr) and this compound extensively against the same buffer to minimize heats of dilution.

    • Determine the accurate concentrations of the protein and this compound solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Set the experimental temperature and allow the system to equilibrate.

    • Perform a series of small injections of the this compound solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of this compound to protein.

    • Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (n, K_D, and ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.

Co-Immunoprecipitation (Co-IP) for In Vitro Interaction Validation

Co-IP is a technique used to identify and validate protein-protein interactions, but it can be adapted to study the interaction of a small molecule with a protein complex.[13]

Principle: An antibody specific to a "bait" protein is used to capture the protein from a cell lysate or a mixture of purified proteins. If the bait protein is in a complex with other molecules ("prey"), these will also be pulled down. The presence of the prey molecules is then detected, often by Western blotting.

Protocol:

  • Lysate/Reaction Preparation:

    • Prepare a cell lysate from a methanogen expressing the target protein (e.g., Fwd) or create a reaction mixture with the purified protein and this compound.

    • Incubate the lysate or reaction mixture to allow for complex formation.

  • Immunoprecipitation:

    • Add an antibody specific to the bait protein to the lysate/reaction mixture and incubate to allow the antibody to bind to its target.

    • Add protein A/G-coupled agarose or magnetic beads to capture the antibody-protein complex.

    • Wash the beads several times with a suitable buffer to remove non-specifically bound molecules.

  • Elution and Detection:

    • Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted sample for the presence of the bait protein and potentially interacting partners (if applicable) by Western blotting. The presence of this compound in the complex would need to be detected by other means, such as mass spectrometry, if a suitable antibody is not available.

Visualizations

This compound Biosynthesis and Initial Role in Methanogenesis

Methanofuran_Pathway Precursors Precursors (Tyrosine, Glutamate, etc.) Mfn_Genes MfnA-F Enzymes Precursors->Mfn_Genes Biosynthesis This compound This compound (MFR) Mfn_Genes->this compound Fwd Formylthis compound Dehydrogenase (Fwd) This compound->Fwd CO2 CO₂ CO2->Fwd Formyl_MFR Formyl-Methanofuran Fwd->Formyl_MFR Ftr Formyltransferase (Ftr) Formyl_MFR->Ftr H4MPT Tetrahydromethanopterin (H₄MPT) H4MPT->Ftr Ftr->this compound regenerated Formyl_H4MPT Formyl-H₄MPT Ftr->Formyl_H4MPT To_Methanogenesis Further steps in Methanogenesis Formyl_H4MPT->To_Methanogenesis

Caption: Biosynthesis of this compound and its role in the initial C1 transfer steps of methanogenesis.

General Experimental Workflow for Studying this compound-Protein Interactions

Experimental_Workflow Start Start: Hypothesis of Interaction (MFR + Binding Protein) Purification Protein Expression & Purification Start->Purification MFR_Prep This compound Preparation/Isolation Start->MFR_Prep Qualitative Qualitative Assessment Purification->Qualitative Quantitative Quantitative Analysis Purification->Quantitative MFR_Prep->Qualitative MFR_Prep->Quantitative CoIP Co-Immunoprecipitation Qualitative->CoIP SPR Surface Plasmon Resonance (Kinetics: k_on, k_off, K_D) Quantitative->SPR ITC Isothermal Titration Calorimetry (Thermodynamics: K_D, ΔH, ΔS) Quantitative->ITC Data_Analysis Data Analysis & Model Fitting CoIP->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis Conclusion Conclusion on Interaction Characteristics Data_Analysis->Conclusion

Caption: A generalized workflow for the investigation of this compound-protein interactions.

References

Application Notes and Protocols for the Use of Methanofuran in Cell-Free Systems for Methane Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methanogenesis, the biological production of methane, is a complex process exclusive to archaea. A key player in the initial step of CO2 reduction is the coenzyme methanofuran (MFR). In cell-free systems, this compound acts as the primary C1 carrier, accepting a formyl group derived from CO2, a critical reaction catalyzed by the enzyme formylthis compound dehydrogenase.[1] This application note provides detailed protocols for the preparation of active cell-free extracts from methanogens, the purification of this compound, and the setup of in vitro methanogenesis assays to study the role of this unique coenzyme. Understanding the function of this compound in these systems is crucial for research into methanogenesis, including the development of inhibitors for agricultural and environmental applications, as well as for harnessing methanogens for biofuel production.

Data Presentation

Methanogen SpeciesEnzyme/SystemSubstrate(s)Product MeasuredSpecific Activity / Production RateReference
Methanobacterium thermoautotrophicumFormylthis compound DehydrogenaseThis compound, CO2, Ti(III) citrateFormylthis compoundNot explicitly quantified in rate[2]
Methanopyrus kandleriFormylthis compound DehydrogenaseFormylthis compoundCO20.3 U/mg protein[3]
Methanopyrus kandleriFormylthis compound:tetrahydromethanopterin formyltransferaseFormylthis compound, H4MPTFormyl-H4MPT13 U/mg protein[3]
Methanosarcina acetivoransResting cell suspensionsAcetate (various concentrations)Methane~2-10 nmol/min/mg protein[4]
Rumen fluid in vitro cultureMixed microbial populationAlfalfa hayMethane~0.5-1.5 mL/g DM after 48h[5]

Experimental Protocols

Protocol 1: Preparation of Active Cell-Free Extracts from Methanobacterium thermoautotrophicum

This protocol is adapted from methods used for preparing active cell extracts for studying methanogenesis.

Materials:

  • Frozen cell paste of Methanobacterium thermoautotrophicum.

  • Anaerobic glove box or chamber.

  • Potter-Elvehjem homogenizer.

  • French pressure cell.

  • High-speed centrifuge and rotor (e.g., Beckman 50 Ti rotor or equivalent).

  • TK Buffer (50 mM Tris-HCl, pH 7.0, 10 mM KCl, 10 mM MgCl2, 10 mM 2-mercaptoethanol), prepared anaerobically.

  • Anaerobic vials and syringes.

Procedure:

  • Perform all steps under strictly anaerobic conditions in a glove box.

  • Thaw the frozen cell paste on ice.

  • Suspend approximately 2 g of wet cells in 8 mL of ice-cold, anaerobic TK buffer.

  • Homogenize the cell suspension using a Potter-Elvehjem homogenizer to ensure even dispersal.

  • Lyse the cells by passing the suspension through a pre-chilled French pressure cell at 140 MPa.

  • Collect the lysate and clarify it by centrifugation at high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet cell debris and membranes.[5]

  • Carefully collect the supernatant, which is the cell-free extract.

  • Dispense the cell-free extract into anaerobic vials, seal, and store at -80°C for future use.

Protocol 2: Purification of this compound from Methanobacterium thermoautotrophicum

This protocol is based on the methods described for the isolation and purification of this compound.[3][6]

Materials:

  • Cell paste of Methanobacterium thermoautotrophicum.

  • 50% aqueous acetone, pre-chilled to -10°C.

  • Centrifuge.

  • Rotary evaporator.

  • QAE Sephadex A-25 column.

  • Ammonium bicarbonate (NH4HCO3) solutions (0-1.5 M gradient).

  • Lyophilizer.

  • High-Performance Liquid Chromatography (HPLC) system with a reversed-phase C18 column.

  • Methanol and ammonium formate solution for HPLC elution.

Procedure:

  • Suspend 100 g of cell paste in 400 mL of 50% aqueous acetone at -10°C.

  • Stir the suspension at 4°C for 30 minutes.

  • Centrifuge the suspension to pellet the cell debris.

  • Repeat the extraction of the pellet with 50% aqueous acetone until the supernatant is colorless.

  • Combine all supernatants and concentrate to dryness using a rotary evaporator under reduced pressure.

  • Dissolve the residue in 80 mL of water and apply it to a QAE Sephadex A-25 column (HCO3- form).

  • Elute the column with a linear gradient of 0 to 1.5 M NH4HCO3.

  • Collect fractions and monitor for the presence of this compound (elutes at approximately 1.4 M NH4HCO3).

  • Pool the fractions containing this compound, adjust the pH to 6, concentrate to dryness under reduced pressure, and lyophilize.

  • For final purification, use preparative HPLC with a reversed-phase C18 column and an eluent containing 13% methanol and 100 mM ammonium formate.[3]

  • Monitor the effluent at 220 nm and collect the peak corresponding to this compound.

  • Lyophilize the purified fraction to obtain this compound.

Protocol 3: In Vitro Methanogenesis Assay Using Cell-Free Extract

This protocol outlines a general procedure for measuring methane production from CO2 and H2 in a cell-free system, which can be adapted to demonstrate this compound dependence.

Materials:

  • Active cell-free extract from a methanogen (Protocol 1).

  • Purified this compound (Protocol 2).

  • Anaerobic assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 10 mM MgCl2, 2 mM ATP, 20 mM sodium formate, and a reducing agent like dithiothreitol or titanium(III) citrate).

  • Anaerobic gas mixture (80% H2, 20% CO2).

  • Sealed anaerobic vials (e.g., 10 mL).

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) for methane analysis.

  • Gas-tight syringe.

Procedure:

  • Prepare the complete assay buffer under anaerobic conditions.

  • To demonstrate this compound dependence, a this compound-depleted cell extract would be ideal. If not available, use the complete cell-free extract and run parallel assays with and without the addition of exogenous purified this compound.

  • In an anaerobic glove box, add the following to a series of anaerobic vials:

    • Assay buffer.

    • Cell-free extract (e.g., 1-5 mg of protein).

    • Varying concentrations of purified this compound (e.g., 0, 10, 25, 50, 100 µM).

    • Bring the final volume to a fixed amount (e.g., 1 mL) with anaerobic water.

  • Seal the vials with rubber stoppers and aluminum crimps.

  • Pressurize the vials with the H2/CO2 gas mixture (e.g., to 200 kPa).

  • Incubate the vials at the optimal growth temperature of the source methanogen (e.g., 65°C for M. thermoautotrophicum) with shaking.

  • At various time points (e.g., 0, 1, 2, 4, 6 hours), withdraw a headspace sample (e.g., 100 µL) using a gas-tight syringe.

  • Inject the gas sample into the GC-FID to quantify the amount of methane produced.

  • Calculate the rate of methane production for each concentration of this compound.

Visualizations

Methanofuran_Pathway CO2 CO2 Formyl_MFR Formyl-Methanofuran CO2->Formyl_MFR Formylthis compound Dehydrogenase (2e- reduction) MFR This compound (MFR) MFR->Formyl_MFR Formyl_H4MPT Formyl-H4MPT Formyl_MFR->Formyl_H4MPT Formyltransferase H4MPT Tetrahydromethanopterin (H4MPT) H4MPT->Formyl_H4MPT To_Methane Further steps to Methane Formyl_H4MPT->To_Methane

Caption: Initial steps of CO2 fixation in methanogenesis involving this compound.

Cell_Free_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Methanogen_Culture Methanogen Cell Culture Cell_Lysis Anaerobic Cell Lysis Methanogen_Culture->Cell_Lysis Centrifugation High-Speed Centrifugation Cell_Lysis->Centrifugation CFE Cell-Free Extract (CFE) Centrifugation->CFE Anaerobic_Vial Anaerobic Vial CFE->Anaerobic_Vial H2_CO2 Pressurize with H2/CO2 Anaerobic_Vial->H2_CO2 Buffer Assay Buffer + ATP Buffer->Anaerobic_Vial MFR_Addition This compound (varied conc.) MFR_Addition->Anaerobic_Vial Incubation Incubation at Optimal Temp. H2_CO2->Incubation Gas_Sampling Headspace Gas Sampling Incubation->Gas_Sampling GC_Analysis GC-FID Analysis Gas_Sampling->GC_Analysis Data_Analysis Calculate Methane Production Rate GC_Analysis->Data_Analysis Logical_Relationship This compound This compound Concentration Enzyme_Activity Formylthis compound Dehydrogenase Activity This compound->Enzyme_Activity is a substrate for Methane_Production Methane Production Rate This compound->Methane_Production directly influences Enzyme_Activity->Methane_Production is the initial rate-limiting step for

References

Application Notes and Protocols: Biotechnological Applications of Methanofuran and its Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanofuran (MFR) is a crucial C1 carrier coenzyme in the metabolic pathway of methanogenesis, the primary biological process for methane production by archaea.[1] It is also involved in the oxidation of formaldehyde in methylotrophic bacteria.[1] The unique biosynthetic pathway of this compound, involving a series of specialized enzymes, presents largely untapped opportunities for biotechnological applications. These range from the development of novel inhibitors to mitigate methane emissions to the use of its robust enzymes for industrial biocatalysis. This document provides an overview of these applications and detailed protocols for key experimental procedures.

Biotechnological Applications

Targeting the this compound Biosynthesis Pathway for Methane Mitigation

Methane is a potent greenhouse gas, and a significant portion of anthropogenic emissions originates from ruminant livestock and rice paddies.[2][3] Inhibiting methanogenesis in these environments is a key strategy for climate change mitigation.[2] While many research efforts have focused on inhibitors of the final enzyme in methanogenesis, methyl-coenzyme M reductase, the this compound biosynthesis pathway offers a set of unique and potentially more specific targets for inhibition.[4][5]

Logical Relationship: Targeting this compound Biosynthesis for Methane Mitigation

cluster_0 Ruminant Digestion / Anoxic Environments cluster_1 This compound Biosynthesis Pathway cluster_2 Outcome Methanogenic Archaea Methanogenic Archaea MfnA MfnA Methanogenic Archaea->MfnA Essential for growth MfnB MfnB MfnC MfnC MfnD MfnD MfnE MfnE MfnF MfnF This compound This compound MfnF->this compound Reduced Methane Emissions Reduced Methane Emissions Increased Feed Efficiency Increased Feed Efficiency Methanogenesis Methanogenesis This compound->Methanogenesis Methane Methane Methanogenesis->Methane Inhibitor Inhibitor Inhibitor->MfnB Target Enzyme Inhibitor->Reduced Methane Emissions Inhibitor->Increased Feed Efficiency

Caption: Targeting enzymes in the this compound pathway can inhibit methanogenesis.

The enzymes in the this compound biosynthesis pathway (MfnA-F) are unique to methanogens and some methylotrophs, making them attractive targets for specific inhibitors that would not affect other microorganisms in complex environments like the rumen.[6] For example, developing small molecule inhibitors against the aldolase MfnB, which catalyzes the formation of the furan ring, could effectively block the production of this compound and thus halt methanogenesis.

While specific inhibitors for the this compound pathway are still in early research stages, studies on inhibiting a related pathway, methanopterin biosynthesis, have demonstrated the feasibility of this approach. N-substituted derivatives of p-aminobenzoic acid (pABA) have been shown to inhibit RFA-P synthase, the first enzyme in methanopterin biosynthesis, leading to a significant reduction in methane production in both pure cultures of methanogens and in complex ruminal fluid cultures.[4]

Table 1: Inhibition of Methanogenesis by Targeting a Related Coenzyme Biosynthesis Pathway (Methanopterin)

InhibitorTarget EnzymeKi (µM)Methane Production InhibitionReference
4-(Methylamino)benzoic acidRFA-P synthase145-[7]
4-(Ethylamino)benzoateRFA-P synthase<20Complete at 5 mM[4]
4-(Isopropylamino)benzoateRFA-P synthase<20Complete at 9 mM[4]
4-(2-Hydroxyethylamino)benzoateRFA-P synthase<2097.5% at 5 mM[4]
Biocatalysis using this compound Pathway Enzymes

The enzymes of the this compound biosynthesis pathway, often sourced from extremophilic archaea, possess inherent stability at high temperatures and extreme pH, making them promising candidates for industrial biocatalysis.[8]

  • MfnB Aldolase for Furan Synthesis: The enzyme MfnB is a novel aldolase that catalyzes the formation of a functionalized furan ring from two molecules of D-glyceraldehyde-3-phosphate.[9] Furans are valuable platform chemicals used in the synthesis of pharmaceuticals, polymers, and biofuels.[10][11] The unique catalytic activity and stability of MfnB could be harnessed for the sustainable production of furan derivatives from bio-based feedstocks.[10]

  • MfnE and MfnF for Bioconjugation: The enzymes MfnE and MfnF catalyze the final steps of this compound core structure assembly, involving a phosphorylation and a subsequent condensation reaction to form an ether bond.[1][6] These enzymes could potentially be engineered for novel bioconjugation applications, for example, to link different molecular moieties for the synthesis of complex biomolecules or drug-delivery systems.

Experimental Workflow: Heterologous Expression and Purification of MfnB

cluster_0 Gene Synthesis and Cloning cluster_1 Protein Expression cluster_2 Purification and Analysis Synthesize MfnB gene Synthesize MfnB gene Clone into expression vector Clone into expression vector Synthesize MfnB gene->Clone into expression vector Transform E. coli Transform E. coli Clone into expression vector->Transform E. coli Induce protein expression Induce protein expression Transform E. coli->Induce protein expression Cell Lysis Cell Lysis Induce protein expression->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography SDS-PAGE Analysis SDS-PAGE Analysis Affinity Chromatography->SDS-PAGE Analysis Purified MfnB Purified MfnB SDS-PAGE Analysis->Purified MfnB

Caption: Workflow for producing recombinant MfnB enzyme for biocatalysis.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of MfnB Aldolase from Methanocaldococcus jannaschii

This protocol describes the expression of the MfnB gene in E. coli and subsequent purification of the recombinant protein.

Materials:

  • MfnB gene codon-optimized for E. coli in a pET expression vector with a His-tag.

  • E. coli BL21(DE3) competent cells.

  • LB medium and agar plates with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Ni-NTA affinity chromatography column.

  • SDS-PAGE equipment and reagents.

Procedure:

  • Transformation: Transform the pET-MfnB plasmid into E. coli BL21(DE3) competent cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate overnight at 18°C with shaking.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the protein with elution buffer.

  • Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.

  • Buffer Exchange: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. Store at -80°C.

Protocol 2: In Vitro Assay for MfnB Aldolase Activity

This protocol describes a colorimetric assay to measure the activity of purified MfnB enzyme.

Materials:

  • Purified MfnB enzyme.

  • D-glyceraldehyde-3-phosphate (G3P).

  • Assay buffer (50 mM Tris-HCl pH 8.0, 5 mM MgCl2).

  • Fructose-1,6-bisphosphate aldolase/triosephosphate isomerase (for coupled assay).

  • NADH.

  • α-Glycerophosphate dehydrogenase.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, α-glycerophosphate dehydrogenase, and fructose-1,6-bisphosphate aldolase/triosephosphate isomerase.

  • Add the purified MfnB enzyme to the reaction mixture.

  • Initiate the reaction by adding G3P.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation.

Protocol 3: Extraction and Quantification of this compound from Archaeal Cells by LC-MS

This protocol provides a general method for the extraction and relative quantification of this compound from cell cultures.

Materials:

  • Methanogenic archaeal cell pellet.

  • Extraction solvent (40:40:20 mixture of methanol, acetonitrile, and water, HPLC grade), stored at -20°C.[12]

  • Internal standard (e.g., a commercially available furan derivative not present in the cells).

  • LC-MS system (e.g., UHPLC coupled to a Q-TOF mass spectrometer).

  • C18 reverse-phase HPLC column.

Procedure:

  • Cell Quenching and Harvesting: Quickly quench the metabolism of a known amount of cell culture by adding cold extraction solvent. Harvest the cells by centrifugation at 4°C.

  • Extraction: Resuspend the cell pellet in a defined volume of cold extraction solvent containing the internal standard. Vortex vigorously and incubate on ice for 15 minutes.

  • Clarification: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Preparation for LC-MS: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.[13]

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS analysis.[13]

  • LC-MS Analysis: Inject the sample onto the LC-MS system. Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time and accurate mass. Quantify the relative amount of this compound by comparing its peak area to that of the internal standard.

Table 2: Engineered Methanogenic Strains for Bioproduction

While direct engineering for this compound overproduction is not a common research focus, metabolic engineering of methanogens for other bioproducts demonstrates the potential for manipulating their pathways.

Engineered StrainProductYieldReference
Methanosarcina acetivoransIsopreneUp to 4% of total carbon flux[14]
Methanosarcina acetivoransMethane from methyl esters4.93 ± 0.05 g dry weight/mol methane[15][16]

Conclusion

The this compound biosynthesis pathway, while primarily studied for its fundamental role in microbial metabolism, holds significant and underexplored potential for biotechnological applications. Targeting this pathway for the development of specific inhibitors could provide a novel strategy for mitigating methane emissions. Furthermore, the unique and robust enzymes of this pathway are promising candidates for industrial biocatalysis, particularly for the synthesis of valuable furan-based chemicals. The protocols provided herein offer a starting point for researchers to explore these exciting avenues of research and development.

References

Troubleshooting & Optimization

"common challenges in the purification and handling of Methanofuran"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Methanofuran. Find answers to frequently asked questions and troubleshoot common challenges encountered during the purification and handling of this oxygen-sensitive coenzyme.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound (MFR) is a family of coenzymes found in methanogenic archaea.[1][2] It plays a crucial role as the initial C1 carrier in the process of methanogenesis, the biological production of methane.[3] MFR is involved in the reduction of carbon dioxide to formyl-methanofuran, a key step in the carbon-fixing pathway of these organisms.[1] Understanding its chemistry and handling is vital for research into methanogenesis, archaeal metabolism, and potential biotechnological applications.

Q2: What are the main challenges in working with this compound?

A2: The primary challenges stem from its extreme sensitivity to oxygen. Exposure to air can lead to rapid degradation, resulting in loss of biological activity and the formation of impurities. Maintaining strictly anaerobic conditions throughout the entire purification and handling process is therefore critical. Other challenges include its potential instability to certain pH ranges and temperatures, and the presence of closely related compounds that can be difficult to separate.

Q3: What are the different forms of this compound?

A3: At least three main forms of this compound have been identified, differing in the structure of their side chains. These are designated as this compound, this compound b, and this compound c.[1][4] The core structure, featuring a 2-aminomethylfuran linked to a phenoxy group, remains consistent.[1] The specific type of this compound present can vary between different species of methanogenic bacteria.[4]

Q4: How can I confirm the purity and identity of my this compound preparation?

A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity. The identity of this compound can be confirmed using mass spectrometry (MS) to determine its molecular weight and fragmentation pattern.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for detailed structural elucidation.[5][6]

Troubleshooting Guides

Purification Troubleshooting

This guide addresses common issues encountered during the purification of this compound, particularly using HPLC.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of this compound Incomplete cell lysis.Optimize cell disruption method (e.g., sonication, French press) under anaerobic conditions. Ensure complete cell breakage to release the coenzyme.
This compound degradation during extraction.Maintain strictly anaerobic conditions. Use degassed buffers and perform all steps in an anaerobic chamber or using Schlenk line techniques.[7][8][9] Add reducing agents like dithiothreitol (DTT) to buffers.[7]
Inefficient binding to chromatography resin.Ensure the pH and ionic strength of the sample and binding buffer are optimal for the chosen chromatography method (e.g., ion exchange, reverse phase).
Poor Peak Resolution in HPLC Inappropriate column or mobile phase.Optimize the HPLC method. Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., gradient, pH, ion-pairing reagents).
Co-elution with contaminants.Use a multi-step purification strategy. Consider an initial purification step like anion-exchange chromatography before the final HPLC polishing step.
Column overloading.Reduce the amount of sample injected onto the column.
Presence of Multiple Peaks Isomers or degradation products of this compound.Confirm the identity of each peak using mass spectrometry. If degradation is suspected, review the handling procedures to ensure strict anaerobicity.
Contamination with other cellular components.Improve the initial extraction and clarification steps. Consider additional purification steps to remove contaminants before HPLC.
Handling and Storage Troubleshooting

This guide provides solutions for challenges related to the handling and storage of purified this compound.

Problem Possible Cause(s) Suggested Solution(s)
Loss of Activity Over Time Gradual oxidation of the sample.Store purified this compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-80°C is recommended for long-term storage).
Freeze-thaw cycles.Aliquot the purified this compound into smaller, single-use vials to avoid repeated freezing and thawing.
Inappropriate buffer conditions.Store in a buffer with a pH that ensures stability (near neutral pH is generally a good starting point). The buffer should be thoroughly degassed and contain a reducing agent.
Sample Discoloration Oxidation or chemical degradation.Discard the sample. Review handling and storage procedures to prevent future occurrences. Ensure all solvents and buffers are of high purity and properly degassed.

Quantitative Data Summary

Due to the limited publicly available data on the specific stability of this compound, the following table provides general guidance based on the handling of other oxygen-sensitive biomolecules and methanogens.

Parameter Condition Observed Effect on Stability Recommendation
Temperature -80°CPreserves long-term stability.Recommended for long-term storage.
4°CSuitable for short-term storage (hours to a few days).Use for working solutions.
Room TemperaturePotential for rapid degradation.Avoid prolonged exposure.
pH Neutral (e.g., 6.5-7.5)Generally provides better stability for many biological molecules.Maintain a neutral pH in buffers unless experimentally required otherwise.
Acidic or AlkalineCan lead to hydrolysis or other degradation pathways.Avoid extreme pH conditions during purification and storage unless their effects are known.
Oxygen Exposure Aerobic conditionsRapid degradation and loss of activity.Strict anaerobic conditions are mandatory at all times.

Experimental Protocols

Detailed Methodology for this compound Purification (Inferred Protocol)

This protocol is an inferred methodology based on the purification of other sensitive cofactors and enzymes from methanogens. All steps must be performed under strictly anaerobic conditions.

  • Cell Lysis:

    • Resuspend the cell pellet of a this compound-producing methanogen (e.g., Methanobacterium thermoautotrophicum) in an anaerobic lysis buffer (e.g., 50 mM potassium phosphate, 10 mM DTT, pH 7.0) that has been thoroughly degassed.

    • Lyse the cells using a physical method such as a French press or sonication, ensuring the sample remains cool.

    • Centrifuge the lysate at high speed (e.g., >20,000 x g) to pellet cell debris.

  • Initial Fractionation (Optional but Recommended):

    • Apply the cleared lysate to an anion-exchange chromatography column (e.g., DEAE-Sepharose) pre-equilibrated with anaerobic buffer.

    • Wash the column with the equilibration buffer to remove unbound proteins and other contaminants.

    • Elute the bound molecules using a salt gradient (e.g., 0-1 M NaCl in the equilibration buffer).

    • Collect fractions and assay for the presence of this compound (e.g., by HPLC).

  • HPLC Purification:

    • Pool the fractions containing this compound and concentrate if necessary using an anaerobic ultrafiltration system.

    • Inject the concentrated sample onto a preparative reverse-phase HPLC column (e.g., C18).

    • Elute with a gradient of an appropriate organic solvent (e.g., methanol or acetonitrile) in a degassed aqueous buffer (e.g., ammonium acetate).

    • Monitor the elution profile at a suitable wavelength (e.g., around 260 nm and 300-340 nm, though the optimal wavelength should be determined empirically).

    • Collect the peak corresponding to this compound.

  • Solvent Removal and Storage:

    • Immediately remove the organic solvent from the collected HPLC fraction, for example, by vacuum centrifugation under an inert atmosphere.

    • Resuspend the purified this compound in a minimal volume of anaerobic storage buffer (e.g., 10 mM potassium phosphate, 2 mM DTT, pH 7.0).

    • Aliquot into anaerobic vials, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_purification Purification cluster_final_steps Final Steps Cell_Culture Methanogen Cell Culture Harvesting Cell Harvesting Cell_Culture->Harvesting Cell_Pellet Anaerobic Cell Pellet Harvesting->Cell_Pellet Lysis Anaerobic Cell Lysis Cell_Pellet->Lysis Centrifugation High-Speed Centrifugation Lysis->Centrifugation Cleared_Lysate Cleared Lysate Centrifugation->Cleared_Lysate Anion_Exchange Anion-Exchange Chromatography Cleared_Lysate->Anion_Exchange MFR_Fractions MFR-Containing Fractions Anion_Exchange->MFR_Fractions HPLC Reverse-Phase HPLC MFR_Fractions->HPLC Purified_MFR Purified this compound HPLC->Purified_MFR Solvent_Removal Solvent Removal Purified_MFR->Solvent_Removal Storage Storage at -80°C Solvent_Removal->Storage

This compound Purification Workflow.

Troubleshooting_Logic Start Problem Encountered Purity_Issue Purity Issue? Start->Purity_Issue Yield_Issue Low Yield? Start->Yield_Issue Stability_Issue Instability/Degradation? Start->Stability_Issue Contaminants Contaminant Peaks in HPLC Purity_Issue->Contaminants Yes Check_Lysis Incomplete Cell Lysis Yield_Issue->Check_Lysis Yes Review_Extraction Degradation during Extraction Yield_Issue->Review_Extraction Check_Storage Improper Storage Conditions Stability_Issue->Check_Storage Yes Check_Handling Oxygen Exposure During Handling Stability_Issue->Check_Handling Optimize_Chromatography Optimize HPLC Conditions (Gradient, Column) Contaminants->Optimize_Chromatography Add_Purification_Step Add Initial Purification Step (e.g., Ion Exchange) Contaminants->Add_Purification_Step Optimize_Lysis Optimize Lysis Protocol Check_Lysis->Optimize_Lysis Enhance_Anaerobicity Improve Anaerobic Technique Review_Extraction->Enhance_Anaerobicity Improve_Storage Store at -80°C under Inert Gas Check_Storage->Improve_Storage Strict_Anaerobic_Handling Use Anaerobic Chamber/Schlenk Line Check_Handling->Strict_Anaerobic_Handling

Troubleshooting Logic for this compound Purification.

References

"addressing the chemical instability of Methanofuran during experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the chemical instability of Methanofuran during experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (MFR) is a crucial coenzyme in the C1 metabolic pathways of methanogenic archaea.[1] It serves as the initial acceptor of CO2 in the hydrogenotrophic methanogenesis pathway. Its complex structure, featuring a furan ring, an ether linkage, and an amide bond, makes it susceptible to degradation under various experimental conditions, potentially leading to inaccurate results.

Q2: What are the primary factors that can cause this compound to degrade?

The stability of this compound can be compromised by several factors, primarily:

  • pH: The furan ring is particularly susceptible to acid-catalyzed ring opening.[2] Both the ether and amide bonds in the side chain can undergo hydrolysis under acidic or basic conditions.

  • Oxygen: As a coenzyme involved in anaerobic metabolic pathways, this compound is sensitive to oxidation. The furan ring and other moieties can be oxidized, leading to loss of function.

  • Temperature: Elevated temperatures can accelerate both chemical and enzymatic degradation of this compound.

  • Enzymatic Activity: Crude cell extracts may contain hydrolases and other enzymes that can degrade this compound.

Q3: What are the likely degradation products of this compound?

While specific degradation products of this compound are not extensively documented in the literature, based on the chemistry of its functional groups, likely degradation products include:

  • Furan ring-opened products: Acidic conditions can lead to the formation of dicarbonyl compounds.

  • Hydrolysis products: Cleavage of the ether or amide linkages would result in the separation of the furan-containing head group from its side chain.

  • Oxidation products: Exposure to oxygen can lead to the formation of various oxidized species of the furan ring and side chain.

Troubleshooting Guide

Issue 1: Loss of this compound activity in enzymatic assays.
Possible Cause Troubleshooting Step
Degradation due to improper pH of the assay buffer.Ensure the assay buffer is within the optimal pH range for this compound stability (near neutral). Prepare fresh buffers and verify the pH before each experiment.
Oxidation of this compound due to the presence of oxygen.All enzymatic assays should be performed under strictly anaerobic conditions. Use an anaerobic chamber or glove box for all manipulations.[3][4][5] De-gas all buffers and solutions thoroughly.
Thermal degradation during the assay.Perform assays at the optimal temperature for the enzyme while minimizing prolonged incubation times at elevated temperatures. Keep samples on ice when not in use.
Enzymatic degradation by contaminating enzymes in cell extracts.Use purified enzymes whenever possible. If using cell extracts, consider adding protease and other hydrolase inhibitors to the assay mixture.
Issue 2: Inconsistent quantification of this compound by HPLC or Mass Spectrometry.
Possible Cause Troubleshooting Step
Degradation during sample extraction and preparation.Perform all extraction and preparation steps at low temperatures (4°C or on ice) and under anaerobic conditions.[6] Use buffers with a pH known to be optimal for this compound stability.
Degradation during chromatographic analysis.Use a mobile phase with a pH that is compatible with this compound stability. Minimize the run time of the analysis.
Formation of artifacts in the mass spectrometer.The furan ring can undergo characteristic fragmentation, including the loss of CO and HCO.[7][8][9][10][11] Be aware of these potential fragments when interpreting mass spectra to avoid misidentification.

Data Presentation

Table 1: General Stability of this compound's Core Functional Groups

Functional GroupConditionPotential Degradation Pathway
Furan RingAcidic pHRing opening
OxygenOxidation
Ether LinkageAcidic/Basic pHHydrolysis
Amide BondAcidic/Basic pHHydrolysis[12][13]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound
  • Anaerobic Environment: All handling of this compound, including weighing, dissolution, and aliquoting, should be performed in an anaerobic chamber or glove box with an oxygen level below 5 ppm.[3]

  • Solvents and Buffers: Use only deoxygenated solvents and buffers. Buffers should be prepared fresh and sparged with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

  • Temperature: Store stock solutions of this compound at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. When in use, keep solutions on ice.

  • Light: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.

Protocol 2: Extraction of this compound from Cell Pellets
  • Cell Lysis: Resuspend the cell pellet in an ice-cold, anaerobic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors).

  • Homogenization: Lyse the cells by sonication or using a French press, ensuring the sample remains cold throughout the process. All steps should be performed under a stream of inert gas or inside an anaerobic chamber.

  • Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 20 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble this compound to a new, pre-chilled, and anaerobic tube.

  • Immediate Use or Storage: Proceed immediately with purification or analysis. If storage is necessary, flash-freeze the extract in liquid nitrogen and store at -80°C.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Handling cluster_preparation Preparation cluster_extraction Extraction (Anaerobic) cluster_analysis Analysis prep_buffers Prepare Anaerobic Buffers lysis Lysis (on ice) prep_buffers->lysis prep_reagents Prepare Reagents prep_reagents->lysis cell_pellet Cell Pellet cell_pellet->lysis centrifugation Centrifugation (4°C) lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant enzymatic_assay Enzymatic Assay (Anaerobic) supernatant->enzymatic_assay hplc_ms HPLC/MS Analysis supernatant->hplc_ms storage Storage (-80°C) supernatant->storage

Caption: Workflow for handling this compound to minimize degradation.

Degradation_Pathway Potential Degradation Pathways of this compound cluster_degradation Degradation Products MFR This compound ring_opened Furan Ring-Opened Products MFR->ring_opened Acidic pH hydrolyzed_ether Ether Hydrolysis Products MFR->hydrolyzed_ether Acidic/Basic pH hydrolyzed_amide Amide Hydrolysis Products MFR->hydrolyzed_amide Acidic/Basic pH oxidized Oxidized Products MFR->oxidized Oxygen

Caption: Potential chemical degradation pathways for this compound.

References

Technical Support Center: Optimizing Recombinant Mitofusin (Mfn) Enzyme Expression and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the expression and activity of recombinant Mitofusin (Mfn1 and Mfn2) enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended expression system for recombinant Mitofusin enzymes?

The choice of expression system depends on the specific research goals. E. coli is a common starting point due to its cost-effectiveness and rapid growth. However, as eukaryotic proteins, Mitofusins often face solubility and proper folding challenges in prokaryotic systems, leading to the formation of insoluble inclusion bodies.[1][2] For functional assays requiring post-translational modifications (PTMs), eukaryotic systems such as insect (baculovirus) or mammalian cells (like HEK293) are often necessary to obtain properly folded and active protein.[1][3][4]

Q2: My recombinant Mfn is aggregating in inclusion bodies in E. coli. What are the first troubleshooting steps?

Inclusion body formation is a common issue.[1] Initial troubleshooting should focus on optimizing expression conditions:

  • Lower the induction temperature: Reducing the temperature to 15-25°C slows down protein synthesis, which can promote proper folding.[5][6]

  • Reduce inducer concentration: Lowering the concentration of the induction agent, like IPTG, can decrease the rate of transcription and improve solubility.[6][7]

  • Use a solubility-enhancing fusion tag: Tags like Glutathione-S-transferase (GST), Maltose Binding Protein (MBP), or Small Ubiquitin-like Modifier (SUMO) can improve the solubility of the fusion protein.[3][5][8]

  • Switch to a different E. coli strain: Strains supplemented with rare tRNAs (like Rosetta 2) can help overcome codon bias, which can be a reason for failed expression.[6][9]

Q3: How do post-translational modifications (PTMs) affect Mfn activity, and how can I account for this with recombinant proteins?

PTMs such as phosphorylation, ubiquitination, and SUMOylation are crucial for regulating Mfn stability, localization, and GTPase activity.[10][11] For instance, ubiquitination can target Mfn proteins for degradation by the proteasome.[12][13] When expressing Mfn in systems lacking these modification pathways (like E. coli), the resulting protein may not exhibit native activity. If studying the impact of a specific PTM is desired, it's best to use a eukaryotic expression system or perform in vitro modification of the purified protein.

Q4: What are the key differences between expressing and purifying Mfn1 versus Mfn2?

Mfn1 and Mfn2 share a similar domain structure but have distinct roles in mitochondrial fusion.[14][15] While general expression and purification strategies apply to both, their expression levels can vary in different native tissues, with Mfn2 being particularly high in the heart and brain.[16][17] Some studies suggest that overexpression of Mfn1 can compensate for the loss of Mfn2 in rescuing mitochondrial morphology, but the reverse is less efficient, indicating Mfn1 may have a more central role in the fusion process itself.[15] This could translate to different sensitivities to expression conditions and purification buffers.

Q5: My purified Mfn protein is unstable. How can I improve its stability?

Protein instability can be due to degradation or denaturation.[1] To enhance stability:

  • Use protease inhibitors: Add a protease inhibitor cocktail during cell lysis and purification to prevent proteolytic degradation.[1][18]

  • Optimize buffer conditions: Screen different pH and salt concentrations to find the optimal buffer for your protein.

  • Add stabilizing agents: Including agents like glycerol (10-20%) in the final storage buffer can help stabilize the protein at low temperatures.[1]

  • Handle with care: Mitofusins are membrane-associated proteins and may be sensitive to harsh detergents or excessive agitation.

Troubleshooting Guides

Low or No Recombinant Mfn Expression
ProblemPossible CauseRecommended Solution
No protein detected after induction Incorrect plasmid construct (out-of-frame gene, mutation).Sequence the expression vector to confirm the gene is in the correct frame and free of mutations.[19]
"Leaky" basal expression of a toxic protein is preventing cell growth.Use an expression host that tightly controls basal expression, such as those containing the pLysS plasmid for the T7 system.[19]
Codon bias in the Mfn gene for the expression host.Synthesize a codon-optimized gene for your expression system or use a host strain that supplies rare tRNAs (e.g., E. coli Rosetta strains).[6]
Low protein yield Suboptimal induction time or temperature.Perform a time-course experiment, taking samples at different time points post-induction to find the optimal expression duration.[19] Test a range of induction temperatures (e.g., 18°C, 25°C, 30°C).[5][7]
Insufficient aeration or poor media composition.Use baffled flasks for better aeration. Experiment with richer media like Terrific Broth (TB) which may improve protein solubility and yield.[7]
Protein is being rapidly degraded.Add protease inhibitors to the culture before lysis. Lowering the expression temperature can also reduce protease activity.[6]
Recombinant Mfn Insolubility and Aggregation
ProblemPossible CauseRecommended Solution
Protein is found exclusively in the insoluble pellet (inclusion bodies) High expression rate overwhelms the cell's folding machinery.Lower the expression temperature (15-25°C) and reduce the inducer (e.g., IPTG) concentration.[1][6]
The protein requires chaperones for proper folding that are absent or insufficient in the expression host.Co-express molecular chaperones to assist in protein folding.[6][20]
The protein is a membrane protein and is not stable in the cytoplasm.Switch to a eukaryotic expression system (insect or mammalian cells) where the protein can be targeted to membranes.[2][3]
Disulfide bonds are not forming correctly in the reducing environment of the E. coli cytoplasm.Use specialized E. coli strains (e.g., SHuffle) that have a more oxidizing cytoplasm to promote disulfide bond formation.
Purified protein precipitates over time Suboptimal buffer conditions (pH, ionic strength).Perform a buffer screen to find conditions that maintain solubility. Test different pH values and salt concentrations.
Protein concentration is too high.Determine the maximum soluble concentration of your protein and avoid exceeding it. Add solubility-enhancing agents like L-arginine or glycerol to the storage buffer.
Issues with Mfn Activity
ProblemPossible CauseRecommended Solution
Low or no GTPase activity Protein is misfolded or denatured.Ensure purification is performed at low temperatures (4°C) and that the final buffer conditions are optimal. Consider refolding protocols if the protein was purified from inclusion bodies.[1]
Absence of required cofactors or incorrect assay conditions.The GTPase activity of Mitofusins is nucleotide-dependent. Ensure GTP is present in the assay buffer. Optimize pH, temperature, and ionic strength for the assay.[21][22]
The recombinant protein lacks necessary post-translational modifications (PTMs).Express the protein in a eukaryotic system (e.g., insect or mammalian cells) that can perform the required PTMs.[10][11]
Inconsistent activity between batches Variable protein quality or purity.Standardize the purification protocol and use quality control measures like SDS-PAGE and size-exclusion chromatography to ensure consistent purity and oligomeric state.[1]
Presence of detergents from purification interfering with the assay.Some detergents can inhibit enzyme activity.[23][24] Perform a buffer exchange or dialysis step to remove or reduce the detergent concentration before the activity assay.

Experimental Protocols

Protocol 1: Expression of His-tagged Mfn1 in E. coli

This protocol is a general guideline and may require optimization.

  • Transformation: Transform a codon-optimized Mfn1 expression vector (e.g., pET-28a-Mfn1) into an appropriate E. coli strain (e.g., Rosetta 2 (DE3) pLysS). Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[21]

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.[25]

Protocol 2: Purification of His-tagged Mfn
  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, and a protease inhibitor cocktail). Lyse the cells using a sonicator or a microfluidizer on ice.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Collect the supernatant.

  • Affinity Chromatography (IMAC): Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 10% glycerol, 1 mM TCEP) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged Mfn protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 10% glycerol, 1 mM TCEP). Collect fractions.

  • Buffer Exchange/Dialysis: Pool the fractions containing the purified protein and perform buffer exchange or dialysis into a final storage buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10% glycerol, 1 mM DTT). This step is also crucial for removing imidazole, which can interfere with some downstream applications.

  • Concentration and Storage: Concentrate the protein to the desired concentration using a centrifugal filter unit. Aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: GTPase Activity Assay (Malachite Green Assay)

This assay measures the release of inorganic phosphate (Pi) from GTP hydrolysis.

  • Reagents:

    • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT.

    • GTP solution: 10 mM GTP in water.

    • Purified Mfn enzyme.

    • Malachite Green Reagent: Commercially available kits or a solution of malachite green, ammonium molybdate, and a stabilizing agent.

    • Phosphate Standard: A solution of known KH₂PO₄ concentration for generating a standard curve.

  • Standard Curve: Prepare a series of phosphate standards in the assay buffer. Add the Malachite Green Reagent to each standard, incubate as per the manufacturer's instructions, and measure the absorbance at ~620-650 nm.

  • Enzyme Reaction:

    • In a 96-well plate, set up the reaction by adding assay buffer, purified Mfn protein (e.g., 1-5 µM), and other test compounds if applicable.

    • Initiate the reaction by adding GTP to a final concentration of 1 mM.

    • Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Detection: Stop the reaction by adding the Malachite Green Reagent. This reagent will complex with the free phosphate released during GTP hydrolysis, leading to a color change.

  • Measurement: After the color has developed, measure the absorbance at ~620-650 nm.

  • Calculation: Determine the amount of phosphate released by comparing the absorbance of your samples to the phosphate standard curve. Specific activity can be calculated as nmol of Pi released per minute per mg of enzyme.[4]

Data and Visualizations

Quantitative Data Summary
ParameterMfn1Mfn2Expression SystemReference
Predicted Size (Human) ~84 kDa~86 kDa-[16]
GTPase Activity (Phosphate Release) -~0.48 µM Pi/minHEK293 cells[4]
Induction Conditions (E. coli) 0.1 mM IPTG, 17-18°C, overnight-E. coli Rosetta (DE3)[26]
Effect of Overexpression in Mfn-null cells Rescues mitochondrial fragmentationCan rescue fragmentation, but less efficiently than Mfn1 in Mfn1-null cellsMurine Embryonic Fibroblasts[15]

Diagrams and Workflows

G cluster_expr Expression cluster_purify Purification cluster_qc Quality Control & Activity start Transform E. coli with Mfn Expression Vector culture Grow Starter and Large-Scale Cultures start->culture induce Induce with IPTG at Low Temperature culture->induce harvest Harvest Cells by Centrifugation induce->harvest lyse Cell Lysis and Clarification harvest->lyse Cell Pellet imac Ni-NTA Affinity Chromatography lyse->imac elute Elute Protein with Imidazole Gradient imac->elute sec Buffer Exchange & (Optional) SEC elute->sec sds SDS-PAGE for Purity elute->sds sec->sds activity GTPase Activity Assay sds->activity store Concentrate, Aliquot, and Store at -80°C activity->store G cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Low or No Protein Yield check_plasmid Verify Plasmid Sequence (In-frame, no mutations?) start->check_plasmid optimize_induction Optimize Induction (Lower Temp/IPTG?) start->optimize_induction change_strain Change Host Strain (Codon usage?) start->change_strain reclone Re-clone or Mutagenesis check_plasmid->reclone If incorrect check_solubility Check Solubility (Inclusion bodies?) optimize_induction->check_solubility change_strain->check_solubility fusion_tag Add Solubility Tag (MBP, GST, SUMO) check_solubility->fusion_tag If insoluble eukaryotic Switch to Eukaryotic Expression System check_solubility->eukaryotic If still insoluble G Mfn_inactive Mfn (Inactive, GDP-bound) Mfn_active Mfn (Active, GTP-bound) Mfn_inactive->Mfn_active GTP Binding Tethering Mitochondrial Tethering (trans-oligomerization) Mfn_active->Tethering Fusion Outer Membrane Fusion Tethering->Fusion GTP Hydrolysis (Conformational Change) Fusion->Mfn_inactive Pi Release G cluster_ptms Post-Translational Modifications cluster_outcomes Functional Outcomes Mfn Mitofusin (Mfn1/Mfn2) Ub Ubiquitination Mfn->Ub Phos Phosphorylation Mfn->Phos Sumo SUMOylation Mfn->Sumo Degradation Proteasomal Degradation Ub->Degradation Activity Modulated GTPase Activity Phos->Activity Sumo->Activity Localization Altered Mitochondrial Localization Sumo->Localization

References

"troubleshooting low yields in formylmethanofuran dehydrogenase assays"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues leading to low yields in formylmethanofuran dehydrogenase (FMDH) assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of formylthis compound dehydrogenase (FMDH)?

A1: Formylthis compound dehydrogenase is a complex metalloenzyme that catalyzes the reversible oxidation of formylthis compound to this compound and carbon dioxide.[1][2] This reaction is a key step in methanogenesis in archaea.[1][2] The enzyme utilizes a molybdenum or tungsten cofactor and contains iron-sulfur clusters.[1][3]

Q2: What are the essential cofactors for FMDH activity?

A2: FMDH requires a molybdenum or tungsten-pterin cofactor for its catalytic activity.[2][4] Additionally, it contains multiple iron-sulfur clusters that are involved in electron transfer during the redox reaction.

Q3: Can FMDH use alternative electron acceptors?

A3: Yes, in laboratory settings, artificial electron acceptors such as methyl viologen and benzyl viologen can be used to measure FMDH activity spectrophotometrically.[1]

Q4: Are there known inhibitors of FMDH?

A4: Yes, molybdenum-containing FMDH can be inhibited by compounds like cyanide.[5] Other compounds that interfere with molybdenum-pterin cofactors, such as azide, may also inhibit enzyme activity.

Troubleshooting Guide for Low Yields

Low or no activity in your FMDH assay can be attributed to several factors, from reagent integrity to procedural errors. Use the following guide to diagnose and resolve common issues.

Potential Cause Troubleshooting Steps
Enzyme Inactivity Enzyme Storage and Handling: Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles. Thaw the enzyme on ice immediately before use. Enzyme Denaturation: High temperatures can inactivate the enzyme. For thermophilic enzymes, ensure the assay temperature is optimal but not excessively high to cause denaturation over the assay period. Some FMDH enzymes are rapidly inactivated at temperatures as high as 80°C.[6]
Substrate Issues Substrate Integrity: Prepare substrate solutions (formylthis compound) fresh. Degradation can occur, especially if stored improperly. Sub-optimal Substrate Concentration: Ensure the substrate concentration is not limiting the reaction. Perform a substrate concentration curve to determine the optimal concentration for your specific enzyme and conditions.
Incorrect Assay Conditions Sub-optimal pH: The enzyme's activity is highly dependent on pH. The optimal pH can vary between enzymes from different organisms. A starting point for optimization is a pH range of 5.0-7.5.[7][8] Sub-optimal Temperature: Enzyme activity is sensitive to temperature. While some FMDH are from thermophiles, a general starting temperature for assays is around 40°C.[7] Determine the optimal temperature for your specific enzyme. Improper Buffer: Use a buffer system that is effective at the desired pH. Potassium phosphate buffer (pH 7.5) is a common choice for similar dehydrogenase assays.[8]
Cofactor-Related Problems Missing or Inactive Cofactors: FMDH requires a molybdenum or tungsten-pterin cofactor and iron-sulfur clusters. Ensure the enzyme preparation contains these cofactors in their active forms. For recombinant enzymes, expression and purification conditions must support proper cofactor insertion. Presence of Inhibitors: Avoid potential inhibitors in your assay buffer. Chelating agents like EDTA can interfere with the metal cofactors. Cyanide is a known inhibitor of the molybdenum-containing enzyme.[5]
Issues with Detection Method Spectrophotometer Settings: Ensure the spectrophotometer is set to the correct wavelength for your chosen electron acceptor (e.g., 603 nm for methyl viologen).[8] Air Bubbles in Cuvette: Air bubbles can scatter light and lead to inaccurate absorbance readings. Ensure your samples are properly mixed and free of bubbles. Precipitation in the Assay: The formation of a precipitate can interfere with absorbance readings. Visually inspect your assay mixture.

Quantitative Data Summary

The optimal conditions for FMDH assays can vary depending on the source of the enzyme. The following table provides a starting point for assay optimization.

Parameter Recommended Range/Value Notes
pH 5.0 - 7.5The optimal pH should be determined empirically for each enzyme. A potassium phosphate buffer is a suitable choice.[7][8]
Temperature 37°C - 55°CEnzymes from thermophilic organisms may have higher optimal temperatures. A starting point of 40°C is recommended.[7][8]
Electron Acceptor Methyl ViologenA typical concentration is 15 µmol per 0.75 ml reaction mixture.[8]
Reducing Agent 2-MercaptoethanolCan be included to maintain a reducing environment. A typical concentration is 15 µmol per 0.75 ml reaction mixture.[8]

Experimental Protocols

Spectrophotometric Assay for Formylthis compound Dehydrogenase

This protocol is adapted from a standard assay for formate dehydrogenase and utilizes an artificial electron acceptor, methyl viologen, to measure enzyme activity. The reduction of methyl viologen is monitored by the decrease in absorbance at 603 nm.

Materials:

  • Purified Formylthis compound Dehydrogenase (FMDH) enzyme

  • Formylthis compound (substrate)

  • Potassium phosphate buffer (1 M, pH 7.5)

  • Methyl viologen

  • 2-Mercaptoethanol

  • Anaerobic cuvettes with rubber stoppers

  • Spectrophotometer capable of reading at 603 nm

  • Nitrogen gas source

Procedure:

  • Preparation of Reagents:

    • Standard Reaction Mixture: For 60 ml, add the following to 20 ml of distilled water in a serum bottle:

      • 3.6 ml of 1 M Potassium Phosphate Buffer (pH 7.5)

      • 308.5 mg of Methyl viologen

      • 84.1 µl of 2-mercaptoethanol

    • Bring the final volume to 60 ml with distilled or MilliQ water.

    • Make the solution anaerobic by bubbling with nitrogen gas for 30 minutes.

    • Seal the bottle with a rubber stopper and autoclave.

    • Substrate Solution: Prepare a stock solution of formylthis compound in an appropriate anaerobic buffer. The final concentration in the assay will need to be optimized.

    • Enzyme Solution: Prepare a suitable dilution of the FMDH enzyme in an anaerobic buffer immediately before use.

  • Assay Setup:

    • Set the spectrophotometer to 603 nm and allow it to warm up for at least 30 minutes.[8]

    • In an anaerobic environment (e.g., a glove box), pipette 0.75 ml of the Standard Reaction Mixture into an anaerobic cuvette.

    • Add the desired volume of the formylthis compound substrate solution.

    • Add a volume of anaerobic buffer to bring the total volume to just under 1.0 ml.

    • Seal the cuvette with a rubber stopper.

  • Measurement:

    • Place the cuvette in the spectrophotometer and record a baseline absorbance.

    • Initiate the reaction by injecting the FMDH enzyme solution through the stopper to a final volume of 1.0 ml.

    • Quickly mix the contents by inverting the cuvette.

    • Monitor the decrease in absorbance at 603 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Control:

    • Run a blank reaction without the enzyme to account for any non-enzymatic reduction of methyl viologen.

Visualizations

Experimental_Workflow Experimental Workflow for FMDH Assay prep Reagent Preparation (Anaerobic Buffer, Substrate, Enzyme) setup Assay Setup (Anaerobic Cuvette, Buffer, Substrate) prep->setup measure Spectrophotometric Measurement (Baseline Reading at 603 nm) setup->measure initiate Reaction Initiation (Inject Enzyme) measure->initiate monitor Data Acquisition (Monitor Absorbance Decrease) initiate->monitor analyze Data Analysis (Calculate Activity) monitor->analyze

Caption: Workflow for the spectrophotometric FMDH assay.

Troubleshooting_Low_Yields Troubleshooting Logic for Low FMDH Yields start Low or No FMDH Activity Detected check_enzyme Check Enzyme Integrity (Storage, Handling, Age) start->check_enzyme enzyme_ok Enzyme is Active check_enzyme->enzyme_ok If OK solution Problem Identified and Resolved check_enzyme->solution If Issue Found check_reagents Verify Reagent Quality (Substrate, Buffer, Cofactors) reagents_ok Reagents are Valid check_reagents->reagents_ok If OK check_reagents->solution If Issue Found check_conditions Review Assay Conditions (pH, Temperature) conditions_ok Conditions are Optimal check_conditions->conditions_ok If OK check_conditions->solution If Issue Found check_protocol Examine Experimental Protocol (Concentrations, Wavelength) check_protocol->solution enzyme_ok->check_reagents reagents_ok->check_conditions conditions_ok->check_protocol

Caption: Decision tree for troubleshooting low FMDH assay yields.

References

"strategies for increasing the in vivo production of Methanofuran"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methanofuran In-Vivo Production

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at increasing the in-vivo production of this compound.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is this compound and why is it important?

This compound (MFR) is a coenzyme found in methanogenic archaea.[1] Its primary role is as the initial C1 carrier in the first step of methanogenesis, where it is formylated by the enzyme formylthis compound dehydrogenase using carbon dioxide.[1][2] This function makes it a critical component for carbon dioxide fixation pathways in these organisms.[2] Structurally, all this compound variants share a core of 4-[N-(γ-l-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), with different side chains depending on the organism.[2][3]

Biosynthesis Pathway

Q2: What is the biosynthetic pathway for the this compound core structure?

The core structure of this compound, APMF-Glu, is synthesized from precursors including tyrosine, glutamate, glyceraldehyde-3-P, and alanine.[3] In Methanocaldococcus jannaschii, six genes, mfnA through mfnF, have been identified as responsible for the complete biosynthesis of APMF-Glu.[2][3] The pathway involves the separate formation of γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), which are then coupled together.[3]

Q3: What are the key enzymatic steps in the final stage of APMF-Glu synthesis?

The final steps involve the coupling of γ-glutamyltyramine and F1-P. This is a two-enzyme process:

  • MfnE (encoded by mj0458) catalyzes the phosphorylation of F1-P to form 5-(aminomethyl)-3-furanmethanol-diphosphate (F1-PP). This step is crucial as the pyrophosphate group is a better leaving group for the subsequent reaction.[2][3]

  • MfnF (encoded by mj0840) catalyzes the condensation of F1-PP with γ-glutamyltyramine to produce the final core structure, APMF-Glu.[2][3]

Methanofuran_Biosynthesis_Pathway Simplified Biosynthesis Pathway of this compound Core (APMF-Glu) cluster_precursors Initial Precursors cluster_intermediates Key Intermediates cluster_product Core Structure p1 Glyceraldehyde-3-P e1 MfnA, MfnB, MfnC p1->e1 p2 Alanine p2->e1 p3 Tyrosine e2 MfnD p3->e2 p4 Glutamate p4->e2 i1 5-(aminomethyl)-3- furanmethanol-phosphate (F1-P) e3 MfnE i1->e3 i2 γ-glutamyltyramine e4 MfnF i2->e4 i3 5-(aminomethyl)-3- furanmethanol-diphosphate (F1-PP) i3->e4 prod APMF-Glu e1->i1 e2->i2 e3->i3 e4->prod Troubleshooting_Low_Yield start Low this compound Yield Detected check_precursors 1. Precursor Availability start->check_precursors check_expression 2. Gene Expression start->check_expression check_conditions 3. Culture/Extraction Conditions start->check_conditions precursor_details Is the medium supplemented with precursors like tyrosine and glutamate? Are pathways for glyceraldehyde-3-P and alanine synthesis active? check_precursors->precursor_details expression_details Verify transcription of mfnA-F genes via RT-qPCR. Confirm translation via proteomics (if possible). Check for mutations in promoter or coding regions. check_expression->expression_details conditions_details Is the redox potential of the culture optimal (-300 mV or lower)? Are extraction methods lysing cells efficiently? Is the extracted this compound degrading post-lysis? check_conditions->conditions_details solution_precursors Amend medium with limiting precursors. precursor_details->solution_precursors solution_expression Overexpress rate-limiting mfn gene(s) using an appropriate vector. expression_details->solution_expression solution_conditions Optimize culture conditions (e.g., reducing agents). Validate and optimize the extraction protocol. conditions_details->solution_conditions Experimental_Workflow cluster_cultivation Phase 1: Cultivation cluster_harvest Phase 2: Harvesting & Extraction cluster_analysis Phase 3: Quantification p1 1. Prepare Anoxic Medium (e.g., DSM-120a or similar) p2 2. Add Reducing Agents (Cysteine, Na2S) p1->p2 p3 3. Inoculate Culture in Hungate tubes or serum bottles p2->p3 p4 4. Pressurize with Gas Phase (e.g., 80% H2, 20% CO2) p3->p4 p5 5. Incubate at Optimal Temperature (e.g., 65°C for M. thermoautotrophicum) p4->p5 h1 6. Monitor Growth (OD600) Harvest in late log phase p5->h1 h2 7. Centrifuge Cells (Anaerobically if possible) h1->h2 h3 8. Lyse Cells (e.g., sonication, French press) h2->h3 h4 9. Clarify Lysate (High-speed centrifugation) h3->h4 a1 10. Filter Supernatant (0.22 µm filter) h4->a1 a2 11. Analyze via HPLC a1->a2

References

Technical Support Center: Resolving Ambiguous Peaks in HPLC Analysis of Methanofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the High-Performance Liquid Chromatography (HPLC) analysis of methanofurans. This resource is tailored for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common challenges encountered during the chromatographic analysis of this unique class of compounds.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and step-by-step troubleshooting guides for specific issues you may encounter during the HPLC analysis of methanofurans.

FAQ 1: My methanofuran peak is broad and tailing. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue in the analysis of furan-containing compounds like methanofurans and can significantly impact resolution and quantitation. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

Common Causes and Solutions:

  • Secondary Silanol Interactions: The furan moiety and other polar groups in methanofurans can interact with residual silanol groups on silica-based C18 columns, leading to peak tailing.[1]

    • Solution 1: Mobile Phase Modification: Add a competitive amine modifier, such as triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1% v/v) to the mobile phase. These modifiers compete for the active silanol sites, reducing their interaction with the this compound analyte.

    • Solution 2: pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your this compound analyte.[2] For basic methanofurans, a lower pH (e.g., pH 2.5-3.5) can protonate the molecule and minimize interactions with silanols.

    • Solution 3: Alternative Stationary Phase: Consider using a column with a different stationary phase that is less prone to silanol interactions, such as a phenyl-hexyl or a polar-embedded phase.[3] For chiral separations of furan derivatives, cyclodextrin-based stationary phases have also been shown to be effective.[4]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Column Degradation: Voids in the column packing or a contaminated inlet frit can cause poor peak shape for all analytes.

    • Solution: First, try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, replacing the column may be necessary. Using a guard column is a good preventative measure.

Troubleshooting Workflow for Peak Tailing:

Caption: Troubleshooting workflow for addressing peak tailing in this compound analysis.

FAQ 2: I am observing what appears to be a single, broad peak, but I suspect it might be multiple co-eluting this compound isomers or degradation products. How can I confirm and resolve this?

Answer:

Co-elution is a common challenge, especially when dealing with complex mixtures containing structurally similar compounds like isomers or degradation products. A seemingly broad or asymmetrical peak can indeed be multiple unresolved components.

Confirmation of Co-elution:

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it is a strong indication of co-eluting species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is a definitive way to identify co-eluting compounds. By examining the mass spectra across the chromatographic peak, you can determine if multiple mass-to-charge ratios (m/z) are present.

Strategies for Resolving Co-eluting Peaks:

  • Optimize Mobile Phase Composition:

    • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter selectivity and improve separation.

    • Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

    • Adjust pH: For ionizable methanofurans, altering the mobile phase pH can change their retention times and potentially resolve co-eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step.

    • Different Reverse-Phase Chemistry: A C18 column may not provide enough selectivity. Consider a phenyl-hexyl or a polar-embedded phase column to exploit different separation mechanisms like π-π interactions.[3]

    • Chiral Stationary Phases: For enantiomeric methanofurans, a chiral stationary phase, such as a cyclodextrin-based column, may be necessary.[4]

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.

Decision Tree for Resolving Co-elution:

Coelution_Resolution Start Suspected Co-elution Confirm_Coelution Confirm with DAD/PDA Peak Purity or LC-MS Analysis Start->Confirm_Coelution Optimize_Mobile_Phase Optimize Mobile Phase Confirm_Coelution->Optimize_Mobile_Phase Change_Organic Change Organic Modifier (ACN <-> MeOH) Optimize_Mobile_Phase->Change_Organic Adjust_Gradient Adjust Gradient Slope Optimize_Mobile_Phase->Adjust_Gradient Adjust_pH Adjust pH Optimize_Mobile_Phase->Adjust_pH Resolution_Achieved Resolution Achieved? Change_Organic->Resolution_Achieved Adjust_Gradient->Resolution_Achieved Adjust_pH->Resolution_Achieved Change_Column Change Stationary Phase Resolution_Achieved->Change_Column No End Peaks Resolved Resolution_Achieved->End Yes Change_Column->Optimize_Mobile_Phase Re-optimize Sample_Prep_Workflow Start Plasma Sample Pretreat Pre-treatment (Add IS, Acidify) Start->Pretreat SPE Solid-Phase Extraction (C18) Pretreat->SPE Condition Condition (Methanol, Water) SPE->Condition Load Load Sample SPE->Load Wash Wash (5% Methanol) SPE->Wash Elute Elute (Methanol) SPE->Elute Condition->Load Load->Wash Wash->Elute Dry_Reconstitute Evaporate and Reconstitute in Mobile Phase Elute->Dry_Reconstitute Analysis HPLC Analysis Dry_Reconstitute->Analysis

References

"dealing with the oxygen sensitivity of enzymes in the methanogenesis pathway"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with the oxygen-sensitive enzymes of the methanogenesis pathway. This resource provides troubleshooting guidance and frequently asked questions to help you navigate the challenges of maintaining an anoxic environment for your experiments.

Troubleshooting Guides

This section is designed to help you diagnose and resolve common issues encountered during the cultivation of methanogens and the handling of their enzymatic pathways.

Issue 1: Low or No Methane Production

Symptom: Your methanogen culture is not producing the expected yield of methane, or there is no detectable methane production at all.

Possible Cause Troubleshooting Step Recommended Action
Oxygen Contamination Check the redox indicator (resazurin) in your medium. A pink or red color indicates the presence of oxygen.[1]1. Discard the contaminated culture. 2. Review your anaerobic technique, ensuring all gassing and transfer steps are performed correctly. 3. Check for leaks in your cultivation vessels (e.g., Hungate tubes, serum bottles).[2]
Inadequate Reducing Conditions Verify the redox potential of your medium. For methanogens, the ORP should be below -300 mV.[3][4]1. Ensure fresh reducing agents (e.g., sodium sulfide, cysteine) were added to the medium before inoculation.[1][2] 2. If using a pre-reduced medium, ensure it was stored properly and that the seal is intact.
Substrate Limitation Confirm the presence and concentration of necessary substrates (e.g., H₂, CO₂, acetate, methanol).[3][4]1. For hydrogenotrophic methanogens, repressurize the headspace with an H₂/CO₂ gas mixture (typically 80:20).[2][5] 2. For other types, ensure the correct carbon source is present in the medium at an appropriate concentration.
Incorrect Gas Composition Analyze the headspace gas composition. An incorrect ratio of H₂ to CO₂ can limit growth for some species.For many common methanogens, an 80% H₂/ 20% CO₂ atmosphere is optimal.[4][6] Adjust the gas mixture as needed for your specific strain.
Temperature Fluctuation Check the incubator temperature. Methanogens have optimal temperature ranges (mesophilic or thermophilic).Ensure the incubator is maintaining a stable temperature suitable for your cultured species. For mesophilic systems, temperature should not vary by more than 0.6°C.[7]
pH Imbalance Measure the pH of the culture medium. The optimal pH for most methanogens is near neutrality.[1]Adjust the pH using sterile, anaerobic solutions of acid or base if necessary. Ensure your medium is well-buffered, often with a bicarbonate system under a CO₂ atmosphere.[1]
Issue 2: Culture Fails to Grow or Crashes After Initial Growth

Symptom: After inoculation, there is no sign of growth (no increase in turbidity or methane), or the culture begins to grow and then abruptly dies off.

Possible Cause Troubleshooting Step Recommended Action
Oxygen Toxicity This is the most common cause. Even brief exposure to oxygen can be lethal to strict anaerobes.[2][8]1. Implement stricter anaerobic techniques. Use of an anaerobic chamber is highly recommended for sensitive manipulations.[9][10] 2. Ensure all solutions and materials entering the anaerobic environment are thoroughly deoxygenated.
Sulfide Toxicity While necessary as a reducing agent, high concentrations of sodium sulfide can be toxic to some methanogens.[11]1. Prepare fresh reducing agent solutions and add them to the medium just before inoculation to minimize the concentration of toxic oxidized sulfur compounds.[11] 2. Rinse sulfide crystals before weighing to remove toxic surface sulfite.[11]
Contamination with Aerobic or Facultative Anaerobic Bacteria Examine a sample of your culture under a microscope. Look for morphologies that are inconsistent with your methanogen.1. Obtain a pure culture of your methanogen. The Hungate roll tube technique is a common method for isolating colonies.[2] 2. Review your aseptic technique to prevent future contamination.
Accumulation of Toxic Byproducts In batch cultures, metabolic byproducts can accumulate to inhibitory levels.1. Subculture to fresh medium more frequently. 2. Consider using a fed-batch or continuous culture system for longer-term experiments.

Frequently Asked Questions (FAQs)

Q1: Why are the enzymes in the methanogenesis pathway so sensitive to oxygen?

A1: Many enzymes in the methanogenesis pathway rely on cofactors and active sites with highly reduced metal centers, which are readily oxidized by oxygen. The key terminal enzyme, methyl-coenzyme M reductase (MCR), contains a nickel cofactor called F430.[12][13] For catalysis, this nickel atom must be in the +1 oxidation state (Ni(I)).[14] Oxygen rapidly oxidizes Ni(I) to the inactive Ni(II) or Ni(III) states, irreversibly damaging the enzyme and halting methanogenesis.[14][15] This makes MCR one of the most oxygen-sensitive enzymes known.[14]

Q2: My resazurin indicator is colorless, but I'm still not getting any methane production. What could be the problem?

A2: While a colorless resazurin indicator suggests a low redox potential (below -110 mV), this alone doesn't guarantee optimal conditions for methanogenesis, which requires a potential as low as -300 mV.[3][11] Other factors could be at play:

  • Sub-optimal Redox Potential: The redox potential may not be low enough for the initial enzymes in the pathway to function, even if it's low enough to reduce resazurin.

  • Nutrient Limitation: Your medium may be lacking essential vitamins or trace metals.[2]

  • Incorrect Substrate: Ensure you are providing the correct substrate (e.g., H₂/CO₂, acetate, methanol) for the specific species of methanogen you are cultivating.[3]

  • Inoculum Viability: The inoculum itself may have been compromised by brief oxygen exposure before transfer.

Q3: What is the best way to prepare and maintain an anoxic medium?

A3: The Hungate technique and its variations are the gold standard for preparing prereduced, anoxic media.[1][2] The basic steps involve:

  • Boiling: The medium is boiled under a stream of oxygen-free gas (e.g., N₂/CO₂) to drive out dissolved oxygen.[1]

  • Gassing: The headspace of the container is repeatedly evacuated and refilled with the oxygen-free gas mixture.[1] A vacuum-vortex method can accelerate this process for smaller volumes.[16]

  • Addition of Reducing Agents: Once the medium is anoxic, reducing agents like sodium sulfide and cysteine are added to lower the redox potential.[1][2]

  • Sealing: The vessel is sealed with a gas-tight butyl rubber stopper and an aluminum crimp seal to prevent oxygen ingress.[2]

  • Sterilization: The sealed medium is then autoclaved.[1]

Q4: Can I work with methanogens without an anaerobic chamber?

A4: Yes, it is possible, though more technically challenging. Techniques like the Hungate roll tube method were developed for this purpose.[2][3] This involves manipulating cultures in tubes or serum bottles while continuously flushing the headspace with a stream of sterile, anoxic gas through a gassing cannula.[1] However, for complex manipulations or when working with extremely oxygen-sensitive enzymes, an anaerobic chamber (glove box) provides a more stable and reliable anoxic environment.[9][10]

Q5: How can I confirm my culture is a methanogen and not a contaminant?

A5: Methanogens have a unique characteristic that can be used for identification: the presence of coenzyme F420. This coenzyme autofluoresces under UV light (around 420 nm).[5] You can check your culture for contaminants by examining it with an epifluorescence microscope. Methanogen cells will fluoresce a blue-green color, while most common bacterial contaminants will not.[5]

Quantitative Data Summary

Table 1: Key Environmental Parameters for Methanogen Cultivation
ParameterRecommended ValueNotes
Redox Potential (ORP) < -300 mVEssential for the activity of key enzymes.[3][4]
pH 6.8 - 7.2Most methanogens prefer a neutral pH.[17]
Temperature Mesophilic: 35-37°CThermophilic: 55°CTemperature stability is crucial; daily variation should be <0.5-2°C.[7][17]
Ammonia Concentration < 2000 ppmConcentrations between 1500-3000 mg/L can be inhibitory.[7]
Sodium Concentration 3500 - 5500 ppmHigh salt concentrations can inhibit the process.[7]
Headspace Gas (H₂-utilizing) 80% H₂ / 20% CO₂A common mixture, but may vary depending on the species.[2][5]

Experimental Protocols

Protocol 1: Preparation of Anoxic Liquid Medium (Hungate Technique)

Objective: To prepare a sterile, prereduced liquid medium suitable for the cultivation of strict anaerobes like methanogens.

Materials:

  • Serum bottles or Hungate tubes with butyl rubber stoppers and aluminum crimp seals.[2]

  • Gassing manifold with sterile filter, connected to an oxygen-free gas source (e.g., 80% N₂ / 20% CO₂).

  • Basic anaerobic medium components.

  • Reducing agents: Cysteine-HCl, Na₂S·9H₂O.

  • Redox indicator: Resazurin solution (0.1%).[1]

Procedure:

  • Prepare the basal medium without reducing agents and add 1 mL/L of resazurin solution. The medium will be pink.

  • Dispense the medium into serum bottles (e.g., 50 mL in a 120 mL bottle).

  • Place the bottles in a hot water bath (~100°C) to decrease the solubility of O₂.[18]

  • While heating, insert a sterile gassing cannula connected to the oxygen-free gas source into the bottle, ensuring the gas flows over the surface of the liquid to flush out oxygen. Continue for 20-30 minutes.[18]

  • Remove the gassing cannula and immediately seal the bottle with a butyl rubber stopper and aluminum crimp.

  • Autoclave the sealed bottles at 121°C for 20 minutes. Use an autoclave certified for closed vessels to prevent explosions.[18]

  • After the medium has cooled, aseptically add the reducing agents via a sterile, anoxic syringe. First, add cysteine-HCl, then Na₂S·9H₂O.

  • Incubate the medium (e.g., at 37°C) until the resazurin indicator turns from pink to colorless, signifying a sufficiently low redox potential.[5] The medium is now ready for inoculation.

Protocol 2: Troubleshooting Low Methane Yield via Headspace Gas Analysis

Objective: To determine if gas composition or oxygen contamination is the cause of poor methane production.

Materials:

  • Gas-tight syringe.

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD).

  • Appropriate columns for separating CH₄, CO₂, O₂, and N₂.

Procedure:

  • Sampling: Carefully remove a gas sample (e.g., 100-500 µL) from the headspace of your culture vessel using a gas-tight syringe.

  • Injection: Immediately inject the gas sample into the GC.

  • Analysis: Analyze the resulting chromatogram to determine the concentration of key gases.

    • Methane (CH₄) and Carbon Dioxide (CO₂): A low CH₄/CO₂ ratio may indicate a problem with the methanogenic process. A yellow flame at a waste gas burner can also indicate high CO₂ levels.[7]

    • Oxygen (O₂) and Nitrogen (N₂): The presence of significant levels of O₂ or N₂ (typically in a ~1:4 ratio, characteristic of air) is a clear indicator of a leak in your system or contamination during gas exchange.[19]

  • Interpretation:

    • High O₂/N₂: Your system has an air leak. Identify and fix the source of the leak (e.g., faulty stopper, loose crimp seal).

    • High CO₂, Low CH₄: The methanogenic pathway is inhibited. This could be due to subtle oxygen toxicity, pH drop, or accumulation of inhibitory substances like volatile fatty acids.[7]

    • Low H₂ (if applicable), Low CH₄: The hydrogenotrophic pathway is not functioning correctly. This could be due to enzyme inactivation or a lack of other necessary components.

Visualizations

Methanogenesis_Pathway Simplified Methanogenesis Pathways cluster_CO2_Reduction CO₂ Reduction Pathway cluster_Methylotrophic Methylotrophic Pathway cluster_Acetoclastic Acetoclastic Pathway CO2 CO₂ Formyl_MF Formyl-methanofuran CO2->Formyl_MF Formyl_H4MPT Formyl-H₄MPT Formyl_MF->Formyl_H4MPT Methenyl_H4MPT Methenyl-H₄MPT⁺ Formyl_H4MPT->Methenyl_H4MPT Methylene_H4MPT Methylene-H₄MPT Methenyl_H4MPT->Methylene_H4MPT F420-dependent Dehydrogenase (O₂ Sensitive) Methyl_H4MPT Methyl-H₄MPT Methylene_H4MPT->Methyl_H4MPT Methyl_CoM_Final Methyl-Coenzyme M Methyl_H4MPT->Methyl_CoM_Final Methanol Methanol Methyl_CoM_Methylotrophic Methyl-Coenzyme M Methanol->Methyl_CoM_Methylotrophic Acetate Acetate Acetyl_CoA Acetyl-CoA Acetate->Acetyl_CoA Methyl_H4SPT Methyl-H₄SPT Acetyl_CoA->Methyl_H4SPT Methyl_CoM_Acetoclastic Methyl-Coenzyme M Methyl_H4SPT->Methyl_CoM_Acetoclastic Methane Methane (CH₄) Methyl_CoM_Final->Methane Methyl-coenzyme M Reductase (MCR) (Extremely O₂ Sensitive)

Caption: Key pathways of methanogenesis converge on the final, extremely oxygen-sensitive MCR step.

Troubleshooting_Workflow Troubleshooting Logic for Low Methane Yield Start Low / No Methane Production Check_Indicator Is Resazurin Indicator Pink? Start->Check_Indicator Check_Gas Analyze Headspace Gas (O₂/N₂) Check_Indicator->Check_Gas No Oxygen_Contamination Result: Severe Oxygen Contamination Action: Discard, Review Technique Check_Indicator->Oxygen_Contamination Yes Check_Substrate Substrate/Nutrients Limiting? Check_Gas->Check_Substrate No Air_Leak Result: Air Leak Detected Action: Find and Seal Leak Check_Gas->Air_Leak Yes Check_pH_Temp pH / Temperature Out of Range? Check_Substrate->Check_pH_Temp No Replenish_Substrate Action: Add Substrates, Repressurize Headspace Check_Substrate->Replenish_Substrate Yes Adjust_Conditions Action: Adjust pH/Temp, Check Buffering Check_pH_Temp->Adjust_Conditions Yes Success Methane Production Restored Check_pH_Temp->Success No, Conditions OK Oxygen_Contamination->Start Restart Air_Leak->Start Restart Replenish_Substrate->Success Adjust_Conditions->Success

Caption: A decision tree for systematically troubleshooting low methane production in experiments.

Anaerobic_Experiment_Workflow General Workflow for Anaerobic Cultivation cluster_prep Preparation (Aerobic Bench) cluster_anoxic Anoxic Processing (Gassing Station / Anaerobic Chamber) cluster_incubation Incubation & Analysis Prep_Media 1. Prepare Basal Medium Deoxygenate 3. Deoxygenate Medium (Boil & Gas Flush) Prep_Media->Deoxygenate Prep_Tools 2. Prepare Glassware & Tools Seal 4. Seal & Autoclave Medium Deoxygenate->Seal Add_Reductants 5. Add Reducing Agents & Supplements Seal->Add_Reductants Inoculate 6. Inoculate Culture Add_Reductants->Inoculate Incubate 7. Incubate at Optimal Temp Inoculate->Incubate Monitor 8. Monitor Growth (Methane, OD) Incubate->Monitor Sample 9. Aseptic/Anoxic Sampling Monitor->Sample

Caption: A generalized workflow for handling oxygen-sensitive methanogen cultures.

References

Technical Support Center: Minimizing Degradation of Methanofuran Samples for Metabolomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methanofuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize sample degradation and ensure the integrity of your metabolomic analysis.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound samples.

Problem Potential Cause Recommended Solution
Low or no this compound detected in the sample. Degradation during sample collection and quenching: Metabolic activity was not halted quickly enough, leading to the enzymatic or chemical breakdown of this compound.Immediately quench cell metabolism by rapidly introducing the sample into a cold solvent solution. A commonly used quenching solution is 60% methanol pre-cooled to -40°C or lower. For some microorganisms, a cold glycerol-saline solution may reduce metabolite leakage.[1]
Inefficient extraction: The chosen extraction solvent and method are not effectively lysing the cells and solubilizing this compound.Use a robust extraction method suitable for methanogenic archaea. A common approach is extraction with aqueous ethanol (e.g., 80%) at an elevated temperature (e.g., 80°C) to ensure cell lysis and solubilization of coenzymes.[2] For complex samples, a two-phase extraction using a chloroform/methanol/water mixture can be employed to separate polar metabolites like this compound from lipids.
Degradation during storage: Samples were not stored at a low enough temperature, or have undergone multiple freeze-thaw cycles.Store all sample extracts at -80°C to minimize degradation.[3] Avoid repeated freeze-thaw cycles, as they can lead to metabolite degradation. Aliquot samples into smaller volumes before freezing if multiple analyses are planned.
Inconsistent this compound levels across replicate samples. Variable quenching time: The time between sample collection and quenching is not consistent across all samples.Standardize the quenching procedure to ensure that all samples are processed with the same timing. Any delay can significantly alter the metabolic profile.
Incomplete cell lysis: The extraction procedure is not consistently breaking open all cells, leading to variable yields of intracellular metabolites.Ensure thorough homogenization during extraction. Methods like bead beating or sonication can be used to ensure complete cell disruption.
Precipitation of this compound during storage or processing: Changes in solvent composition or temperature may cause the analyte to precipitate out of solution.Visually inspect samples for any precipitate. If precipitation is suspected, try vortexing or sonicating the sample. Ensure that the final solvent composition is appropriate for keeping this compound in solution.
Presence of unexpected peaks in the chromatogram. Contamination: Contamination from solvents, labware, or carryover from previous samples.Use high-purity solvents (e.g., LC-MS grade). Ensure all labware is thoroughly cleaned. Run blank injections between samples to check for carryover.
Degradation products: The unexpected peaks may be degradation products of this compound due to improper handling.Review sample handling procedures for any steps that might induce degradation (e.g., exposure to extreme pH or high temperatures). Analyze for known degradation products of furan-containing compounds, such as furoic acid.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound samples?

A1: For long-term storage, it is crucial to store this compound extracts at -80°C.[3] This minimizes enzymatic and chemical degradation, preserving the integrity of the metabolome. For short-term storage during sample preparation, samples should be kept on dry ice or at least at -20°C.

Q2: How can I efficiently quench the metabolism of methanogenic archaea?

A2: Rapidly quenching metabolic activity is critical. A widely used and effective method is to plunge the cell culture directly into a pre-chilled quenching solution, such as 60% methanol at -40°C or colder.[1] The large volume and low temperature of the quenching solution ensure that cellular enzymes are instantly inactivated.

Q3: What is the recommended method for extracting this compound from cell pellets?

A3: A reliable method for extracting coenzymes from methanogens involves using hot aqueous ethanol.[2] After quenching and pelleting the cells, they can be resuspended in 80% ethanol and incubated at 80°C. This procedure effectively lyses the cells and solubilizes the polar coenzymes, including this compound. Subsequent centrifugation will separate the soluble extract from the cell debris.

Q4: Are there any known degradation pathways for this compound that I should be aware of?

A4: While specific degradation pathways for this compound are not extensively documented, its furan ring structure makes it susceptible to degradation under certain conditions. Furan compounds can be sensitive to acidic conditions, which can lead to ring-opening reactions.[6] Additionally, thermal degradation and oxidation can occur, particularly at elevated temperatures.[5] It is therefore important to avoid exposing samples to harsh pH conditions and high temperatures during processing.

Q5: What are the key parameters to consider for LC-MS/MS analysis of this compound?

A5: For reliable LC-MS/MS analysis, consider the following:

  • Chromatography: Reversed-phase chromatography is often suitable for separating coenzymes.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode can be used, depending on the specific this compound variant and its charge state.

  • Mass Spectrometry: Use a triple quadrupole or high-resolution mass spectrometer for sensitive and specific detection. Develop a Multiple Reaction Monitoring (MRM) method by selecting appropriate precursor and product ion transitions for the specific this compound variant you are analyzing.

Experimental Protocols

Protocol 1: Quenching and Extraction of this compound from Methanogenic Archaea

This protocol is designed to rapidly halt metabolic activity and efficiently extract this compound for metabolomic analysis.

Materials:

  • 60% Methanol in water (v/v), pre-chilled to -40°C or below

  • 80% Ethanol in water (v/v)

  • Centrifuge capable of reaching high speeds and maintaining low temperatures

  • Dry ice

  • Vortex mixer

  • Water bath or heating block set to 80°C

Procedure:

  • Quenching:

    • For each sample, prepare a tube containing 5 volumes of pre-chilled 60% methanol.

    • Rapidly transfer 1 volume of the methanogen cell culture directly into the cold methanol solution.

    • Immediately vortex the mixture to ensure rapid and uniform quenching.

    • Place the quenched sample on dry ice.

  • Cell Harvesting:

    • Centrifuge the quenched sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the cells.

    • Carefully decant and discard the supernatant.

  • Extraction:

    • Resuspend the cell pellet in 1 mL of 80% ethanol.

    • Vortex thoroughly to ensure the pellet is fully dispersed.

    • Incubate the sample at 80°C for 5 minutes to facilitate cell lysis and extraction of metabolites.

    • After incubation, immediately place the sample on ice to cool.

  • Sample Clarification:

    • Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube.

  • Storage:

    • Store the clarified extract at -80°C until you are ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_quenching Quenching cluster_harvesting Harvesting cluster_extraction Extraction cluster_clarification Clarification & Storage q1 Cell Culture q2 Add to Cold -40°C 60% Methanol q1->q2 Rapid Transfer h1 Centrifuge at 4°C q2->h1 h2 Discard Supernatant h1->h2 e1 Resuspend in 80% Ethanol h2->e1 e2 Incubate at 80°C e1->e2 c1 Centrifuge at 4°C e2->c1 c2 Collect Supernatant c1->c2 c3 Store at -80°C c2->c3

Caption: Experimental workflow for this compound sample preparation.

degradation_pathways cluster_improper_quenching Improper Quenching cluster_improper_storage Improper Storage cluster_extreme_ph Extreme pH M Intact this compound IQ Enzymatic Degradation M->IQ Delayed Quenching IS Thermal Degradation M->IS High Temperature Freeze-Thaw Cycles PH Hydrolysis (e.g., Furan Ring Opening) M->PH Acidic/Basic Conditions DP Degradation Products (e.g., Furoic Acid, etc.) IQ->DP IS->DP PH->DP

Caption: Potential degradation pathways for this compound samples.

References

"protocol modifications for working with low abundance Methanofuran species"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with low-abundance Methanofuran species. The following sections address common challenges encountered during enrichment, cultivation, and molecular analysis.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to work with low-abundance this compound species?

A: Working with low-abundance this compound species presents several challenges. These organisms are often slow-growing, strictly anaerobic, and may be outcompeted by other microbes, such as sulfate reducers, in enrichment cultures.[1][2] Their low biomass in environmental samples makes DNA and RNA extraction difficult, often resulting in low yields and poor quality nucleic acids that can be challenging for downstream applications like PCR and sequencing.[3][4]

Q2: What are the key considerations for enriching rare this compound species from environmental samples?

A: Successful enrichment requires mimicking the natural habitat as closely as possible.[5] Key considerations include:

  • Anaerobic Conditions: Strict anoxia is crucial for the growth of methanogens.[6][7][8]

  • Substrate Provision: Providing specific substrates that favor methanogenesis, such as a headspace of H₂/CO₂, can selectively enrich for hydrogenotrophic methanogens.[1][2][9]

  • Competition: Be aware of competing microorganisms. For instance, high sulfate concentrations can favor the growth of sulfate-reducing bacteria over methanogens.[1][2]

  • Patience: Enrichment cultures may require long incubation periods, sometimes up to a year, to show significant methanogenic activity.[10]

Q3: My PCR amplification of DNA from a low-biomass sample is failing. What are the common causes?

A: PCR failure with low-biomass samples is a common issue. Potential causes include:

  • Low DNA Concentration: The amount of template DNA may be below the detection limit of the PCR assay.[11][12]

  • Poor DNA Purity: Environmental samples can contain PCR inhibitors (e.g., humic acids, calcium) that interfere with the polymerase enzyme.[13][14]

  • Suboptimal PCR Conditions: The annealing temperature, primer concentrations, or extension time may not be optimized for your specific target and template concentration.[11][15]

  • Primer-Dimer Formation: At low template concentrations, primers are more likely to anneal to each other, forming primer-dimers that are preferentially amplified.[11]

Troubleshooting Guides

Guide 1: Low DNA Yield from Environmental Samples
Symptom Possible Cause Recommended Solution
No or very low DNA pellet/concentration after extraction. Insufficient cell lysis of archaeal cell walls.[16]Incorporate a combination of mechanical (bead-beating) and enzymatic (e.g., Proteinase K) lysis steps.[3][16] Consider a freeze-thaw step or grinding cells frozen in liquid N₂ before lysis.[17]
Low initial biomass in the sample.Increase the starting sample volume if possible. Use a carrier molecule like poly-dIdC to improve DNA precipitation and recovery.[13]
DNA degradation during extraction.Minimize freeze-thaw cycles and work on ice. Ensure all solutions are sterile and nuclease-free.
Loss of DNA during purification steps.Use spin columns or magnetic beads specifically designed for low DNA input. Consider ethanol precipitation with glycogen as a co-precipitant to enhance recovery of small DNA amounts.[12]
Guide 2: PCR Amplification Failure or Low Yield
Symptom Possible Cause Recommended Solution
No PCR product. Insufficient template DNA.Increase the number of PCR cycles.[12] Consider a nested PCR approach for higher sensitivity.[12] Use more sensitive detection methods like qPCR.[9]
Presence of PCR inhibitors.Purify the DNA template further using a cleanup kit. Diluting the template can sometimes overcome inhibition.[11]
Suboptimal annealing temperature.Perform a gradient PCR to determine the optimal annealing temperature for your primers.[11][18]
Low PCR product yield. Non-optimal reagent concentrations.Optimize MgCl₂ and dNTP concentrations.[11][15]
Inefficient enzyme activity.Use a high-fidelity DNA polymerase designed for challenging templates. Ensure the enzyme is not expired and has been stored correctly.
Smeared bands on agarose gel. Degraded DNA template.Use freshly extracted DNA. Assess DNA integrity via gel electrophoresis before PCR.
Non-specific primer annealing.Increase the annealing temperature. Redesign primers for higher specificity.[11]
Presence of primer-dimers. High primer concentration or low template amount.Reduce the primer concentration.[11] Consider using a hot-start Taq polymerase.

Data Presentation

Table 1: Comparison of DNA Extraction Methods from Low-Biomass Samples

Extraction Method Reported DNA Yield (ng/μL) Sample Type Key Protocol Feature Reference
Developed Protocol62.3 ± 1.52Alkaline hot-spring sedimentsAddition of activated charcoal, PVPP, and CaCl₂[14]
Developed Protocol70.6 ± 2.08Alkaline hot-spring soilAddition of activated charcoal, PVPP, and CaCl₂[14]
Pre-flush Tap Water (Tap 1)29.5 - 60.5 ng (total yield)Chlorinated drinking waterFiltration-based concentration[19]
Pre-flush Tap Water (Tap 2)6.85 - 9.35 ng (total yield)Chlorinated drinking waterFiltration-based concentration[19]
Mol_MasterPure23.5 (9.7) ng (total yield)Low concentration microbial mock communityLytic method to improve Gram-positive recovery[4]

Experimental Protocols

Protocol 1: Enrichment and Isolation of this compound Species

This protocol is a generalized approach based on methods for enriching rare methanogens.

  • Media Preparation: Prepare a minimal mineral medium under anaerobic conditions.[1] The medium should contain essential trace elements and a reducing agent to maintain a low redox potential.[6]

  • Inoculation: In an anaerobic chamber, add your environmental sample (e.g., sediment, water) to the sterile, anoxic medium in a serum bottle.[10]

  • Incubation: Seal the bottles with butyl rubber stoppers and aluminum crimps. Pressurize the headspace with a sterile, anaerobic gas mixture, typically H₂/CO₂ (80:20, v/v).[1][2] Incubate at a temperature relevant to the source environment in the dark without shaking.

  • Monitoring: Periodically measure methane production in the headspace using gas chromatography.[2]

  • Sub-culturing: Once significant methane production is detected, transfer a small aliquot of the enrichment culture to fresh medium to further select for the desired methanogens.

  • Isolation: To obtain a pure culture, use a dilution-to-extinction method in liquid medium or the Hungate roll-tube technique with solid medium.[19][20]

Protocol 2: DNA Extraction from Low-Biomass Samples

This protocol combines several recommended modifications for improved DNA yield.

  • Sample Collection and Lysis:

    • Concentrate microbial cells from a large volume of water by filtration or from soil/sediment samples.

    • Resuspend the cell pellet in a lysis buffer containing Tris-HCl, EDTA, and NaCl.[14]

    • Add lysozyme and mutanolysin and incubate to degrade bacterial cell walls.[20]

    • For robust archaeal lysis, incorporate a bead-beating step followed by incubation with Proteinase K and SDS.[3][20] An alternative is to grind the cell pellet in liquid nitrogen before enzymatic lysis.[17]

  • DNA Purification:

    • Perform phenol-chloroform extractions to remove proteins and lipids.[17]

    • Precipitate the DNA using isopropanol or ethanol. Add a carrier such as glycogen or poly-dIdC to maximize the recovery of small DNA amounts.[12][13]

    • Wash the DNA pellet with 70% ethanol and resuspend in a nuclease-free buffer.

  • Quality Control:

    • Quantify the DNA using a fluorometric method (e.g., Qubit), which is more sensitive and specific for dsDNA than spectrophotometry.[19]

    • Assess DNA purity using a spectrophotometer (e.g., NanoDrop) by checking the A260/280 and A260/230 ratios.

    • If PCR inhibition is suspected, consider using a commercial DNA cleanup kit.

Visualizations

experimental_workflow cluster_enrichment Enrichment & Isolation cluster_molecular Molecular Analysis Sample Environmental Sample Enrich Anaerobic Enrichment (H2/CO2) Sample->Enrich Monitor Monitor Methane Production Enrich->Monitor Isolate Isolation (Dilution/Roll-tube) Monitor->Isolate Extract DNA Extraction (Low-Biomass Protocol) Isolate->Extract PCR PCR Amplification (e.g., 16S rRNA) Extract->PCR Sequence Sequencing PCR->Sequence Analysis Data Analysis Sequence->Analysis

Caption: Experimental workflow for studying low-abundance this compound species.

troubleshooting_pcr rect_node rect_node start No/Low PCR Product q1 Check DNA Concentration & Purity start->q1 q2 Run Gradient PCR? q1->q2 OK sol1 Purify DNA Use Carrier q1->sol1 Low/Impure q3 Increase PCR Cycles? q2->q3 Optimal Temp sol2 Optimize Annealing Temperature q2->sol2 Non-optimal Temp q4 Redesign Primers? q3->q4 No sol3 Increase Sensitivity (e.g., Nested PCR) q3->sol3 Yes sol4 Improve Specificity q4->sol4 Yes

Caption: Troubleshooting decision tree for low-yield PCR experiments.

References

Validation & Comparative

"comparative analysis of Methanofuran structures from different archaeal species"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural diversity of Methanofurans, key coenzymes in methanogenesis. This document provides a detailed comparison of Methanofuran structures isolated from various archaeal species, supported by quantitative data, experimental protocols for their characterization, and visualizations of their molecular frameworks.

Introduction to Methanofurans

Methanofurans are a unique class of coenzymes essential for the metabolic pathway of methanogenesis, the biological production of methane, which is exclusively carried out by certain archaea. These molecules play a crucial role as C1 carriers in the initial steps of carbon dioxide fixation. While all Methanofurans share a common core structure, variations in their side-chain modifications lead to structural diversity across different methanogenic species. Understanding these structural nuances is critical for elucidating the precise mechanisms of methanogenesis and for potential applications in biotechnology and drug development.

Structural Variations of Methanofurans

At least three major variants of this compound have been characterized, designated as this compound a, this compound b, and this compound c. The fundamental structure consists of a 4-[N-(γ-L-glutamyl-γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan core. The key differences between the variants lie in the terminal side-chain attached to this core.[1]

  • This compound a (MFR-a): This variant possesses a tricarboxyheptanoyl side chain.[2]

  • This compound b (MFR-b): This variant is characterized by a glutamyl-glutamyl side chain.[2]

  • This compound c (MFR-c): This variant is distinguished by a tricarboxy-2-hydroxyheptanoyl side chain, meaning it has an additional hydroxyl group compared to this compound a.[2]

The structural differences are summarized in the table below.

FeatureThis compound aThis compound bThis compound c
Core Structure 4-[N-(γ-L-glutamyl-γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan4-[N-(γ-L-glutamyl-γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan4-[N-(γ-L-glutamyl-γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-2-(aminomethyl)furan
Side Chain TricarboxyheptanoylGlutamyl-glutamylTricarboxy-2-hydroxyheptanoyl
Molecular Formula C34H44N4O15C29H39N5O11C34H44N4O16
Molecular Weight ( g/mol ) 748.7[3]633.26764.7
Archaeal Source (Example) Methanobacterium thermoautotrophicumMethanosarcina barkeriMethanobrevibacter smithii[1]

Visualization of this compound Core Structure and Variations

The following diagram illustrates the core structure of this compound and highlights the points of variation in the side chains of the different known types.

Methanofuran_Structures cluster_core This compound Core Structure cluster_variations Side Chain Variations (R-group) Furan 2-(aminomethyl)furan Phenoxy p-(beta-aminoethyl)phenoxymethyl Furan->Phenoxy ether linkage Glutamyl N-(gamma-L-glutamyl-gamma-L-glutamyl) Phenoxy->Glutamyl amide linkage MFRa This compound a (Tricarboxyheptanoyl) Glutamyl->MFRa attached to MFRb This compound b (Glutamyl-glutamyl) Glutamyl->MFRb attached to MFRc This compound c (Tricarboxy-2-hydroxyheptanoyl) Glutamyl->MFRc attached to

Caption: General structure of this compound and its variants.

Experimental Protocols

The characterization of this compound structures relies on a combination of sophisticated analytical techniques. Below are detailed protocols for the isolation, purification, and structural elucidation of these coenzymes.

Isolation and Purification of Methanofurans from Archaeal Cells

This protocol is a generalized procedure and may require optimization depending on the specific archaeal species and the this compound variant being isolated.

Materials:

  • Frozen archaeal cell paste (e.g., Methanobrevibacter smithii)

  • Anaerobic chamber or glove box

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 10 mM 2-mercaptoethanol)

  • Centrifuge and appropriate tubes

  • Chromatography columns (e.g., DEAE-Sephacel, Bio-Gel P-2)

  • HPLC system with a reverse-phase column (e.g., C18)

  • Lyophilizer

Procedure:

  • Cell Lysis:

    • Perform all initial steps under strict anaerobic conditions.

    • Freeze the archaeal cell paste with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Suspend the cell powder in the extraction buffer.

    • Lyse the cells by sonication or by passing them through a French pressure cell.

  • Clarification:

    • Centrifuge the cell lysate at high speed (e.g., 20,000 x g) for 30 minutes to remove cell debris.

    • Collect the supernatant containing the soluble proteins and coenzymes.

  • Anion-Exchange Chromatography:

    • Apply the supernatant to a DEAE-Sephacel column pre-equilibrated with the extraction buffer.

    • Wash the column extensively with the equilibration buffer.

    • Elute the bound Methanofurans using a linear gradient of NaCl (e.g., 0 to 1 M) in the extraction buffer.

    • Collect fractions and monitor for the presence of Methanofurans using UV-Vis spectroscopy (absorbance at ~300-330 nm).

  • Gel Filtration Chromatography:

    • Pool the fractions containing Methanofurans and concentrate them.

    • Apply the concentrated sample to a Bio-Gel P-2 column to desalt and further purify the Methanofurans.

    • Elute with the extraction buffer and collect the fractions containing the coenzyme.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using a reverse-phase HPLC system.

    • Use a suitable solvent system, for example, a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Collect the purified this compound peak.

  • Lyophilization:

    • Lyophilize the purified this compound to obtain a stable powder for storage and further analysis.

Structural Elucidation by NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D ¹H NMR: To identify the proton signals and their chemical environment.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within the molecule.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular fragments.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing and Analysis:

  • Process the acquired NMR data using appropriate software (e.g., TopSpin, Mnova).

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the cross-peaks in the 2D spectra to build up the molecular structure fragment by fragment.

  • Compare the obtained chemical shifts and coupling constants with literature values for known this compound structures.

Molecular Weight Determination by Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).

LC-MS/MS Analysis:

  • Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Liquid Chromatography: Use a C18 column with a gradient elution to separate the this compound from any remaining impurities.

  • Mass Spectrometry:

    • Acquire full scan mass spectra in both positive and negative ion modes to determine the molecular weight of the parent ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation patterns.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern to confirm the structure of the different components of the this compound molecule, such as the furan ring, the phenoxy group, and the side chain.

Biosynthesis Pathway Overview

The structural diversity of Methanofurans arises from variations in their biosynthetic pathways. The core furan ring is synthesized from precursors derived from glycolysis, while the side chains are assembled through distinct enzymatic reactions in different archaeal species. The following diagram provides a simplified overview of the logical flow of this compound biosynthesis.

Methanofuran_Biosynthesis Glycolysis Glycolysis Intermediates Furan_Core Furan Core Synthesis Glycolysis->Furan_Core Core_Assembly Core Structure Assembly Furan_Core->Core_Assembly Tyrosine Tyrosine Tyrosine->Core_Assembly Glutamate Glutamate Glutamate->Core_Assembly Side_Chain_Synth Side Chain Synthesis & Modification Core_Assembly->Side_Chain_Synth MFRa This compound a Side_Chain_Synth->MFRa MFRb This compound b Side_Chain_Synth->MFRb MFRc This compound c Side_Chain_Synth->MFRc

Caption: Simplified biosynthesis pathway of Methanofurans.

Conclusion

The comparative analysis of this compound structures reveals a fascinating diversity built upon a conserved molecular scaffold. The variations in the side chains likely reflect adaptations to the specific metabolic and environmental conditions of different archaeal species. The detailed experimental protocols provided in this guide offer a robust framework for the isolation and characterization of these vital coenzymes, paving the way for further research into the intricacies of methanogenesis and its potential applications.

References

A Comparative Guide to the Functional Differences of Methanofuran-a, -b, and -c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanofurans are a class of coenzymes essential for the initial step of methanogenesis in archaea, acting as one-carbon carriers. While all methanofurans share a common core structure, variations in their side chains give rise to different forms, including Methanofuran-a (MFR-a), this compound-b (MFR-b), and this compound-c (MFR-c). These structural distinctions, localized to their C2-substituent, are thought to influence their functional specificity and efficiency within different methanogenic pathways and organisms. This guide provides a comparative analysis of the known functional differences between these three key this compound variants, supported by available experimental data.

Structural and Occurrence Differences

The primary structural difference between this compound-a, -b, and -c lies in the composition of their side chains attached to the core 2-(aminomethyl)furan moiety.

  • This compound-a: Possesses a tricarboxyheptanoyl side chain. It is notably found in organisms like Methanobacterium thermoautotrophicum.

  • This compound-b: Features a glutamyl-glutamyl side chain. This variant is characteristic of methanogens such as Methanosarcina barkeri.

  • This compound-c: Is distinguished by a tricarboxy-2-hydroxyheptanoyl side chain. It has been identified in methanogens like Methanobrevibacter smithii.

These structural variations are significant as they are recognized by the enzyme formylthis compound dehydrogenase (Fmd), which catalyzes the first committed step in CO₂ reduction to methane: the formylation of the primary amino group of the this compound.

Functional Comparison: Enzyme Kinetics and Specificity

The functional divergence of this compound variants is most evident in their interaction with formylthis compound dehydrogenase. The available data, while not exhaustive for a direct side-by-side comparison under identical conditions, allows for an insightful analysis of their substrate specificity and kinetic parameters.

Quantitative Data Summary

The following table summarizes the available kinetic and substrate specificity data for formylthis compound dehydrogenase from different methanogenic archaea, each utilizing a specific type of this compound.

ParameterMethanosarcina barkeri (utilizes MFR-b)Methanobacterium thermoautotrophicum (utilizes MFR-a)Methanobacterium wolfeiMethanobrevibacter smithii (utilizes MFR-c)
Native this compound This compound-bThis compound-aThis compound-a likeThis compound-c
Apparent Km (formyl-MFR) 0.02 mM[1]Not ReportedNot ReportedNot Reported
kcat 640 s-1[1]Not ReportedNot ReportedNot Reported
Substrate Specificity Broad: Catalyzes dehydrogenation of N-furfurylformamide (11% relative activity), N-methylformamide (0.2%), formamide (0.1%), and formate (1%)[2]Specific for N-formylthis compound[2]Specific for N-formylthis compound[2]Data not available
Enzyme Type Molybdenum-dependent[3]Molybdenum or Tungsten-dependent[3]Molybdenum or Tungsten-dependentTungsten-dependent formylthis compound dehydrogenase (Fwd) is crucial for methanogenesis[4]

Inferred Functional Differences

From the available data, we can infer key functional distinctions:

  • Enzyme Specificity: The formylthis compound dehydrogenase from Methanobacterium thermoautotrophicum (utilizing MFR-a) and Methanobacterium wolfei exhibit high specificity for their native this compound structures. In contrast, the enzyme from Methanosarcina barkeri (utilizing MFR-b) displays a broader substrate tolerance, although with significantly reduced efficiency for non-native substrates.[2] This suggests that the side chain of this compound-a plays a more critical role in substrate recognition and binding by its cognate enzyme compared to the side chain of this compound-b.

  • Catalytic Efficiency: The kinetic parameters for the M. barkeri enzyme (kcat = 640 s-1, Km = 0.02 mM) indicate a highly efficient catalytic process with its native this compound-b.[1] The lack of comparable data for MFR-a and MFR-c prevents a direct comparison of catalytic efficiencies.

  • Metabolic Adaptation: The structural and functional diversity of methanofurans and their corresponding dehydrogenases likely reflects metabolic adaptations of different methanogenic archaea to their specific ecological niches and preferred substrates. For instance, the strict substrate specificity of the enzyme in hydrogenotrophic methanogens like M. thermoautotrophicum may be optimized for a singular, highly efficient pathway of CO₂ reduction. The broader specificity in the metabolically versatile M. barkeri might be advantageous in environments with fluctuating substrate availability.

Experimental Protocols

The following sections detail generalized methodologies for the purification of methanofurans and the kinetic analysis of formylthis compound dehydrogenase, based on protocols described in the literature.

Purification of Methanofurans
  • Cell Lysis: Harvest methanogenic archaea cells from culture by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) and lyse the cells by methods such as sonication or French press.

  • Centrifugation: Remove cell debris by ultracentrifugation to obtain a clear cell-free extract.

  • Anion Exchange Chromatography: Apply the cell-free extract to an anion exchange column (e.g., DEAE-sepharose). Elute the bound methanofurans using a salt gradient (e.g., 0 to 1 M NaCl).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purify the this compound-containing fractions by RP-HPLC on a C18 column. Use a gradient of an organic solvent (e.g., methanol or acetonitrile) in an aqueous buffer (e.g., 20 mM ammonium acetate) for elution.

  • Lyophilization: Collect the purified this compound fractions and lyophilize to obtain the purified compound. Confirm the identity and purity using techniques like mass spectrometry and NMR.

Kinetic Analysis of Formylthis compound Dehydrogenase
  • Enzyme Purification: Purify formylthis compound dehydrogenase from the cell-free extract of the respective methanogen using a combination of chromatographic techniques, such as anion exchange, hydrophobic interaction, and size-exclusion chromatography.

  • Assay Mixture: Prepare an anaerobic assay mixture in a cuvette sealed with a rubber stopper. The mixture typically contains a buffer (e.g., 100 mM potassium phosphate, pH 7.0), a reducing agent (e.g., dithiothreitol), and an artificial electron acceptor such as methyl viologen.

  • Enzyme and Substrate Addition: Add a known amount of the purified enzyme to the assay mixture. Initiate the reaction by adding varying concentrations of the purified formylthis compound (the substrate for the dehydrogenase activity).

  • Spectrophotometric Monitoring: Monitor the reduction of the electron acceptor spectrophotometrically at its specific wavelength (e.g., 578 nm for methyl viologen). The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis: Determine the initial reaction velocities at different substrate concentrations. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to calculate the kinetic parameters Km and Vmax. The turnover number (kcat) can be calculated from Vmax if the enzyme concentration is known.

Visualizations

Methanogenesis Pathway (Initial Steps)

Methanogenesis_Pathway CO2 CO₂ Formyl_MFR Formyl-Methanofuran CO2->Formyl_MFR Formylthis compound Dehydrogenase MFR This compound (MFR-a, -b, or -c) MFR->Formyl_MFR Formyl_H4MPT Formyl-H₄MPT Formyl_MFR->Formyl_H4MPT Formyltransferase H4MPT Tetrahydromethanopterin (H₄MPT) H4MPT->Formyl_H4MPT To_Methane Further reduction steps to Methane (CH₄) Formyl_H4MPT->To_Methane

Caption: Initial steps of the CO₂ reduction pathway in methanogenesis.

General Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_purification Purification cluster_assay Kinetic Assay Cell_Culture Methanogen Cell Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Chromatography_MFR This compound Purification (Ion Exchange, HPLC) Cell_Lysis->Chromatography_MFR Chromatography_Enzyme Enzyme Purification (Multiple Steps) Cell_Lysis->Chromatography_Enzyme Assay_Setup Anaerobic Assay Setup Chromatography_MFR->Assay_Setup Purified This compound Chromatography_Enzyme->Assay_Setup Purified Enzyme Spectrophotometry Spectrophotometric Monitoring Assay_Setup->Spectrophotometry Data_Analysis Data Analysis (Michaelis-Menten) Spectrophotometry->Data_Analysis Kinetic_Parameters Kinetic_Parameters Data_Analysis->Kinetic_Parameters Kinetic Parameters (Km, Vmax, kcat)

Caption: Workflow for purification and kinetic analysis of methanofurans and their dehydrogenase.

References

A Comparative Kinetic Analysis of Formylmethanofuran Dehydrogenases from Diverse Methanogenic Archaea

Author: BenchChem Technical Support Team. Date: December 2025

Formylmethanofuran dehydrogenases (FMDs) are pivotal enzymes in the metabolism of methanogenic archaea, catalyzing the initial step in the reduction of carbon dioxide to methane.[1][2] These complex metalloenzymes, which can contain either molybdenum or tungsten as a catalytic cofactor, exhibit a range of kinetic properties and substrate specificities across different methanogenic species.[3][4] This guide provides a comparative overview of the kinetic parameters of FMDs from various methanogens, supported by experimental data and detailed methodologies, to aid researchers in understanding the functional diversity of these crucial enzymes.

Kinetic Performance: A Comparative Summary

The kinetic efficiency of formylthis compound dehydrogenases varies among different methanogenic organisms, reflecting their adaptation to diverse environmental conditions. The following table summarizes key kinetic parameters for FMDs from several well-characterized methanogens.

Methanogen SpeciesEnzyme TypeApparent Km (Formylthis compound)Apparent Km (Electron Acceptor)Specific Activity (U/mg)Optimal Temperature (°C)Reference
Methanobacterium wolfeiTungsten-containing13 µM0.4 mM (Methylviologen)8.365[5]
Methanosarcina barkeriMolybdenum-containingNot ReportedNot Reported34Not Reported[6]
Methanopyrus kandleriNot SpecifiedNot ReportedNot Reported0.365[7]
Methanobacterium thermoautotrophicumMolybdenum & Tungsten-containingNot ReportedNot ReportedNot ReportedNot Reported[3][6][8][9]

Note: The specific activity is expressed in µmol of substrate converted per minute per milligram of protein (U/mg). The reported kinetic parameters can be influenced by the specific experimental conditions, including the artificial electron acceptor used.

Substrate Specificity

Formylthis compound dehydrogenases exhibit varied substrate specificities. The molybdenum-containing enzyme from Methanosarcina barkeri has been shown to catalyze the dehydrogenation of other substrates, albeit at significantly lower rates than with N-formylthis compound.[3] These alternative substrates include N-furfurylformamide, N-methylformamide, formamide, and formate.[3] In contrast, the molybdenum enzyme from Methanobacterium wolfei only showed activity with N-furfurylformamide and formate as pseudosubstrates.[3] The FMDs from Methanobacterium thermoautotrophicum (both molybdenum and tungsten types) and the tungsten-containing enzyme from M. wolfei were found to be highly specific for N-formylthis compound.[3]

Experimental Methodologies

The kinetic characterization of formylthis compound dehydrogenases typically involves the purification of the enzyme followed by spectrophotometric assays to measure its catalytic activity.

Enzyme Purification

A general protocol for the purification of FMDs from methanogenic archaea involves the following key steps:

  • Cell Lysis: Methanogenic cells are harvested and subjected to lysis, often through mechanical means such as a French press, to release the intracellular contents.

  • Clarification: The cell lysate is centrifuged at high speed to remove cell debris and obtain a clear cell extract.

  • Chromatography: The soluble fraction is then subjected to a series of chromatographic steps to isolate the FMD. This typically includes:

    • Anion-exchange chromatography (e.g., using a DEAE-Sepharose column) to separate proteins based on their net negative charge.

    • Hydrophobic interaction chromatography (e.g., using a Phenyl-Sepharose column) to separate proteins based on their hydrophobicity.

    • Gel filtration chromatography (e.g., using a Superdex column) to separate proteins based on their size and to determine the native molecular mass of the enzyme complex.

Kinetic Assays

The activity of formylthis compound dehydrogenase is typically measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

  • Reaction Mixture: A standard assay mixture contains a buffered solution (e.g., potassium phosphate buffer at a specific pH), the substrate N-formylthis compound, and an artificial electron acceptor such as methyl viologen.

  • Enzyme Initiation: The reaction is initiated by the addition of the purified enzyme.

  • Spectrophotometric Monitoring: The reduction of the electron acceptor is monitored over time by measuring the increase in absorbance at a specific wavelength (e.g., 578 nm for methyl viologen).

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the reduced electron acceptor. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the electron acceptor per minute under the specified conditions.

  • Determination of Kinetic Parameters: To determine the apparent Km and Vmax values, the initial rates are measured at varying concentrations of one substrate while keeping the concentration of the other substrate constant and saturating. The data are then fitted to the Michaelis-Menten equation.

Classification and Workflow Diagrams

The following diagrams illustrate the classification of formylthis compound dehydrogenases and a generalized experimental workflow for their kinetic analysis.

FMD_Classification FMD Formylthis compound Dehydrogenases (FMDs) Mo_FMD Molybdenum-containing FMD (Fmd) FMD->Mo_FMD Contains Molybdenum W_FMD Tungsten-containing FMD (Fwd) FMD->W_FMD Contains Tungsten M_barkeri Methanosarcina barkeri Mo_FMD->M_barkeri M_thermo Methanobacterium thermoautotrophicum Mo_FMD->M_thermo M_wolfei_Mo Methanobacterium wolfei Mo_FMD->M_wolfei_Mo M_wolfei_W Methanobacterium wolfei W_FMD->M_wolfei_W M_thermo_W Methanobacterium thermoautotrophicum W_FMD->M_thermo_W

Caption: Classification of formylthis compound dehydrogenases based on their metal cofactor.

Kinetic_Workflow cluster_purification Enzyme Purification cluster_assay Kinetic Assay cluster_results Results CellLysis Cell Lysis Clarification Clarification (Centrifugation) CellLysis->Clarification Chromatography Chromatography (Anion-exchange, HIC, Gel Filtration) Clarification->Chromatography PureEnzyme Purified FMD Chromatography->PureEnzyme Initiation Initiate with Purified FMD PureEnzyme->Initiation ReactionSetup Setup Reaction Mixture (Buffer, Substrate, Electron Acceptor) ReactionSetup->Initiation Monitoring Spectrophotometric Monitoring Initiation->Monitoring DataAnalysis Data Analysis (Michaelis-Menten Plot) Monitoring->DataAnalysis Kinetics Determine Km, Vmax, kcat DataAnalysis->Kinetics

Caption: Generalized workflow for the kinetic analysis of formylthis compound dehydrogenases.

References

Validating the Enzymatic Activity of a Novel Mitofusin (Mfn) Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the enzymatic activity of a newly identified Mitofusin (Mfn) protein. It offers a comparative analysis of essential biochemical and cell-based assays, complete with detailed experimental protocols and data presentation formats. This document is intended to guide researchers in rigorously characterizing novel Mfn proteins and comparing their functional properties to established members of the Mitofusin family, such as Mfn1 and Mfn2.

Mitofusins are dynamin-like GTPases located on the outer mitochondrial membrane that are essential for mitochondrial fusion.[1][2][3][4] The fusion process is critical for maintaining mitochondrial health by enabling the exchange of mitochondrial DNA, proteins, and metabolites between individual mitochondria.[1][2][5] Dysregulation of Mfn activity has been implicated in various diseases, including neurodegenerative disorders and cardiovascular conditions.[1][3] Therefore, the precise characterization of a new Mfn protein's enzymatic activity is paramount.

The core enzymatic function of Mfn proteins is their ability to bind and hydrolyze Guanosine Triphosphate (GTP), which fuels the conformational changes required for membrane tethering and fusion.[6][7][8] This guide will focus on methods to quantify this GTPase activity and assess its downstream consequence: mitochondrial fusion.

Comparative Analysis of Enzymatic Activity

To validate the enzymatic activity of a novel Mfn protein (hereafter referred to as "novel Mfn"), it is crucial to compare its performance against well-characterized alternatives. The ideal comparators include:

  • Wild-Type Mfn1 and Mfn2: These established mitofusins serve as positive controls and benchmarks for typical GTPase and fusion activity.[7][9][10]

  • GTPase-Deficient Mfn Mutant: A mutant version of the novel Mfn with a key residue in the GTPase domain altered (e.g., K109A) serves as a negative control to demonstrate that the observed activity is dependent on GTP hydrolysis.[6][9]

  • Other GTPases: Depending on the experimental context, comparison with other dynamin superfamily GTPases can provide insights into specificity.

The following tables summarize key quantitative data that should be acquired to compare the enzymatic profiles of these proteins.

Table 1: Comparative GTPase Kinetics

ProteinVmax (µM Pi/min/µg protein)Km (µM GTP)kcat (min⁻¹)
Novel Mfn[Experimental Value][Experimental Value][Experimental Value]
Mfn1 (Wild-Type)[Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value]
Mfn2 (Wild-Type)[Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value]
Novel Mfn (K109A)[Experimental Value][Experimental Value][Experimental Value]

Table 2: Comparative Mitochondrial Fusion Efficiency

ConditionFusion Index (%)Mitochondrial Length (µm)
Cells expressing Novel Mfn[Experimental Value][Experimental Value]
Cells expressing Mfn1[Literature/Experimental Value][Literature/Experimental Value]
Cells expressing Mfn2[Literature/Experimental Value][Literature/Experimental Value]
Cells expressing Novel Mfn (K109A)[Experimental Value][Experimental Value]
Mfn-null cells[Baseline Value][Baseline Value]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Recombinant Protein Purification

Objective: To obtain pure, active recombinant Mfn proteins for biochemical assays.

Methodology:

  • Cloning and Expression:

    • Subclone the cDNA of the novel Mfn, Mfn1, Mfn2, and the novel Mfn (K109A) mutant into an appropriate expression vector (e.g., pGEX or pET series for E. coli expression) with an affinity tag (e.g., 6xHis or GST).

    • Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the bacterial cultures to an OD600 of 0.6-0.8 and induce protein expression with IPTG for 4 hours at 30°C.[11]

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1% Triton X-100).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Affinity Chromatography:

    • Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins or Glutathione agarose for GST-tagged proteins) pre-equilibrated with wash buffer.[11][12]

    • Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the bound protein using an elution buffer containing a high concentration of the competing agent (e.g., 250-300 mM imidazole for His-tagged proteins).[11][12]

  • Protein Purity and Concentration:

    • Assess the purity of the eluted protein by SDS-PAGE and Coomassie blue staining.

    • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

    • If necessary, perform further purification steps like size-exclusion chromatography to achieve higher purity.

Protocol 2: In Vitro GTP Hydrolysis (GTPase) Assay

Objective: To quantify the rate of GTP hydrolysis by the purified Mfn proteins.

Methodology (Malachite Green Assay): [6][13]

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM HEPES-KOH pH 7.4, 100 mM KCl, 2 mM MgCl2).

    • In a 96-well plate, add a defined amount of purified Mfn protein (e.g., 0.1-1 µg) to the reaction buffer.

    • Initiate the reaction by adding varying concentrations of GTP. The final reaction volume should be consistent (e.g., 50 µL).

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Phosphate Detection:

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a Malachite Green-based colorimetric detection kit. This assay detects the Pi generated from GTP hydrolysis.[13][14]

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of phosphate.

    • Calculate the amount of Pi released at each time point for each GTP concentration.

    • Determine the initial velocity (V₀) of the reaction.

    • Plot V₀ against the GTP concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

A radioactive alternative involves using [α-³²P]GTP and separating the resulting GDP from GTP by thin-layer chromatography.[7]

Protocol 3: Cell-Based Mitochondrial Fusion Assay

Objective: To assess the ability of the novel Mfn protein to promote mitochondrial fusion in living cells.

Methodology (PEG Fusion Assay): [15]

  • Cell Culture and Transfection:

    • Culture Mfn1/2 double-knockout (DKO) Mouse Embryonic Fibroblasts (MEFs), which exhibit fragmented mitochondria.

    • Separately transfect two populations of DKO MEFs with plasmids encoding for mitochondrially targeted fluorescent proteins of different colors (e.g., mito-GFP and mito-RFP).

    • Co-transfect one of these populations with the plasmid expressing the novel Mfn protein (or Mfn1, Mfn2, or the K109A mutant as controls).

  • Cell Fusion:

    • After 24-48 hours, mix the two cell populations.

    • Induce cell-cell fusion by treating with polyethylene glycol (PEG). This creates hybrid cells containing both mito-GFP and mito-RFP labeled mitochondria.[15]

  • Imaging and Quantification:

    • After a recovery period (e.g., 2-4 hours) to allow for mitochondrial fusion, fix the cells.

    • Image the cells using fluorescence microscopy.

    • Quantify mitochondrial fusion by counting the number of hybrid cells showing colocalization of the green and red fluorescent signals within a continuous mitochondrial network.

    • The fusion index is calculated as the percentage of hybrid cells with fused mitochondria.

An alternative method is the use of a photoactivatable GFP targeted to the mitochondrial matrix (mt-PA-GFP).[15][16] In this assay, a small region of the mitochondrial network is photoactivated, and the diffusion of the activated GFP throughout the network is monitored over time as a measure of mitochondrial connectivity and fusion.[15][16]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of Mfn in mitochondrial fusion and the general workflow for validating its enzymatic activity.

Mfn_Signaling_Pathway cluster_Mito1 Mitochondrion 1 cluster_Mito2 Mitochondrion 2 Mfn_Mito1 Mfn (Inactive) Tethering Tethering Complex Mfn_Mito1->Tethering Dimerization Mfn_Mito2 Mfn (Inactive) Mfn_Mito2->Tethering GTP GTP GTP->Mfn_Mito1 Binding GTP->Mfn_Mito2 Binding GDP GDP + Pi Tethering->GDP Fusion Fused Mitochondrion Tethering->Fusion Hydrolysis

Caption: Mfn-mediated mitochondrial outer membrane fusion pathway.

Experimental_Workflow cluster_Cloning Gene Cloning & Mutagenesis cluster_Protein Protein Production cluster_Validation Activity Validation cluster_Analysis Data Analysis & Comparison Clone Clone Novel Mfn cDNA Mutate Site-Directed Mutagenesis (e.g., K109A) Clone->Mutate Express Recombinant Protein Expression (E. coli) Clone->Express Fusion_Assay Mitochondrial Fusion Assay (Cell-Based) Clone->Fusion_Assay Purify Affinity Chromatography Express->Purify GTPase_Assay GTP Hydrolysis Assay (Malachite Green) Purify->GTPase_Assay Kinetics Determine Vmax, Km GTPase_Assay->Kinetics Morphology Quantify Fusion Index Fusion_Assay->Morphology Compare Compare to Mfn1/Mfn2 & Negative Control Kinetics->Compare Morphology->Compare

Caption: Experimental workflow for validating novel Mfn protein activity.

References

Methanofuran and Tetrahydromethanopterin: A Comparative Guide to Their Roles in C1 Transfer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of one-carbon (C1) metabolism is crucial. At the heart of these pathways in methanogenic archaea and some bacteria are two key cofactors: methanofuran (MFR) and tetrahydromethanopterin (H4MPT). This guide provides an in-depth comparison of their performance in C1 transfer reactions, supported by experimental data, detailed protocols, and pathway visualizations.

Introduction to C1 Carriers in Methanogenesis

Methanogenesis, the biological production of methane, is a vital process in the global carbon cycle. It relies on a series of unique coenzymes to capture and reduce single-carbon units. This compound and tetrahydromethanopterin are central to the initial stages of this pathway, acting as carriers for the C1 unit as it is progressively reduced. MFR is the initial acceptor of CO2, which is then reduced to a formyl group. This formyl group is subsequently transferred to H4MPT for further reduction steps. While both are indispensable for this process, they exhibit distinct chemical properties and are involved in enzymatic reactions with different kinetic and thermodynamic characteristics.

Structural and Functional Comparison

This compound is a furan derivative with a long side chain that terminates in a phenoxy group. The key functional group for C1 transfer is the primary amine on the furan ring. In contrast, tetrahydromethanopterin is a pterin-based cofactor, analogous to tetrahydrofolate (H4F) found in many other organisms. The C1 unit is carried at the N5 and/or N10 positions of the pterin ring system.

The thermodynamic properties of these two cofactors play a significant role in their distinct functions. The transfer of a formyl group from formylthis compound to H4MPT is a thermodynamically favorable process at physiological pH, driving the metabolic pathway forward.[1][2] This difference in redox potential is a key aspect of their sequential roles in the C1 transfer cascade.

Performance in C1 Transfer Reactions: A Quantitative Comparison

The efficiency of C1 transfer reactions involving this compound and tetrahydromethanopterin is determined by the kinetic properties of the enzymes that catalyze these steps. The two key enzymes in this initial phase of methanogenesis are formylthis compound dehydrogenase (Fmd) and formylthis compound:tetrahydromethanopterin formyltransferase (Ftr).

Enzyme Kinetic Data

The following tables summarize the available kinetic data for these enzymes from different methanogenic archaea. These values provide a quantitative basis for comparing the performance of MFR and H4MPT in C1 transfer reactions.

Table 1: Kinetic Parameters of Formylthis compound Dehydrogenase (Fmd)

OrganismSubstrateKm (µM)Vmax (U/mg)kcat (s⁻¹)Reference
Methanosarcina barkeriFormylthis compound-34-[3]
Methermicoccus shengliensisCO₂1.1 (mM)10.334.1[4]
Methanothermobacter wolfeiCO₂0.4 (mM)8.7-[4]

Note: 1 U = 1 µmol of substrate converted per minute. kcat values are calculated based on the molecular weight of the enzyme.

Table 2: Kinetic Parameters of Formylthis compound:Tetrahydromethanopterin Formyltransferase (Ftr)

OrganismSubstrateKm (µM)Vmax (U/mg)Reference
Methanopyrus kandleriFormylthis compound502700[5]
Tetrahydromethanopterin1002700[5]

These data highlight the high efficiency of the formyltransferase, with a very high Vmax, ensuring the rapid transfer of the C1 unit from this compound to tetrahydromethanopterin.

Signaling Pathways and Experimental Workflows

The interplay between this compound and tetrahydromethanopterin is a critical segment of the overall methanogenesis pathway. The following diagrams, generated using Graphviz, illustrate this relationship and a typical experimental workflow for studying these reactions.

C1_Transfer_Pathway CO2 CO₂ Formyl_MFR Formyl-MFR CO2->Formyl_MFR Formylthis compound Dehydrogenase (Fmd) MFR This compound (MFR) Formyl_H4MPT 5-Formyl-H₄MPT Formyl_MFR->Formyl_H4MPT Formyltransferase (Ftr) H4MPT Tetrahydromethanopterin (H₄MPT) Further_Reductions Further Reductions (Methenyl, Methylene, Methyl-H₄MPT) Formyl_H4MPT->Further_Reductions CH4 Methane (CH₄) Further_Reductions->CH4

Caption: C1 transfer from CO₂ to Methane via MFR and H₄MPT.

Experimental_Workflow start Start: Cell Culture (e.g., Methanogen) cell_lysis Cell Lysis & Crude Extract Preparation start->cell_lysis purification Enzyme Purification (e.g., Chromatography) cell_lysis->purification fmd Purified Formylthis compound Dehydrogenase (Fmd) purification->fmd ftr Purified Formyltransferase (Ftr) purification->ftr assay_fmd Fmd Activity Assay (Spectrophotometric) fmd->assay_fmd assay_ftr Ftr Activity Assay (Spectrophotometric) ftr->assay_ftr kinetics Kinetic Parameter Determination (Km, Vmax) assay_fmd->kinetics assay_ftr->kinetics end End: Comparative Analysis kinetics->end

Caption: Workflow for enzyme purification and kinetic analysis.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of the key experimental protocols for the enzymes discussed.

Formylthis compound Dehydrogenase (Fmd) Activity Assay

This assay measures the reduction of an artificial electron acceptor, such as methyl viologen or benzyl viologen, coupled to the oxidation of formylthis compound.

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Purified formylthis compound dehydrogenase

  • Formylthis compound (substrate)

  • Methyl viologen or Benzyl viologen (electron acceptor)

  • Anaerobic buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Reducing agent (e.g., titanium(III) citrate for the reverse reaction)

Procedure:

  • Prepare all solutions under strictly anaerobic conditions.

  • To an anaerobic cuvette, add the anaerobic buffer and the electron acceptor (e.g., methyl viologen).

  • Add the substrate, formylthis compound.

  • Initiate the reaction by adding a known amount of purified formylthis compound dehydrogenase.

  • Immediately monitor the increase in absorbance at the wavelength corresponding to the reduced electron acceptor (e.g., 578 nm for reduced methyl viologen).

  • The rate of reaction is calculated from the change in absorbance over time using the molar extinction coefficient of the reduced acceptor.

  • For the reverse reaction (CO₂ reduction), use this compound as the substrate and a suitable electron donor like titanium(III) citrate, and monitor the oxidation of the donor.[6]

Formylthis compound:Tetrahydromethanopterin Formyltransferase (Ftr) Activity Assay

This assay follows the transfer of the formyl group from formylthis compound to H4MPT. The reaction can be monitored in the reverse direction by observing the formation of methenyl-H4MPT⁺ from formyl-H4MPT, which has a distinct absorbance.

Materials:

  • Spectrophotometer

  • Purified formyltransferase

  • Formylthis compound

  • Tetrahydromethanopterin (H4MPT)

  • Buffer (e.g., Tris-HCl, pH 8.0)

  • Methenyl-H4MPT cyclohydrolase (for a coupled assay)

Procedure (Forward Reaction - Coupled Assay):

  • The direct spectrophotometric monitoring of the forward reaction is challenging due to similar absorption spectra of reactants and products. A coupled assay is often employed.

  • The reaction mixture contains formylthis compound, H4MPT, and purified formyltransferase.

  • The product, 5-formyl-H4MPT, is then converted to 5,10-methenyl-H4MPT⁺ by the addition of methenyl-H4MPT cyclohydrolase.

  • The formation of 5,10-methenyl-H4MPT⁺ is monitored by the increase in absorbance at 336 nm.[2]

Procedure (Reverse Reaction):

  • The reverse reaction can be initiated by mixing 5-formyl-H4MPT and this compound in the presence of the purified enzyme.

  • The decrease in the concentration of 5-formyl-H4MPT can be monitored, though this is less common.

Conclusion

This compound and tetrahydromethanopterin are both essential C1 carriers in methanogenesis, but they are not interchangeable. This compound serves as the initial acceptor and "activator" of CO₂, while tetrahydromethanopterin acts as the subsequent carrier for the more reduced C1 unit. The enzymatic machinery that handles these cofactors is finely tuned, with the thermodynamics and kinetics of the reactions ensuring a unidirectional flow of carbon towards methane formation. The quantitative data presented here underscore the high efficiency of these biological catalysts. A thorough understanding of these cofactors and their associated enzymes, facilitated by the detailed protocols and pathway diagrams, is fundamental for researchers aiming to harness or inhibit methanogenesis for biotechnological or environmental applications.

References

"functional characterization of synthetic Methanofuran analogs in enzymatic assays"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the functional characterization of synthetic Methanofuran (MFR) analogs. This report details the enzymatic performance of various analogs, provides in-depth experimental protocols, and visualizes key biological and experimental pathways.

This compound (MFR) is a crucial C1 carrier coenzyme in the process of methanogenesis, the primary metabolic pathway for methane production by archaea. The unique structure of MFR, featuring a 2-aminomethylfuran linked to a phenoxy group with a variable side chain, has made it a target for the development of synthetic analogs. These analogs are instrumental in probing the active sites of enzymes involved in methanogenesis, potentially leading to the discovery of potent inhibitors with applications in controlling methane emissions and as novel antimicrobial agents. This guide provides a comparative functional characterization of synthetic MFR analogs based on available experimental data.

Performance of Synthetic this compound Analogs

The functional efficacy of synthetic MFR analogs is primarily assessed by their ability to act as substrates or inhibitors for the enzyme formylthis compound dehydrogenase (FMDH). This enzyme catalyzes the first committed step in methanogenesis: the reductive formylation of MFR with CO2. The activity of synthetic analogs is compared to the natural substrate, N-formylthis compound.

Analog IDStructureEnzyme SourceRelative Activity (%)Reference
Natural Substrate N-formylthis compoundMethanosarcina barkeri100[1]
Analog 1 N-furfurylformamideMethanosarcina barkeri11[1]
Analog 2 N-methylformamideMethanosarcina barkeri0.2[1]
Analog 3 FormamideMethanosarcina barkeri0.1[1]
Analog 4 FormateMethanosarcina barkeri1[1]
Natural Substrate N-formylthis compoundMethanobacterium wolfei100[1]
Analog 1 N-furfurylformamideMethanobacterium wolfei1[1]
Analog 4 FormateMethanobacterium wolfei3[1]
Natural Substrate N-formylthis compoundMethanobacterium thermoautotrophicum100[1]
Analog 1 N-furfurylformamideMethanobacterium thermoautotrophicumNot active[1]
Analog 4 FormateMethanobacterium thermoautotrophicumNot active[1]

Key Findings:

  • The molybdenum-containing formylthis compound dehydrogenase from Methanosarcina barkeri exhibits a broader substrate specificity compared to the enzymes from Methanobacterium wolfei and Methanobacterium thermoautotrophicum.[1]

  • Simpler analogs lacking the full phenoxy and side-chain structure of this compound, such as N-furfurylformamide, show significantly reduced but detectable activity with the M. barkeri enzyme.[1]

  • The enzymes from M. wolfei and M. thermoautotrophicum are highly specific for the natural N-formylthis compound substrate, indicating stringent structural requirements for substrate binding and catalysis.[1]

Experimental Protocols

A detailed understanding of the methodologies used to characterize these analogs is crucial for reproducing and building upon existing research.

Enzymatic Assay for Formylthis compound Dehydrogenase Activity

This spectrophotometric assay measures the reduction of an artificial electron acceptor, which is coupled to the oxidation of the formyl group of the MFR analog.

Materials:

  • Purified formylthis compound dehydrogenase

  • Synthetic this compound analog (substrate)

  • Methyl viologen or Benzyl viologen (electron acceptor)

  • Anaerobic buffer (e.g., 200 mM Sodium Phosphate Buffer, pH 7.0)

  • Titanium(III) citrate (reducing agent for maintaining anaerobic conditions and reducing the viologen)

  • Anaerobic cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of the Reaction Mixture: Inside an anaerobic chamber, prepare the reaction mixture in an anaerobic cuvette. The mixture should contain the anaerobic buffer and the electron acceptor (e.g., methyl viologen).

  • Reduction of Electron Acceptor: Add a reducing agent like titanium(III) citrate to the cuvette until a stable, reduced color of the viologen is achieved. This ensures the removal of any residual oxygen.

  • Enzyme Addition: Add a known amount of purified formylthis compound dehydrogenase to the cuvette.

  • Initiation of the Reaction: Start the reaction by adding the synthetic this compound analog to the cuvette.

  • Spectrophotometric Monitoring: Immediately monitor the oxidation of the electron acceptor by measuring the decrease in absorbance at a specific wavelength (e.g., 578 nm for methyl viologen).

  • Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The activity is typically expressed in units of µmol of electron acceptor oxidized per minute per milligram of enzyme.

Visualizations

Visual representations of the biological and experimental frameworks provide a clearer understanding of the context and processes involved in the functional characterization of synthetic MFR analogs.

Methanogenesis_Pathway CO2 CO2 Formyl_MFR Formyl-MFR CO2->Formyl_MFR Formylthis compound Dehydrogenase MFR This compound (MFR) MFR->Formyl_MFR Formyl_H4MPT Formyl-H4MPT Formyl_MFR->Formyl_H4MPT Formyltransferase H4MPT Tetrahydromethanopterin (H4MPT) H4MPT->Formyl_H4MPT Methenyl_H4MPT Methenyl-H4MPT Formyl_H4MPT->Methenyl_H4MPT Cyclohydrolase Methylene_H4MPT Methylene-H4MPT Methenyl_H4MPT->Methylene_H4MPT Dehydrogenase Methyl_H4MPT Methyl-H4MPT Methylene_H4MPT->Methyl_H4MPT Reductase Methyl_CoM Methyl-S-CoM Methyl_H4MPT->Methyl_CoM Methyltransferase CoM Coenzyme M (CoM-SH) CoM->Methyl_CoM Methane Methane (CH4) Methyl_CoM->Methane Methyl-CoM Reductase Experimental_Workflow cluster_synthesis Analog Synthesis cluster_assay Enzymatic Assay cluster_analysis Data Analysis Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Assay_Setup Assay Setup (Anaerobic) Purification->Assay_Setup Enzyme_Addition Enzyme Addition Assay_Setup->Enzyme_Addition Substrate_Addition Substrate (Analog) Addition Enzyme_Addition->Substrate_Addition Data_Acquisition Spectrophotometric Monitoring Substrate_Addition->Data_Acquisition Kinetic_Analysis Kinetic Parameter Calculation (Km, Vmax, kcat) Data_Acquisition->Kinetic_Analysis Comparison Comparison to Natural Substrate Kinetic_Analysis->Comparison SAR Structure-Activity Relationship (SAR) Analysis Comparison->SAR

References

Unraveling the Catalytic Strategy of Formylmethanofuran Dehydrogenase: A Comparative Guide to Proposed Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a precise understanding of enzymatic mechanisms is paramount. This guide provides a comprehensive comparison of the proposed catalytic mechanisms of formylmethanofuran (B1241027) dehydrogenase (FMD), a key enzyme in methanogenesis. We will delve into the experimental evidence supporting each model, present quantitative data for objective comparison, and provide detailed experimental protocols for key analytical techniques.

Formylthis compound dehydrogenase (FMD) catalyzes the reversible oxidation of formylthis compound to This compound (B1217411) and CO2. This enzyme is a complex metalloenzyme, typically containing either tungsten or molybdenum at its active site, in addition to iron-sulfur clusters. Two primary mechanisms have been proposed to explain its catalytic activity: the historically suggested "N-Carboxythis compound Intermediate Mechanism" and the more recent, structurally supported "Formate Tunnel Mechanism."

At a Glance: Comparing the Proposed Mechanisms

FeatureN-Carboxythis compound Intermediate MechanismFormate (B1220265) Tunnel Mechanism
Initial Step Nucleophilic attack of the amino group of this compound on CO2 to form a carbamate (B1207046) intermediate (N-carboxythis compound).Reduction of CO2 to formate at the tungsten/molybdenum active site.
Key Intermediate N-carboxythis compoundFormate
Site of CO2 Reduction The tungsten/molybdenum center reduces the N-carboxythis compound intermediate.The tungsten/molybdenum center directly reduces CO2.
Role of Second Active Site Not explicitly defined in early proposals.A binuclear zinc center catalyzes the condensation of formate with this compound.
Supporting Evidence Indirect evidence from isotope exchange studies.[1]Strong evidence from X-ray crystallography revealing two spatially separated active sites connected by a tunnel.[2]
Status Largely superseded due to lack of direct evidence for the intermediate and conflicting structural data.Currently the widely accepted mechanism.

The Prevailing Model: The Formate Tunnel Mechanism

The "Formate Tunnel Mechanism" is the currently accepted model for FMD catalysis, strongly supported by high-resolution X-ray crystal structures. This mechanism proposes a sophisticated division of labor between two distinct active sites within the enzyme complex, connected by a remarkable 43 Å long hydrophilic tunnel.[3]

The catalytic cycle can be summarized in two key steps:

  • CO2 Reduction: Carbon dioxide diffuses to the first active site, which contains a tungsten or molybdenum cofactor. Here, CO2 is reduced to formate. This reaction is powered by electrons relayed through a series of iron-sulfur clusters.

  • Formate Tunneling and Condensation: The newly formed formate molecule is then shuttled through the intramolecular tunnel to a second, distant active site. This second site contains a binuclear zinc center, which catalyzes the condensation of formate with the substrate this compound (MFR) to produce formylthis compound.

This spatial separation of the two half-reactions is a key feature of this mechanism, preventing the release of the reactive formate intermediate into the bulk solvent and increasing catalytic efficiency.

Formate_Tunnel_Mechanism cluster_FwdBD FwdBD Subunit (W/Mo Site) cluster_Tunnel Hydrophilic Tunnel (43 Å) cluster_FwdA FwdA Subunit (Zn Site) CO2_entry CO2 W_Mo_site W/Mo Active Site (Reduction) CO2_entry->W_Mo_site Enters Active Site Formate_produced Formate W_Mo_site->Formate_produced 2e- Reduction tunnel_start Formate_produced->tunnel_start Enters Tunnel tunnel_end Zn_site Binuclear Zn Active Site (Condensation) tunnel_end->Zn_site Diffuses to Second Site MFR_entry This compound (MFR) MFR_entry->Zn_site Binds FormylMFR_exit Formyl-MFR Zn_site->FormylMFR_exit Forms C-N bond

Proposed "Formate Tunnel" catalytic mechanism of formylthis compound dehydrogenase.

The Alternative Hypothesis: N-Carboxythis compound Intermediate

Historically, an alternative mechanism was proposed, centering on the formation of an N-carboxythis compound intermediate.[1][3] This model suggested that the reaction is initiated by the nucleophilic attack of the amino group of this compound on CO2, forming a carbamate. This intermediate would then be reduced at the metallo-cofactor active site.

While some early isotope labeling studies were consistent with this hypothesis, direct experimental evidence for the existence of the N-carboxythis compound intermediate has never been reported.[3] Furthermore, the discovery of the two spatially separated active sites by X-ray crystallography makes this mechanism highly unlikely, as it would require the large this compound molecule to access the deeply buried tungsten/molybdenum center.

Carbamate_Mechanism cluster_reaction Hypothetical Single Active Site Reaction CO2 CO2 Carbamate N-Carboxythis compound (Intermediate) CO2->Carbamate Nucleophilic Attack by MFR MFR This compound (MFR) MFR->Carbamate FormylMFR Formyl-MFR Carbamate->FormylMFR 2e- Reduction at W/Mo Site

The superseded N-Carboxythis compound Intermediate mechanism.

Experimental Data: A Comparative Overview

The following tables summarize key experimental data that help to differentiate between the two proposed mechanisms.

Table 1: Structural Evidence from X-ray Crystallography
ParameterValueSignificance
Distance between W/Mo site and Zn site ~43 ÅThe significant distance between the two active sites strongly supports a mechanism involving a mobile intermediate, such as formate, rather than the direct interaction of a large MFR-adduct at both sites.
Presence of a hydrophilic tunnel ConfirmedProvides a clear pathway for the translocation of a small, polar molecule like formate between the two active sites.
Location of the MFR binding site In the FwdA subunit, near the binuclear zinc center.This is inconsistent with the carbamate mechanism, which would require MFR to bind at or near the W/Mo center.
Table 2: Kinetic Parameters of Formylthis compound Dehydrogenase
SubstrateEnzyme SourceKm (mM)Vmax (U/mg) or kcat (s-1)Notes
FormateMethanosarcina barkeri17001.8 U/mgData for the reverse reaction (formate oxidation). High Km suggests formate is not the primary substrate in this direction.
FurfurylformamideMethanosarcina barkeri20020 U/mgA synthetic analog of formylthis compound.
Formylthis compoundMethanosarcina barkeri0.02175 µmol·min-1·mg-1Data for the forward reaction (formyl-MFR oxidation).
Methyl viologenMethanosarcina barkeri0.02-Artificial electron acceptor.

Note: Direct kinetic data for the forward reaction with CO2 and this compound as substrates are challenging to obtain and are not consistently reported in the literature.

Table 3: Spectroscopic Data
TechniqueObservationInterpretation
EPR Spectroscopy Molybdenum-containing FMDs exhibit a Mo(V) EPR signal upon reduction. Tungsten-containing FMDs are generally EPR silent.Confirms the involvement of the metal cofactor in redox chemistry. The lack of a signal for the tungsten enzyme is consistent with its d0 or d2 electron configuration in the relevant oxidation states.
X-ray Absorption Spectroscopy (XAS) Confirms the coordination environment of the tungsten/molybdenum center, including the presence of pterin (B48896) and sulfur ligands.Provides detailed structural information about the metal active site, which is crucial for understanding the mechanism of CO2 reduction.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible study of enzyme kinetics and mechanism. Below are outlines of the key methodologies used to investigate formylthis compound dehydrogenase.

Enzyme Purification

A typical purification protocol for FMD involves several chromatographic steps under anaerobic conditions to preserve the enzyme's activity.

  • Cell Lysis: Cells are lysed by sonication or French press in an anaerobic chamber.

  • Clarification: The cell lysate is centrifuged to remove cell debris.

  • Chromatography: The soluble fraction is subjected to a series of chromatographic steps, which may include:

    • Anion exchange chromatography (e.g., Q-Sepharose)

    • Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose)

    • Size-exclusion chromatography (e.g., Superdex 200)

  • Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Spectrophotometric Enzyme Activity Assay

The activity of FMD is typically measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as methyl viologen or benzyl (B1604629) viologen.[4]

  • Reaction Mixture: A typical reaction mixture contains buffer (e.g., Tris-HCl), the substrate (formylthis compound or formate for the reverse reaction), and the electron acceptor in an anaerobic cuvette.

  • Initiation: The reaction is initiated by the addition of the purified enzyme.

  • Monitoring: The reduction of the viologen dye is monitored by the increase in absorbance at a specific wavelength (e.g., 578 nm for methyl viologen).

  • Calculation: The enzyme activity is calculated from the initial rate of absorbance change using the molar extinction coefficient of the reduced viologen.

X-ray Crystallography

Determining the three-dimensional structure of FMD has been pivotal in confirming the formate tunnel mechanism.

  • Crystallization: The purified enzyme is crystallized, often using vapor diffusion methods under anaerobic conditions.

  • Data Collection: X-ray diffraction data are collected from the crystals at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and build an atomic model of the enzyme. The model is then refined to fit the experimental data.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is used to study the electronic structure of the paramagnetic metal centers in FMD.

  • Sample Preparation: Purified enzyme samples are prepared in EPR tubes under anaerobic conditions. Samples may be in the resting state or reduced with substrates or chemical reductants.

  • Data Acquisition: EPR spectra are recorded at cryogenic temperatures (e.g., 77 K).

  • Data Analysis: The g-values and hyperfine coupling constants are determined from the spectra to provide information about the oxidation state and ligand environment of the metal center.

Conclusion

The available experimental evidence, particularly from X-ray crystallography, provides compelling support for the "Formate Tunnel Mechanism" as the catalytic strategy of formylthis compound dehydrogenase. This elegant mechanism, involving two spatially separated active sites connected by a molecular tunnel, highlights the sophisticated solutions that have evolved in nature to carry out challenging chemical transformations. While the alternative "N-Carboxythis compound Intermediate Mechanism" was a plausible early hypothesis, the lack of direct evidence for the proposed intermediate and the contradictory structural data have led to its general displacement. Future research focusing on time-resolved structural studies and advanced spectroscopic techniques will undoubtedly provide even greater insight into the dynamic process of CO2 capture and conversion by this fascinating enzyme.

References

A Comparative Guide to the Methanofuran and Tetrahydrofolate C1 Carrier Systems: An Evolutionary Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Methanofuran (MF) and Tetrahydrofolate (H4F) pathways, two fundamental systems for one-carbon (C1) metabolism. We delve into their evolutionary relationship, compare their biochemical and thermodynamic properties with supporting data, and provide detailed experimental protocols for key enzymatic assays.

Evolutionary Relationship: Ancient Divergence of C1 Carrier Systems

The this compound and Tetrahydrofolate pathways represent two distinct and ancient solutions to the challenge of activating and transferring single-carbon units. Phylogenetic and comparative genomic studies suggest that these two systems did not diverge from a recent common ancestor but rather have separate, ancient origins. Evidence indicates that genes for the tetrahydromethanopterin (H4MPT)-linked C1 transfer reactions, which are functionally coupled to the this compound pathway, were likely present in the Last Universal Common Ancestor (LUCA). This suggests a very early evolution of this C1 carrier system.

The H4F-dependent pathway, on the other hand, is widespread across Bacteria and Eukarya, where it is primarily involved in biosynthetic processes. In contrast, the MF/H4MPT pathway is a hallmark of Archaea, particularly in methanogens, where it is central to both catabolism (energy conservation) and anabolism. The distinct biosynthetic pathways for the cofactors themselves further support the hypothesis of their separate evolutionary trajectories. While H4MPT and H4F share a superficial structural resemblance at the site of C1-unit attachment, their overall structures and the enzymatic machinery that interact with them are quite different.

Some organisms, particularly certain methylotrophic bacteria, possess both systems, employing the MF/H4MPT pathway for the oxidation of C1 compounds for energy and the H4F pathway for biosynthetic purposes. This partitioning of roles highlights the specialized and non-interchangeable functions of these two C1 carrier systems.

Evolutionary_Relationship cluster_H4MPT H4MPT/Methanofuran Pathway cluster_H4F Tetrahydrofolate Pathway LUCA Last Universal Common Ancestor (LUCA) H4MPT_origin Early H4MPT/MF System LUCA->H4MPT_origin Likely Presence H4F_origin Early H4F System LUCA->H4F_origin Independent Origin Archaea Archaea Bacteria Bacteria Eukarya Eukarya Bacteria->Eukarya Endosymbiotic Origin H4MPT_origin->Archaea Predominant in Methanogens H4MPT_origin->Bacteria Present in some Methylotrophs H4F_origin->Bacteria Widespread H4F_origin->Eukarya Widespread

Evolutionary origins of H4MPT/MF and H4F C1 carrier systems.

Comparative Data of C1 Carrier Systems

The functional distinctions between the this compound/H4MPT and Tetrahydrofolate pathways are reflected in their thermodynamic and kinetic properties. The MF/H4MPT system is energetically more favorable for the reduction of CO2 and the oxidation of methyl groups, making it highly suitable for energy metabolism in methanogens. In contrast, the H4F pathway is tailored for biosynthetic reactions.

Thermodynamic Comparison
ParameterThis compound/H4MPT PathwayTetrahydrofolate (H4F) PathwayReference(s)
CO2 Activation No direct ATP input required for the initial carboxylation of this compound.ATP-dependent ligation of formate to H4F (Formyl-THF synthetase).[1][2]
Redox Cofactor Primarily Coenzyme F420 (E°' ≈ -340 to -360 mV).Primarily NAD(P)H (E°' ≈ -320 mV).[3][4]
Overall ΔG°' for C1 reduction to -CH3 More exergonic.Less exergonic.[1]
Methyl Group Oxidation More readily oxidized.Less readily oxidized.[1]
Kinetic Comparison of Key Enzymes

Note: Kinetic parameters are highly dependent on the organism and experimental conditions. The values presented here are for comparative purposes and are sourced from various studies.

EnzymePathwayOrganismSubstrate(s)Km (µM)Vmax (U/mg)Reference(s)
Formylthis compound Dehydrogenase MF/H4MPTMethanosarcina barkeriFormylthis compound138.3[5]
Methyl viologen400[5]
Formyl-THF Synthetase H4FClostridium thermoaceticumTHFInhibition at high conc.-[6]
Formate--
ATP--
Methylene-H4MPT Dehydrogenase MF/H4MPTMethylobacterium extorquens AM1Methylene-H4MPT~20600[7]
NADP+~30[7]
Methylene-H4F Dehydrogenase H4FMethylobacterium extorquens AM1Methylene-H4F~3030[7]
NADP+~10[7]
Methylene-H4MPT Reductase MF/H4MPTMethanobacterium thermoautotrophicumMethylene-H4MPT--[8]
Methylene-H4F Reductase (MTHFR) H4FHumanMethylene-H4F26-
NADPH30

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core chemical transformations in the this compound/H4MPT and Tetrahydrofolate pathways, as well as a general workflow for the characterization of C1 transfer enzymes.

C1_Pathways cluster_MF_H4MPT This compound/H4MPT Pathway cluster_H4F Tetrahydrofolate (H4F) Pathway CO2_MF CO2 Formyl_MF Formyl-Methanofuran CO2_MF->Formyl_MF Formylthis compound Dehydrogenase Formyl_H4MPT Formyl-H4MPT Formyl_MF->Formyl_H4MPT Formyltransferase Methenyl_H4MPT Methenyl-H4MPT Formyl_H4MPT->Methenyl_H4MPT Cyclohydrolase Methylene_H4MPT Methylene-H4MPT Methenyl_H4MPT->Methylene_H4MPT Dehydrogenase (F420-dependent) Methyl_H4MPT Methyl-H4MPT Methylene_H4MPT->Methyl_H4MPT Reductase (F420-dependent) Formate_H4F Formate Formyl_THF 10-Formyl-THF Formate_H4F->Formyl_THF Formyl-THF Synthetase (ATP-dependent) Methenyl_THF 5,10-Methenyl-THF Formyl_THF->Methenyl_THF Cyclohydrolase Methylene_THF 5,10-Methylene-THF Methenyl_THF->Methylene_THF Dehydrogenase (NADP(H)-dependent) Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF Reductase (MTHFR) (NAD(P)H-dependent)

Core C1 transformations in the MF/H4MPT and H4F pathways.

Experimental_Workflow cluster_workflow Enzyme Characterization Workflow Gene_Cloning Gene Cloning and Expression Vector Construction Protein_Expression Heterologous Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (e.g., Affinity Chromatography) Protein_Expression->Protein_Purification Enzyme_Assay Enzyme Activity Assay Protein_Purification->Enzyme_Assay Structural_Analysis Structural Analysis (e.g., X-ray Crystallography) Protein_Purification->Structural_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Enzyme_Assay->Kinetic_Analysis

A general experimental workflow for C1 transfer enzyme characterization.

Experimental Protocols

Assay for Methylene-H4MPT Dehydrogenase Activity

This protocol is adapted from the characterization of the NADP-dependent methylene-H4MPT dehydrogenase from Methylobacterium extorquens AM1.

Principle: The activity is determined by monitoring the reduction of NADP+ to NADPH at 340 nm, which is coupled to the oxidation of methylene-H4MPT to methenyl-H4MPT+.

Reagents:

  • 1 M Potassium Phosphate buffer, pH 6.0

  • 10 mM NADP+

  • 10 mM Tetrahydromethanopterin (H4MPT)

  • 100 mM Formaldehyde

  • Purified Methylene-H4MPT Dehydrogenase

  • Deionized water

Procedure:

  • Prepare a 1 ml reaction mixture in a quartz cuvette containing:

    • 120 µl of 1 M Potassium Phosphate buffer, pH 6.0 (final concentration: 120 mM)

    • 20 µl of 10 mM NADP+ (final concentration: 0.2 mM)

    • 30 µl of 100 mM Formaldehyde (final concentration: 3 mM)

    • Deionized water to a volume of 990 µl.

  • Add 3.5 µl of 10 mM H4MPT to the cuvette to generate methylene-H4MPT in situ (final concentration: 35 µM). Mix by inversion.

  • Place the cuvette in a spectrophotometer and monitor the baseline absorbance at 340 nm at 30°C.

  • Initiate the reaction by adding 10 µl of a suitable dilution of the purified enzyme.

  • Immediately start recording the increase in absorbance at 340 nm for 5 minutes.

  • Calculate the rate of NADPH formation using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹ cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the assay conditions.

Assay for Formyl-THF Synthetase Activity

This spectrophotometric assay measures the ATP-dependent conversion of THF and formate to 10-formyl-THF.

Principle: The product, 10-formyl-THF, is acid-converted to 5,10-methenyl-THF, which has a strong absorbance at 350 nm.

Reagents:

  • 1 M Tris-SO4, pH 7.5

  • 1 M KCl

  • 1 M NH4-formate, pH 7.5

  • 0.1 M MgSO4

  • 50 mM ATP, pH 7.5

  • 10 mM Tetrahydrofolate (THF), freshly prepared

  • 0.36 N HCl

  • Purified Formyl-THF Synthetase

Procedure:

  • Prepare an assay cocktail containing:

    • 25 mM Tris-SO4

    • 100 mM KCl

    • 10 mM MgSO4

    • 100 mM NH4-formate

    • 5 mM ATP

  • In a microcentrifuge tube, add 350 µl of the assay cocktail and 100 µl of 10 mM THF.

  • Pre-incubate the mixture at 37°C for 1 minute.

  • Initiate the reaction by adding 50 µl of the enzyme solution (total volume = 0.5 ml).

  • Incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 1 ml of 0.36 N HCl. Vortex and let stand at room temperature for 5 minutes to allow for the conversion of 10-formyl-THF to 5,10-methenyl-THF.

  • Measure the absorbance at 350 nm against a blank containing all components except the enzyme.

  • Calculate the amount of product formed using the molar extinction coefficient of 5,10-methenyl-THF at 350 nm (24,900 M⁻¹ cm⁻¹). One unit of activity is defined as the formation of 1 µmol of product per minute.

Conclusion

The this compound/H4MPT and Tetrahydrofolate C1 carrier systems, while both central to one-carbon metabolism, are evolutionarily distinct and biochemically specialized. The MF/H4MPT pathway is optimized for the high-flux redox reactions required for energy conservation in methanogens and some methylotrophs, characterized by its use of the low-potential cofactor F420 and ATP-independent CO2 fixation. In contrast, the H4F pathway is a ubiquitous system primarily dedicated to providing C1 units for a wide array of biosynthetic processes across all domains of life. Understanding the comparative biochemistry, thermodynamics, and evolutionary history of these pathways is crucial for fields ranging from microbial physiology and evolution to the development of novel antimicrobial agents and the engineering of metabolic pathways for biotechnological applications. This guide provides a foundational comparison to aid researchers in these endeavors.

References

A Guide to Designing Cross-Species Complementation Studies for Methanofuran Biosynthesis Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Methanofuran Biosynthetic Pathway: A Model from Methanocaldococcus jannaschii

This compound is a key C1 carrier coenzyme in the initial step of methanogenesis. Its core structure, 4-[N-(γ-L-glutamyl)-p-(β-aminoethyl)phenoxymethyl]-(aminomethyl)furan (APMF-Glu), is synthesized through a series of enzymatic steps. The genes responsible for the biosynthesis of this core structure have been identified in M. jannaschii and are designated as mfnA, mfnB, mfnC, mfnD, mfnE, and mfnF.

The proposed biosynthetic pathway in M. jannaschii serves as an excellent model for comparative studies. The pathway begins with the synthesis of two precursor molecules, γ-glutamyltyramine and 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), which are then coupled to form the core this compound structure.

Identifying Orthologous Genes for Complementation Studies

A critical first step in designing cross-species complementation experiments is the identification of orthologous mfn genes in the target methanogen species. A comparative genomic analysis can reveal candidate genes with conserved sequences and synteny. The table below presents the known Mfn biosynthesis genes from M. jannaschii and their putative orthologs in two other well-studied methanogens, Methanococcus maripaludis and Methanothermobacter thermautotrophicus.

Gene (M. jannaschii) Enzyme Function Putative Ortholog (M. maripaludis) Putative Ortholog (M. thermautotrophicus)
mfnATyrosine decarboxylaseMMP0987MTH1525
mfnB4-(hydroxymethyl)-2-furancarboxyaldehyde-phosphate synthaseMMP1249MTH1218
mfnCFuran-4-carboxaldehyde-P aminotransferaseMMP0689MTH0828
mfnDγ-glutamyltyramine synthetaseMMP0815MTH0827
mfnE (mj0458)5-(aminomethyl)-3-furanmethanol kinaseMMP0719MTH0448
mfnF (mj0840)F1-PP:γ-glutamyltyramine furan-ether synthaseMMP0690MTH0829

This table is a predictive guide based on sequence homology and may require experimental validation.

Proposed Experimental Workflow for Cross-Species Complementation

The following workflow outlines the key steps for a cross-species complementation study, using the creation of a hypothetical mfnA deletion mutant in the genetically tractable methanogen M. maripaludis and its complementation with the mfnA gene from M. jannaschii as an example.

experimental_workflow cluster_mutant Mutant Construction cluster_vector Complementation Vector Construction cluster_complementation Complementation and Analysis A 1. Design deletion cassette for M. maripaludis mfnA (MMP0987) with a selectable marker (e.g., puromycin resistance) B 2. Transform M. maripaludis with the deletion cassette A->B C 3. Select for transformants and verify gene deletion by PCR and sequencing B->C F 6. Introduce the complementation plasmid into the M. maripaludis ΔmfnA mutant C->F D 4. Clone M. jannaschii mfnA gene into a methanogen shuttle vector under a suitable promoter E 5. Transform E. coli and isolate the complementation plasmid D->E E->F G 7. Assess restoration of this compound biosynthesis (e.g., growth assays, HPLC analysis of coenzymes) F->G H 8. Compare growth rates and this compound levels to wild-type and mutant strains G->H

Figure 1. A proposed experimental workflow for a cross-species complementation study.

Detailed Methodologies for Key Experiments

Construction of a Gene Deletion Mutant in Methanococcus maripaludis
  • Strain and Growth Conditions: M. maripaludis S2 (or a derivative) would be grown in a defined minimal medium under anaerobic conditions with H₂/CO₂ as the substrate.

  • Deletion Cassette Design: A DNA fragment containing a selectable marker (e.g., the puromycin resistance gene, pac) flanked by regions homologous to the upstream and downstream sequences of the target gene (mfnA/MMP0987) would be synthesized.

  • Transformation: The deletion cassette would be introduced into M. maripaludis via polyethylene glycol (PEG)-mediated transformation.

  • Selection and Verification: Transformants would be selected on a medium containing the appropriate antibiotic (e.g., puromycin). Correct integration of the deletion cassette and loss of the target gene would be verified by PCR using primers flanking the gene and internal to the marker. Southern blotting can be used for further confirmation.

Construction of the Complementation Vector
  • Vector Backbone: A suitable E. coli - methanogen shuttle vector, such as pWLG40 or a derivative, would be used. These vectors contain origins of replication for both hosts and a selectable marker for the methanogen.

  • Gene Cloning: The coding sequence of the heterologous gene (mfnA from M. jannaschii) would be PCR amplified and cloned into the shuttle vector under the control of a constitutive promoter functional in M. maripaludis (e.g., the promoter of the hmvA gene).

  • Transformation into E. coli: The ligation mixture would be transformed into a suitable E. coli strain (e.g., DH5α) for plasmid propagation and purification.

Complementation of the Mutant Strain
  • Transformation: The purified complementation plasmid would be introduced into the M. maripaludis ΔmfnA mutant using the established transformation protocol.

  • Selection: Transformants would be selected on a medium containing the appropriate antibiotic for the shuttle vector.

  • Phenotypic Analysis: The complemented strain would be analyzed for the restoration of the wild-type phenotype. This would involve:

    • Growth Assays: Comparing the growth rate and final cell density of the wild-type, mutant, and complemented strains in a medium lacking any potential intermediates that could bypass the metabolic block.

    • Coenzyme Analysis: Extraction of coenzymes from cell pellets and analysis by high-performance liquid chromatography (HPLC) to quantify the levels of this compound and its precursors.

Visualizing the this compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of the this compound core structure, APMF-Glu, as elucidated in M. jannaschii.

mfn_pathway cluster_precursors Precursor Synthesis cluster_intermediates Intermediate Formation cluster_final Final Product Tyr Tyrosine Tyramine Tyramine Tyr->Tyramine MfnA G3P Glyceraldehyde-3-P F1P F1-P G3P->F1P MfnB, MfnC + Alanine Ala Alanine Glu Glutamate gGluTyr γ-Glutamyltyramine Tyramine->gGluTyr MfnD + Glutamate APMF_Glu APMF-Glu (this compound Core) gGluTyr->APMF_Glu F1PP F1-PP F1P->F1PP MfnE (ATP -> ADP) F1PP->APMF_Glu MfnF

Figure 2. Biosynthetic pathway of the this compound core structure.

Conclusion

Cross-species complementation studies are a powerful tool for investigating the functional conservation of genes and pathways across different organisms. While direct experimental data for the this compound biosynthesis pathway is currently lacking, the availability of genomic information and genetic tools for methanogens makes such studies highly feasible. The proposed workflows and methodologies in this guide provide a roadmap for researchers to explore the interchangeability of Mfn biosynthesis genes, which will undoubtedly contribute to a deeper understanding of methanogen physiology and may open new avenues for metabolic engineering and the development of novel antimicrobial agents targeting this unique pathway.

A Structural and Functional Comparison of MfnB with Other Aldolase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the methanofuran biosynthetic enzyme MfnB, a type I aldolase, with other well-characterized aldolase enzymes. We will delve into a structural and functional comparison, supported by experimental data, to highlight the unique characteristics of MfnB and its relationship to the broader aldolase superfamily. This information is intended to be a valuable resource for researchers in enzymology, metabolic engineering, and drug development.

Introduction to MfnB and the Aldolase Superfamily

MfnB, or 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate synthase, is a crucial enzyme in the biosynthesis of this compound, a C1 carrier coenzyme essential for methanogenesis in certain archaea.[1] It catalyzes the condensation of two molecules of glyceraldehyde-3-phosphate (GA-3-P) to form 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P), a key furan-containing intermediate.[2] MfnB belongs to the Class I aldolase family, which is characterized by the formation of a Schiff base intermediate with a substrate via a conserved lysine residue in the active site.[2]

The aldolase superfamily of enzymes is ubiquitous in nature and plays a central role in carbohydrate metabolism. These enzymes catalyze reversible aldol addition and cleavage reactions, facilitating the formation and breaking of carbon-carbon bonds. Aldolases are broadly categorized into two classes based on their catalytic mechanism. Class I aldolases, typically found in animals and plants, utilize a Schiff base intermediate. In contrast, Class II aldolases, common in bacteria and fungi, are metal-dependent, usually requiring a divalent cation like Zn2+ to polarize the substrate.[1]

This guide will focus on comparing the structural and functional properties of MfnB from the hyperthermophilic archaeon Methanocaldococcus jannaschii with representative Class I and Class II fructose-1,6-bisphosphate aldolases (FBAs), which are key enzymes in glycolysis and gluconeogenesis.

Structural Comparison

The overall three-dimensional structure of aldolase enzymes is remarkably conserved, with most adopting a (β/α)8-barrel, also known as a TIM barrel fold. This structure consists of eight parallel β-strands forming a central barrel, surrounded by eight α-helices. The active site is located at the C-terminal end of the β-barrel.

The crystal structure of MfnB from Methanocaldococcus jannaschii (gene locus MJ1099) has been determined at 1.7 Å resolution, confirming its classic TIM barrel fold.[1] A detailed comparison of its structural features with other well-characterized aldolases is presented below.

Table 1: Structural Comparison of MfnB and Other Aldolase Enzymes

FeatureMfnB (M. jannaschii)Human Aldolase A (Class I)Human Aldolase B (Class I)Rabbit Muscle Aldolase (Class I)E. coli Fructose-Bisphosphate Aldolase (Class II)
PDB ID Not explicitly found in searches1ALD, 4ALD1QO51J4E1DOS
Overall Fold (β/α)8 TIM barrel[1](β/α)8 TIM barrel(β/α)8 TIM barrel(β/α)8 TIM barrel(β/α)8 TIM barrel
Quaternary Structure Homodecamer (Dimer of pentamers)[1]HomotetramerHomotetramerHomotetramerHomodimer
Active Site - Key Residues Conserved Lys (Schiff base), Asp, Glu (acid/base catalysis)Lys229 (Schiff base), Asp33 (proton abstraction), Glu187 (acid/base catalysis)Conserved Lys, Asp, GluLys229 (Schiff base), Asp33 (proton abstraction), Glu187 (acid/base catalysis)His, Asp, Asn (metal coordination), Glu182 (enolization)
Substrate Binding Binds two molecules of glyceraldehyde-3-phosphateBinds fructose-1,6-bisphosphateBinds fructose-1,6-bisphosphate and fructose-1-phosphateBinds fructose-1,6-bisphosphateBinds fructose-1,6-bisphosphate

Functional and Kinetic Comparison

While sharing a common catalytic mechanism, Class I aldolases exhibit variations in substrate specificity and kinetic parameters, often reflecting their specific metabolic roles. MfnB's function in a biosynthetic pathway contrasts with the primarily catabolic and anabolic roles of FBAs in central metabolism.

Table 2: Functional and Kinetic Data for MfnB and Fructose-Bisphosphate Aldolases

ParameterMfnB (M. jannaschii)MfnB (M. maripaludis)Human Placental Aldolase (Class I)Yeast Aldolase (Class II)
Substrate(s) D-Glyceraldehyde-3-phosphateD-Glyceraldehyde-3-phosphateFructose-1,6-bisphosphateFructose-1,6-bisphosphate
Product(s) 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate4-(hydroxymethyl)-2-furancarboxaldehyde-phosphateDihydroxyacetone phosphate, Glyceraldehyde-3-phosphateDihydroxyacetone phosphate, Glyceraldehyde-3-phosphate
Optimal Temperature (°C) 7545~37Not specified
kcat (s⁻¹) Not specifiedNot specifiedNot specifiedNot specified
Km (µM) Not specifiedNot specified20,003 (20.0 mM)Not specified
Vmax (µmol/min/mg) Not specifiedNot specified1.77Not specified
Stereospecificity Acts on D- and L-GA-3-P (prefers D)Stereoselective for D-GA-3-PSpecific for fructose-1,6-bisphosphateSpecific for fructose-1,6-bisphosphate

Signaling and Metabolic Pathways

MfnB is a key enzyme in the this compound biosynthesis pathway. The following diagram illustrates the position of MfnB in this pathway.

Methanofuran_Biosynthesis cluster_MfnB_reaction MfnB Catalyzed Reaction cluster_pathway This compound Biosynthesis cluster_branch2 Tyrosine Branch 2_GA3P 2 x Glyceraldehyde-3-Phosphate MfnB MfnB 2_GA3P->MfnB 4_HFC_P 4-(hydroxymethyl)-2- furancarboxaldehyde-phosphate MfnC MfnC 4_HFC_P->MfnC MfnC, MfnE MfnB->4_HFC_P F1_P F1_P MfnC->F1_P [5-(aminomethyl)furan-3-yl]methyl phosphate MfnF MfnF F1_P->MfnF MfnF Methanofuran_core Methanofuran_core MfnF->Methanofuran_core This compound Core Structure Tyrosine Tyrosine MfnA MfnA Tyrosine->MfnA MfnA, MfnD gamma_glutamyltyramine gamma_glutamyltyramine MfnA->gamma_glutamyltyramine γ-glutamyltyramine gamma_glutamyltyramine->MfnF

Caption: The biosynthetic pathway of this compound, highlighting the role of MfnB.

Experimental Workflows and Logical Relationships

The characterization and comparison of aldolase enzymes involve a series of experimental procedures. A generalized workflow for such a comparative study is depicted below.

Aldolase_Comparison_Workflow cluster_structural Structural Characterization cluster_functional Functional Characterization Gene_Cloning Gene Cloning and Expression Vector Construction Protein_Expression Recombinant Protein Expression (e.g., in E. coli) Gene_Cloning->Protein_Expression Protein_Purification Protein Purification (e.g., Affinity & Size-Exclusion Chromatography) Protein_Expression->Protein_Purification Purity_Analysis Purity and Homogeneity Assessment (SDS-PAGE, Mass Spectrometry) Protein_Purification->Purity_Analysis Structural_Analysis Structural Analysis Purity_Analysis->Structural_Analysis Functional_Analysis Functional and Kinetic Analysis Purity_Analysis->Functional_Analysis Crystallization Protein Crystallization Structural_Analysis->Crystallization Activity_Assay Enzyme Activity Assay Functional_Analysis->Activity_Assay Xray_Diffraction X-ray Diffraction Data Collection Crystallization->Xray_Diffraction Structure_Determination Structure Determination and Refinement Xray_Diffraction->Structure_Determination Kinetic_Parameter_Determination Determination of Km, kcat, Vmax Activity_Assay->Kinetic_Parameter_Determination Substrate_Specificity Substrate Specificity and Stereoselectivity Assays Kinetic_Parameter_Determination->Substrate_Specificity Aldolase_Mechanisms cluster_ClassI Class I Aldolase Mechanism cluster_ClassII Class II Aldolase Mechanism Substrate_I Substrate (Ketose) Lys_residue Active Site Lysine Substrate_I->Lys_residue Nucleophilic attack Schiff_base Schiff Base Intermediate (Protonated Imine) Lys_residue->Schiff_base Enamine Enamine Intermediate Schiff_base->Enamine Deprotonation Aldol_reaction_I Aldol Reaction/Cleavage Enamine->Aldol_reaction_I Product_I Products Aldol_reaction_I->Product_I Substrate_II Substrate (Ketose) Metal_ion Divalent Metal Ion (e.g., Zn2+) Substrate_II->Metal_ion Coordination & Polarization Enolate Enolate Intermediate Metal_ion->Enolate Deprotonation Aldol_reaction_II Aldol Reaction/Cleavage Enolate->Aldol_reaction_II Product_II Products Aldol_reaction_II->Product_II

References

Decoding Mitofusin's Catalytic Core: A Comparative Guide to Key Amino Acid Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – In the intricate dance of cellular life, the fusion of mitochondria is a critical process governed by the mitofusin (Mfn) family of large GTPases. The catalytic activity of these proteins, primarily Mitofusin 1 (Mfn1) and Mitofusin 2 (Mfn2), is central to maintaining mitochondrial health, and dysregulation is linked to severe neurodegenerative diseases such as Charcot-Marie-Tooth neuropathy type 2A.[1][2][3][4] This guide provides a comparative analysis of the key amino acid residues within the GTPase domain of Mfn1 and Mfn2, offering researchers, scientists, and drug development professionals a comprehensive overview of their validated roles in catalysis.

Comparative Analysis of Catalytic Activity in Mfn1 and Mfn2 Mutants

The GTPase activity of mitofusins is a prerequisite for their function in mitochondrial fusion.[5] Site-directed mutagenesis studies have been instrumental in elucidating the specific roles of amino acid residues in GTP binding and hydrolysis. The following table summarizes quantitative data on the impact of key mutations on the catalytic activity of Mfn1 and Mfn2.

ProteinMutantGTP Turnover Rate (min⁻¹)Fold Change vs. Wild-TypeGDP Off-Rate (s⁻¹)Fold Change vs. Wild-TypeKey Function of ResidueReference
Mfn1 Wild-Type~4.8-~0.13-Baseline GTPase activity[3]
I108T~0.4↓ 12-fold--Contributes to higher GTPase activity in Mfn1 compared to Mfn2[3]
E209AActivity AbolishedN/A--Essential for G-domain dimerization and GTPase activation[6]
R238AActivity AbolishedN/A--Forms a salt bridge with E209 for G-domain dimerization[6]
W239AActivity AbolishedN/A--Acts as a "tryptophan switch" for nucleotide binding[7]
Mfn2 Wild-Type~0.6-~0.01-Baseline GTPase activity; weaker than Mfn1[3]
T129I~6.6↑ 11-fold--A key residue contributing to the lower intrinsic GTPase activity of Mfn2[3]
K109A~0.05 µM P min⁻¹↓ ~9.6-fold--Essential for GTP binding and hydrolysis[8]
E230AFusion DefectiveN/A--Corresponds to Mfn1 E209; critical for GTP hydrolysis[9]
W260AFusion DefectiveN/A--Corresponds to Mfn1 W239; crucial for nucleotide binding[9]

Experimental Protocols

The validation of the catalytic roles of these amino acid residues relies on a combination of molecular biology, biochemistry, and cell biology techniques. Below are detailed methodologies for the key experiments cited.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the cDNA of Mfn1 or Mfn2.

  • Plasmid Template: A mammalian expression vector (e.g., pcDNA3.1) containing the full-length wild-type Mfn1 or Mfn2 cDNA.

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations.

    • The reaction mixture typically contains: 5 µL of 10x reaction buffer, 1 µL of plasmid template (50 ng), 1.5 µL of each primer (100 ng/µL), 1 µL of dNTP mix (10 mM), and 1 µL of high-fidelity DNA polymerase. Adjust the final volume to 50 µL with sterile water.

    • PCR cycling conditions:

      • Initial denaturation: 95°C for 2 minutes.

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final extension: 68°C for 7 minutes.

  • Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated plasmid DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

In Vitro GTPase Activity Assay

This assay measures the rate of GTP hydrolysis to GDP by purified Mfn proteins. A common method is the colorimetric malachite green assay, which detects the release of inorganic phosphate (Pi).

  • Protein Purification: Express and purify recombinant Mfn1, Mfn2, and their mutants from E. coli or insect cells.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 20 mM HEPES-KOH pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM DTT).

    • In a 96-well plate, add the purified Mfn protein to the reaction buffer.

    • Initiate the reaction by adding a saturating concentration of GTP (e.g., 0.5 mM).

    • Incubate the reaction at 37°C for a set time course (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • Phosphate Detection:

    • Stop the reaction by adding a malachite green-ammonium molybdate colorimetric reagent. This reagent forms a complex with the released Pi.

    • Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Pi.

    • Calculate the amount of Pi released at each time point for each protein.

    • The GTP turnover rate (min⁻¹) is determined from the linear phase of the reaction.

In Vitro Mitochondrial Fusion Assay

This assay assesses the ability of Mfn proteins to mediate the fusion of isolated mitochondria.

  • Mitochondrial Isolation: Isolate mitochondria from two populations of cells, one expressing a mitochondrial matrix-targeted green fluorescent protein (mtGFP) and the other expressing a mitochondrial matrix-targeted red fluorescent protein (mtRFP).

  • Fusion Reaction:

    • Combine equal amounts of mtGFP- and mtRFP-labeled mitochondria in a fusion buffer (e.g., 20 mM HEPES-KOH pH 7.4, 150 mM KCl, 1 mM MgCl₂, 1 mM ATP, and an ATP-regenerating system).

    • Add GTP to initiate the fusion reaction.

    • Incubate the mixture at 37°C for 30-60 minutes.

  • Analysis by Fluorescence Microscopy:

    • Mount the reaction on a glass slide and visualize using a fluorescence microscope.

    • Mitochondrial fusion is indicated by the colocalization of green and red fluorescence, resulting in yellow mitochondria.

  • Quantification: The fusion efficiency can be quantified by counting the number of yellow mitochondria as a percentage of the total number of mitochondria.

Visualizing the Molecular Mechanisms and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the mitochondrial fusion pathway and the experimental workflow for validating the role of specific amino acid residues.

Mitochondrial_Fusion_Pathway cluster_mito1 Mitochondrion 1 cluster_mito2 Mitochondrion 2 Mfn1_1 Mfn1/2 Tethering Tethering Mfn1_1->Tethering homotypic or heterotypic interaction Mfn2_1 Mfn1/2 Mfn2_1->Tethering OMM_Fusion Outer Membrane Fusion Tethering->OMM_Fusion GTP Hydrolysis by Mfn1/2 IMM_Fusion Inner Membrane Fusion OMM_Fusion->IMM_Fusion OPA1-mediated

Caption: Mitochondrial fusion pathway mediated by Mitofusins.

Experimental_Workflow start Hypothesize Critical Residue in Mfn Catalysis sdm Site-Directed Mutagenesis (Introduce point mutation) start->sdm expression Protein Expression and Purification (Wild-Type and Mutant) sdm->expression gtpase_assay In Vitro GTPase Assay expression->gtpase_assay fusion_assay In Vitro Mitochondrial Fusion Assay expression->fusion_assay data_analysis Data Analysis and Comparison gtpase_assay->data_analysis fusion_assay->data_analysis conclusion Validate Role of Amino Acid Residue data_analysis->conclusion

Caption: Experimental workflow for validating catalytic residues.

References

Safety Operating Guide

Prudent Disposal of Methanofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Methanofuran are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the responsible management of this compound waste.

Key Disposal Principles

This compound and any materials contaminated with it must be handled as hazardous waste. The primary and recommended method for its disposal is to engage a licensed hazardous material disposal company.[1] Incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method for similar furan compounds and should be considered for this compound.[1] Adherence to all federal, state, and local regulations concerning hazardous waste disposal is mandatory.[1] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2] Many furan-related compounds are recognized as being toxic to aquatic organisms and have the potential to cause long-term adverse effects in the aquatic environment.[1][3][4]

Chemical and Physical Properties of this compound

While specific disposal data is limited, understanding the known properties of this compound is a critical first step in a comprehensive safety assessment.

PropertyValueSource
Molecular FormulaC₃₄H₄₄N₄O₁₅PubChem[5]
Molecular Weight748.7 g/mol PubChem[5]
CAS Number89873-36-9PubChem[5]

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically compatible waste container for "this compound and related waste."[2]

    • This container should be made of a non-reactive material.

    • Keep this waste stream separate from other chemical wastes, particularly incompatible materials like strong oxidizing agents, to prevent inadvertent reactions.[2]

  • Container Management:

    • Ensure the waste container is kept tightly sealed when not in use.[2][6]

    • Store the container in a designated, well-ventilated, and cool secondary containment area.[2]

    • Do not fill waste containers beyond 90% of their capacity to allow for expansion.[6]

  • Disposal of Contaminated Materials:

    • All materials used for spill cleanup, including personal protective equipment (PPE), should be disposed of as hazardous waste.[1]

    • Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[1]

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[2] After decontamination, remove or deface the original label.[2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound waste.

    • Provide a complete and accurate declaration of the waste contents.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Immediate Actions:

    • Evacuate and ventilate the area.[1]

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment and Cleanup:

    • Absorb the spilled material using an inert substance such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like paper towels.[2]

    • Use non-sparking tools during the cleanup process.[1][7]

    • Collect the contaminated absorbent material into a suitable, closed container for disposal as hazardous waste.[1][2]

  • Decontamination:

    • Clean the affected area thoroughly. All cleaning materials should also be treated as hazardous waste.

Experimental Protocols

As previously stated, there are no readily available, validated experimental protocols for the chemical degradation or neutralization of this compound for laboratory-scale disposal.[1] Attempting to neutralize or degrade this compound without a validated protocol could lead to the generation of unknown, potentially more hazardous byproducts or result in an unsafe reaction. Therefore, the most responsible course of action is to transfer the waste to a facility equipped to handle such materials.

Logical Workflow for this compound Disposal

The following diagram outlines the logical workflow for the proper disposal of this compound in a laboratory setting.

Methanofuran_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Spill Management cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood waste_container Use Labeled, Compatible Waste Container fume_hood->waste_container segregate Segregate from Incompatible Wastes waste_container->segregate store Store in Cool, Ventilated Secondary Containment segregate->store spill Spill Occurs store->spill contact_ehs Contact EHS for Pickup store->contact_ehs spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->waste_container end Disposal by Licensed Hazardous Waste Facility contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Methanofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methanofuran in a laboratory setting. The following information is critical for researchers, scientists, and drug development professionals to ensure personal safety and environmental compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure to potential hazards. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[1]
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves for short-term protection) should be worn.[1] It is advisable to consult the glove manufacturer's chemical resistance guide for specific recommendations.[1] For pyrophoric materials, double gloving with a flame-resistant base glove is recommended.[1]
Body Protection A flame-retardant lab coat should be worn over cotton clothing.[1][2] Lab coats should be fully buttoned to cover as much skin as possible.[1] Avoid polyester or acrylic clothing.[1] For significant exposure risks, hooded chemical-resistant clothing may be necessary.[3]
Foot Protection Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[1][4]
Respiratory Protection All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[5] If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[1] Use of a respirator requires annual medical evaluations and fit testing.[1]

Operational Handling and Storage

Handling:

  • Work under a chemical fume hood.[2]

  • Do not inhale the substance or mixture.[2]

  • Avoid contact with skin and eyes.[6]

  • Keep away from heat, sparks, open flames, and hot surfaces.[2][7]

  • Use only non-sparking tools.[2][8]

  • Take precautionary measures against static discharge.[2]

  • Do not eat, drink, or smoke when using this product.[2][6]

  • Wash hands and face thoroughly after handling.[2][6]

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

  • Keep away from heat and sources of ignition.[7]

  • Store in a locked area or an area accessible only to qualified or authorized personnel.

Spill Management Protocol

In the event of a this compound spill, immediate and decisive action is crucial to contain the material and prevent exposure.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.[8]

  • Absorb Spill: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels.[5][8]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for disposal.[8]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Waste: All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[8]

This compound Spill Response Workflow

Spill_Response_Workflow cluster_spill This compound Spill Occurs cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Waste Management spill Spill Detected evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe absorb Absorb with Inert Material (e.g., sand, vermiculite) don_ppe->absorb collect Collect Absorbed Material (Use non-sparking tools) absorb->collect containerize Place in Labeled, Sealed Hazardous Waste Container collect->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of all materials (including PPE) as Hazardous Waste decontaminate->dispose

Caption: Logical workflow for responding to a this compound spill.

Disposal Plan

The disposal of this compound and its related waste must be handled with care to prevent environmental contamination.

  • Waste Classification: Treat this compound and any contaminated materials as hazardous waste.[8]

  • Waste Segregation: Keep this compound waste separate from other chemical waste streams to prevent unintended reactions.[5]

  • Container Management:

    • Use a dedicated, compatible, and clearly labeled waste container.[5][9]

    • Keep the waste container tightly sealed when not in use.[5][9]

    • Ensure the container is in good condition, free from leaks or external residue.[9]

  • Disposal Method:

    • Do not dispose of this compound down the drain or in regular trash.[5][8]

    • Engage a licensed hazardous waste disposal company for proper disposal.[8] Incineration in a facility with an afterburner and scrubber is a suitable method.[8]

    • Follow all federal, state, and local regulations for hazardous waste disposal.[8]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. Collect the rinsate as hazardous waste. After decontamination, deface the label before disposing of the container according to your institution's guidelines.[5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.